molecular formula C9H13NO2 B1276383 (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol CAS No. 46032-98-8

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Cat. No.: B1276383
CAS No.: 46032-98-8
M. Wt: 167.2 g/mol
InChI Key: JUCGVCVPNPBJIG-RKDXNWHRSA-N
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Description

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-2-amino-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGVCVPNPBJIG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46032-98-8
Record name (1R,2R)-2-Amino-1-phenyl-1,3-propanediol
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Record name 2-Amino-1-phenyl-1,3-propanediol, threo-(-)-
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Record name [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
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Record name 2-AMINO-1-PHENYL-1,3-PROPANEDIOL, THREO-(-)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino alcohol, is a compound of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs), most notably the broad-spectrum antibiotic, chloramphenicol.[1][2] The precise three-dimensional arrangement of its functional groups—an amino group and two hydroxyl groups—is pivotal to its utility as a chiral auxiliary, directing the stereochemical outcome of chemical reactions.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthesis, formulation, and quality control. The methodologies for determining these properties are detailed, offering insight into the causality behind the experimental choices and ensuring a self-validating system of protocols.

Molecular Structure and Core Identifiers

The foundational attributes of this compound are summarized below, providing a snapshot of its chemical identity.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂[3][4]
Molecular Weight 167.21 g/mol [5]
CAS Number 46032-98-8[6][7]
Appearance White to off-white crystalline solid/powder[3]

Stereochemistry and Optical Activity

The chirality of this compound is a defining characteristic, directly influencing its biological activity and application in asymmetric synthesis. The determination of its optical rotation is therefore a critical quality control parameter.

Specific Rotation

The specific rotation is a fundamental property of chiral compounds and is determined by polarimetry. It is a measure of the extent to which a compound rotates the plane of polarized light.

ParameterValue
Specific Rotation [α] -37° to -39°
Conditions c = 1 in 1 M HCl, at 23 °C
Wavelength 589 nm (Sodium D-line)

Source(s):[5][8]

Experimental Protocol: Determination of Optical Rotation

The measurement of optical rotation is performed using a polarimeter. The causality behind this experimental choice lies in its direct and non-destructive measurement of the enantiomeric purity of the sample.

Methodology:

  • Preparation of the Solution: Accurately weigh approximately 1 g of this compound and dissolve it in 1 M hydrochloric acid to a final volume of 100 mL in a volumetric flask.

  • Instrument Calibration: Calibrate the polarimeter with a blank solution (1 M HCl) to establish a zero reference point.

  • Measurement: Fill the polarimeter cell (typically 1 dm in length) with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation at 23 °C using the sodium D-line.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

G cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_calc Calculation weigh Weigh Compound dissolve Dissolve in 1M HCl weigh->dissolve fill_cell Fill Polarimeter Cell dissolve->fill_cell calibrate Calibrate with Blank calibrate->fill_cell measure Measure Observed Rotation fill_cell->measure calculate Calculate Specific Rotation measure->calculate

Caption: Workflow for Determining Optical Rotation.

Thermal Properties

The thermal behavior of this compound is crucial for handling, storage, and in process control during chemical synthesis.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For this compound, the literature reports a melting range, which is typical for many organic compounds.

PropertyValue
Melting Point 112-118 °C

Source(s):[3][4][5]

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting point and other thermal transitions of a material. It is chosen for its accuracy and the additional information it provides, such as the enthalpy of fusion.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh Sample (3-5 mg) seal Seal in DSC Pan weigh->seal load Load Sample & Reference seal->load heat Heat at Controlled Rate load->heat record Record Heat Flow heat->record analyze Determine Onset of Melting Peak record->analyze

Caption: DSC Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and for the development of formulations.

Qualitative Solubility

This compound is reported to be soluble in water and inorganic acids.[3] This is expected due to the presence of polar amino and hydroxyl functional groups which can form hydrogen bonds with water.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. A free FTIR spectrum is available on SpectraBase.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum for this compound is available from some chemical suppliers.[10]

Chromatographic Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for separating its enantiomers.

Experimental Protocol: Chiral HPLC Method Development

The separation of the enantiomers of 2-amino-1-phenyl-1,3-propanediol requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino alcohols.

Methodology:

  • Column Selection: Screen various polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: For normal-phase chromatography, a typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of the modifier is systematically varied to optimize resolution.

  • Flow Rate and Temperature Adjustment: The flow rate and column temperature are optimized to achieve the best balance between resolution and analysis time.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is typically used.

G cluster_method_dev Chiral HPLC Method Development cluster_analysis Sample Analysis col_select Select Chiral Stationary Phase mob_phase Optimize Mobile Phase col_select->mob_phase flow_temp Adjust Flow Rate & Temperature mob_phase->flow_temp detection Set UV Detection Wavelength flow_temp->detection inject Inject Sample detection->inject separate Separate Enantiomers inject->separate quantify Quantify Purity separate->quantify

Caption: Chiral HPLC Method Development Workflow.

Conclusion

The physical properties of this compound are integral to its successful application in the pharmaceutical industry. A thorough understanding of its stereochemistry, thermal behavior, solubility, and spectroscopic characteristics, as well as the methodologies to determine them, is essential for researchers and developers. The protocols outlined in this guide provide a robust framework for the characterization and quality control of this important chiral building block.

References

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: Structure, Stereochemistry, and Synthetic Utility

Introduction: The Architectural Significance of a Chiral Building Block

This compound is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. While its name may be a mouthful, its structural elegance and stereochemical precision make it an invaluable asset for researchers and drug development professionals. This molecule is not merely a reagent; it is a sophisticated building block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.[1] Its primary claim to fame lies in its role as a key precursor to broad-spectrum antibiotics, but its utility extends to its application as a versatile chiral auxiliary, guiding the formation of specific enantiomers in chemical reactions.[1] This guide provides a deep dive into the core attributes of this compound, from its precise three-dimensional structure to its practical application in validated synthetic protocols.

Section 1: Molecular Architecture and Physicochemical Profile

The efficacy of this compound originates from its distinct molecular structure, which consists of a propanediol backbone substituted with both a phenyl and an amino group.[1] Crucially, the carbon atoms at positions 1 and 2 are chiral centers, giving rise to specific stereoisomers. The (1R,2R) designation defines the absolute configuration at these centers, which is fundamental to its biological and chemical reactivity.

The precise spatial arrangement is captured by its SMILES string: N--INVALID-LINK----INVALID-LINK--c1ccccc1. This notation unambiguously describes the "R" configuration at the carbon bonded to the phenyl and hydroxyl groups (C1) and the "R" configuration at the carbon bonded to the amino and hydroxymethyl groups (C2).

Visualization of the Core Structure

To fully appreciate the molecule's three-dimensional nature, a structural diagram is essential. The following representation illustrates the specific stereochemistry that dictates its function.

Caption: Structure of this compound.

Physicochemical Properties

A compound's physical properties are critical for its handling, storage, and application in reactions. The following table summarizes the key data for this compound.

PropertyValueReference
CAS Number 46032-98-8
Molecular Formula C₉H₁₃NO₂
Molar Mass 167.21 g/mol
Appearance Light yellow crystalline powder[1][2]
Melting Point 112-118 °C
Boiling Point 360.6±37.0 °C at 760 mmHg[3]
Density ~1.2 g/cm³[2]
Optical Activity [α]²³/D −37° (c = 1 in 1 M HCl)
Solubility Sparingly soluble in water[1]

Section 2: The Criticality of Stereochemistry

In drug development, stereoisomers of the same molecule can have dramatically different pharmacological effects. This compound has two chiral centers, which means four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, being non-superimposable mirror images of each other. They are also known as the D-threo and L-threo isomers, respectively.[3][4] The (1R,2S) and (1S,2R) isomers form another enantiomeric pair (the erythro form). The biological activity and synthetic utility are almost exclusively associated with the threo diastereomers, and specifically the D-threo or (1R,2R) form for certain applications like chloramphenicol synthesis.[5]

The enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1), has a positive optical rotation ([α]25/D +37°, c = 1 in 1 M HCl) and serves as a chiral auxiliary for synthesizing the opposite enantiomers of target molecules.[4][6]

Visualization of Stereoisomers

The relationship between the four stereoisomers is depicted below, highlighting the enantiomeric and diastereomeric relationships.

stereoisomers RR (1R,2R)-(-) SS (1S,2S)-(+) RR->SS Enantiomers (Mirror Images) RS (1R,2S) RR->RS Diastereomers SR (1S,2R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers (Mirror Images)

Caption: Stereoisomers of 2-Amino-1-phenyl-1,3-propanediol.

Section 3: Synthesis and Stereocontrol: A Modern Approach

The industrial production of a single, pure stereoisomer is a significant challenge in chemical manufacturing. Historically, racemic mixtures were synthesized and then separated in a costly process called chiral resolution.[7] However, modern asymmetric synthesis provides a more elegant and efficient solution.

A state-of-the-art method avoids resolution altogether by using a chiral catalyst to directly synthesize the desired (1R,2R) isomer.[8][9] This process is not only more efficient but also aligns with the principles of green chemistry by reducing waste.

Asymmetric Synthesis Workflow

The workflow begins with simple, inexpensive starting materials, benzaldehyde and nitromethane, and employs a chiral catalyst to control the stereochemical outcome of the key bond-forming steps.

synthesis_workflow cluster_0 Asymmetric Synthesis Protocol Start Benzaldehyde + Nitromethane Step1 Henry Reaction (Chiral Catalyst) Start->Step1 Intermediate1 (R)-2-Nitro-1-phenylethanol Step1->Intermediate1 Step2 Aldol Addition (Formaldehyde) Intermediate1->Step2 Intermediate2 (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol Step2->Intermediate2 Step3 Hydrogenation Reduction (e.g., Pd/C or Raney Ni) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Intermediate

This protocol details the final reduction step, a critical transformation that is self-validating through monitoring by thin-layer chromatography (TLC). The causality is clear: the choice of catalyst (palladium on carbon or Raney nickel) and hydrogen pressure is optimized for the complete and clean reduction of the nitro group to an amine without affecting other functional groups.

Objective: To reduce (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol to this compound.

Materials:

  • (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol (5 g, 25 mmol)

  • Methanol (100 mL)

  • 10% Palladium on Carbon (Pd/C) catalyst (0.1 g) or Raney Nickel (0.05 g)

  • Hydrogen gas (H₂)

  • Autoclave or hydrogenation apparatus

  • TLC plates, solvent system (e.g., 1:1 ethanol/ether)

Procedure:

  • Vessel Preparation: Dissolve 5 g of the nitro-diol intermediate in 100 mL of methanol and place the solution in a suitable autoclave.[8][9]

  • Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the solution.[9]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.[8]

  • Reaction Monitoring: Maintain the reaction under hydrogen pressure, with stirring, until TLC analysis shows the complete disappearance of the starting material spot.[8][9] This is the self-validating checkpoint; the reaction is not complete until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Purification: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a 1:1 ethanol-ether mixed solvent to yield the pure product.[8][9]

  • Characterization: Confirm product identity and purity via melting point (111–113 °C) and comparison with literature data.[8][9]

Section 4: Applications in High-Stakes Synthesis

The primary value of this compound is its application as a chiral precursor in pharmaceutical manufacturing.

The Synthesis of Chloramphenicol

This compound is structurally related to the direct precursor of Chloramphenicol, a potent broad-spectrum antibiotic.[5] The synthesis involves two key steps after obtaining the core aminodiol structure: nitration of the phenyl ring at the para position, followed by acylation of the amino group.

application_pathway Start (1R,2R)-2-Amino-1-phenyl- 1,3-propanediol Step1 Low-Temperature Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate (1R,2R)-2-Amino-1-(4-nitrophenyl)- 1,3-propanediol Step1->Intermediate Step2 Dichloroacetylation (Methyl dichloroacetate) Intermediate->Step2 End Chloramphenicol Step2->End

Caption: Key role as a precursor in Chloramphenicol synthesis.

The intermediate, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a crucial compound in its own right and is widely used in pharmaceutical development for its ability to serve as a building block for various therapeutic agents.[10]

Broader Synthetic Utility

Beyond antibiotics, this aminodiol is a starting material for other important molecules:

  • (S,S)-Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[11]

  • Chiral Ligands: It can be used to prepare diaryl sulfides, which in turn are used to synthesize N-tosylsulfimides that function as chiral ligands in asymmetric catalysis.[11]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as an irritant.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation of the powder.

  • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, such as a fume hood. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.[1][3][12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes and seek medical advice.

    • Skin: Wash off with soap and plenty of water.[12]

    • Inhalation: Move the person to fresh air.[12]

Conclusion

This compound is a testament to the power of stereochemistry in modern science. Its value is not just in its structure, but in the stereochemical control it confers upon complex synthetic sequences. For researchers in drug development, it is a reliable and indispensable tool for building chiral molecules with high precision. From its foundational role in the synthesis of the antibiotic Chloramphenicol to its use as a versatile chiral auxiliary, this compound empowers chemists to construct the next generation of therapeutic agents with efficiency and elegance.

References

The Cornerstone of Chirality: An In-depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, CAS number 46032-98-8. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, stereoselective synthesis strategies, analytical methodologies for quality control, and its pivotal applications as a chiral building block in the pharmaceutical industry.

Introduction: The Significance of a Chiral Scaffold

This compound is a chiral amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development. Its rigid phenyl group and defined stereochemistry at two adjacent chiral centers make it an invaluable precursor for the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This reality underscores the importance of chiral building blocks like this compound in modern drug discovery and manufacturing.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of several broad-spectrum antibiotics, most notably chloramphenicol and its analogues thiamphenicol and florfenicol.[1][2] Its specific stereoconfiguration is directly transferred to the final drug molecule, ensuring the correct biological activity. Beyond this well-established application, it also serves as a precursor for other pharmaceutically active compounds and as a scaffold for the development of novel chiral ligands for asymmetric catalysis.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring its quality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 46032-98-8[3]
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol [3]
Appearance White to yellow crystalline powder[5]
Melting Point 112-118 °C[3]
Optical Activity [α]²³/D -37° (c = 1 in 1 M HCl)[3]
SMILES String N--INVALID-LINK----INVALID-LINK--c1ccccc1[3]
InChI Key JUCGVCVPNPBJIG-RKDXNWHRSA-N[3]

Spectroscopic Characterization:

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While a publicly available, comprehensive dataset is not readily found, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine protons at the two chiral centers, the methylene protons of the hydroxymethyl group, and the protons of the amine and hydroxyl groups. The coupling patterns between the methine protons would be indicative of their syn relationship.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each of the nine carbon atoms in the molecule, including the aromatic carbons, the two chiral carbons bearing the hydroxyl and amino groups, and the hydroxymethyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H and N-H stretching of the hydroxyl and amino groups, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the phenyl ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being prominent.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various asymmetric synthesis and chiral resolution methodologies. A specific, detailed industrial synthesis protocol is often proprietary. However, based on the broader literature for chiral 1,2-amino alcohols, several effective strategies can be employed.

Asymmetric Synthesis Approaches

The goal of asymmetric synthesis is to create the desired stereoisomer directly from achiral or prochiral starting materials, avoiding the need for resolving a racemic mixture.

One of the most powerful methods for the synthesis of chiral 1,2-amino alcohols is the Sharpless Asymmetric Aminohydroxylation (AA).[2] This reaction introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. For the synthesis of a precursor to this compound, a suitable starting material would be an appropriately substituted styrene derivative. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates the facial selectivity of the addition to the double bond, thereby controlling the absolute stereochemistry of the newly formed chiral centers.

Sharpless_Aminohydroxylation Styrene Substituted Styrene Intermediate Osmate Ester Intermediate Styrene->Intermediate Asymmetric Aminohydroxylation Reagents OsO₄ (cat.) Chiral Ligand Nitrogen Source (e.g., Chloramine-T) Reagents->Intermediate Product (1R,2R)-Protected Amino Alcohol Intermediate->Product Hydrolysis Final_Product This compound Product->Final_Product Deprotection

Caption: Sharpless Asymmetric Aminohydroxylation Workflow.

The causality behind this method's success lies in the formation of a chiral catalyst complex between osmium tetroxide and the cinchona alkaloid-derived ligand. This complex coordinates with the alkene in a way that directs the nucleophilic attack of the nitrogen source to one face of the double bond, leading to high enantioselectivity.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes such as transaminases can be used to introduce an amino group into a keto-diol precursor with high stereoselectivity. This approach benefits from mild reaction conditions and the high enantio- and regioselectivity of enzymes.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 2-amino-1-phenyl-1,3-propanediol followed by resolution of the enantiomers.

This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid or its derivatives), to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

Chiral_Resolution Racemate Racemic 2-Amino-1-phenyl-1,3-propanediol Diastereomers Diastereomeric Salt Mixture ((1R,2R)-Amine-(+)-Tartrate) ((1S,2S)-Amine-(+)-Tartrate) Racemate->Diastereomers Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt_R Isolated (1R,2R)-Salt Separation->Salt_R Precipitation Salt_S Soluble (1S,2S)-Salt Separation->Salt_S In Solution Base_Treatment_R Base Treatment Salt_R->Base_Treatment_R Base_Treatment_S Base Treatment Salt_S->Base_Treatment_S Product_R This compound Base_Treatment_R->Product_R Product_S (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Base_Treatment_S->Product_S

Caption: Chiral Resolution via Diastereomeric Salt Formation.

The trustworthiness of this method relies on the significant difference in solubility between the two diastereomeric salts, which allows for efficient separation. The choice of solvent for crystallization is critical and often requires empirical optimization.

Analytical Methods for Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

Chiral HPLC allows for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 2: Exemplar Chiral HPLC Method Parameters for Amino Alcohols

ParameterDescription
Column A chiral stationary phase (CSP) column, such as one based on a polysaccharide (e.g., cellulose or amylose derivatives) or a Pirkle-type column.[7]
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes.[4]
Flow Rate Typically 0.5 - 1.5 mL/min.
Detection UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm).[4]
Column Temperature Controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C).

The principle of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For effective separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[8]

Applications in Drug Development

The primary value of this compound lies in its utility as a chiral starting material for the synthesis of more complex molecules.

Synthesis of Amphenicol Antibiotics

This compound is a crucial intermediate in the industrial synthesis of chloramphenicol, thiamphenicol, and florfenicol.[1][2][9] The (1R,2R) stereochemistry of the amino alcohol is directly incorporated into the final antibiotic structure, which is essential for its antibacterial activity. For instance, in the synthesis of thiamphenicol, the amino group of (1R,2R)-(-)-2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol (a close analog) is acylated with dichloroacetic acid or a derivative thereof.[10]

Synthesis of (S,S)-Reboxetine

This compound is also a reported precursor in the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[3] This application further highlights the versatility of this chiral building block in accessing diverse pharmacologically active molecules.

Development of Chiral Ligands

Derivatives of this compound have been explored as chiral ligands in asymmetric catalysis.[4] The well-defined stereochemistry of the amino alcohol backbone can be used to create a chiral environment around a metal center, enabling the catalysis of enantioselective transformations.

Applications Topic This compound Chloramphenicol Chloramphenicol Topic->Chloramphenicol Precursor Thiamphenicol Thiamphenicol / Florfenicol Topic->Thiamphenicol Precursor Reboxetine (S,S)-Reboxetine Topic->Reboxetine Precursor Ligands Chiral Ligands Topic->Ligands Scaffold

Caption: Key Applications of the Topic Compound.

Conclusion

This compound is a fundamentally important chiral building block in the pharmaceutical industry. Its value is derived from its specific stereochemistry, which can be reliably transferred to target drug molecules, ensuring their therapeutic efficacy. A thorough understanding of its properties, stereoselective synthesis, and analytical control is essential for any researcher or drug development professional working with this and related chiral compounds. The continued development of efficient and sustainable methods for its synthesis will undoubtedly facilitate the discovery and production of new and improved medicines.

References

An In-Depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: Properties, Synthesis, and Applications in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its rigid stereochemical structure makes it an invaluable chiral auxiliary and a precursor for synthesizing enantiomerically pure ligands for asymmetric catalysis. This guide provides a comprehensive overview of its fundamental properties, detailed protocols for its application in the synthesis of chiral oxazolines, and analytical methodologies for quality control.

Core Molecular and Physical Properties

This compound is a white to off-white solid. Its chirality, stemming from two stereocenters, dictates its utility in asymmetric synthesis.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
CAS Number 46032-98-8
Melting Point 112-118 °C
Optical Activity [α]²³/D −37° (c = 1 in 1 M HCl)
Linear Formula C₆H₅CH(OH)CH(NH₂)CH₂OH

Safety Information: This compound is classified as an irritant to the eyes, respiratory system, and skin. Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling.

Role as a Chiral Auxiliary in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is typically removed. This aminodiol is particularly effective in the synthesis of chiral ligands, which are essential for the production of single-enantiomer pharmaceuticals.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a prominent class of ligands used in a variety of asymmetric catalytic reactions. The synthesis of these ligands often employs this compound to establish the necessary stereochemistry. The reaction involves the condensation of the aminodiol with a nitrile or a carboxylic acid derivative.

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of the nitrile or carboxylic acid, followed by cyclization and dehydration to form the oxazoline ring. The stereochemistry of the aminodiol is directly transferred to the oxazoline, resulting in an enantiomerically pure product.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminodiol (1R,2R)-(-)-2-Amino- 1-phenyl-1,3-propanediol Reaction Condensation & Cyclization Aminodiol->Reaction Nitrile Aryl or Alkyl Nitrile (R-CN) Nitrile->Reaction Oxazoline Chiral Oxazoline Reaction->Oxazoline Stereospecific Transformation G Start Sample Injection (Enantiomeric Mixture) Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->Column Interaction Differential Diastereomeric Interactions Column->Interaction Separation Separation of Enantiomers Interaction->Separation Detection Detector (e.g., UV) Separation->Detection Result Chromatogram with Two Resolved Peaks Detection->Result

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a critical chiral building block in modern pharmaceutical synthesis. With a primary focus on its thermal characteristics—the melting and boiling points—this document synthesizes data from authoritative chemical suppliers and databases. It further provides field-proven, step-by-step protocols for the experimental verification of these properties, ensuring scientific integrity and reproducibility. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices and contextualizes the importance of these physical constants in the synthesis of advanced therapeutic agents.

Introduction: A Key Chiral Intermediate

This compound, a member of the phenylpropanolamine class, is a compound of significant interest in medicinal chemistry and asymmetric synthesis. Its stereospecific structure, featuring two chiral centers, makes it an invaluable starting material for creating enantiomerically pure pharmaceuticals. The precise three-dimensional arrangement of its amino and hydroxyl groups allows it to serve as a chiral auxiliary or a direct precursor in the synthesis of complex molecules.

Notably, this compound is a key intermediate in the preparation of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression.[1][2] Its utility also extends to the synthesis of novel chiral ligands for asymmetric catalysis.[1][2][3] The physical properties of this intermediate, particularly its melting point, are critical quality control parameters that directly impact the purity, yield, and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical & Thermal Properties

The fundamental physical and chemical characteristics of this compound are summarized below. For comparative purposes, data for its enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is also included. As expected for enantiomers, their physical properties are nearly identical, differing primarily in the direction of optical rotation.

Property(1R,2R)-(-)-Enantiomer(1S,2S)-(+)-EnantiomerData Source(s)
IUPAC Name (1R,2R)-2-amino-1-phenylpropane-1,3-diol(1S,2S)-2-amino-1-phenylpropane-1,3-diol[4]
CAS Number 46032-98-828143-91-1[1][5][6][7][8]
Molecular Formula C₉H₁₃NO₂C₉H₁₃NO₂[4][9][10]
Molecular Weight 167.21 g/mol 167.21 g/mol [1][5][6][8]
Appearance Light yellow powder / crystalline powderWhite to yellow crystalline powder[11][12][13]
Melting Point 112-118 °C 109-116 °C[1][2][3][5][6][9][12]
Boiling Point ~296-361 °C (estimate)No data available[9][13]
Density ~1.1-1.2 g/cm³ (estimate)No data available[9][11][13]
Optical Activity [α]23/D −37°, c = 1 in 1 M HCl[α]25/D +37°, c = 1 in 1 M HCl[1][6]
Analysis of Thermal Properties

Melting Point: The melting point is consistently reported in the range of 112-118 °C .[1][2][3][5][9] This is not a single, sharp value but a range, which is typical for many organic compounds and serves as a primary indicator of purity. A sharp melting point at the higher end of this range suggests high purity. Conversely, a broadened and depressed melting range is a classic indicator of the presence of impurities, which disrupt the crystalline lattice structure of the solid.

Boiling Point: The boiling point data for this compound is less definitive. It is a solid at room temperature with a relatively high molecular weight and polar functional groups capable of strong hydrogen bonding. These characteristics lead to a high boiling point. One source provides a calculated estimate of 360.6 ± 37.0 °C at 760 mmHg, while another gives a rough estimate of 295.79°C.[9][13] It is common for compounds of this nature to decompose at or near their boiling point under atmospheric pressure. Therefore, experimental determination is often performed under vacuum to lower the boiling temperature and prevent thermal degradation. For practical applications in synthesis, distillation is rarely used for purification; instead, methods like recrystallization are preferred.

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental experiment to verify the identity and purity of a crystalline solid. The following protocol describes a self-validating system using a modern digital melting point apparatus.

Causality and Experimental Choice

The choice of the capillary method with automated detection is based on its high precision, objectivity, and small sample requirement. The ramp rate is a critical parameter; a slow ramp rate (1-2 °C/min) around the expected melting point is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid initial ramp is used to save time approaching the melt window.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and free of solvent.

    • Finely crush a small amount of the sample into a powder using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Calibration (Self-Validation):

    • Prior to sample analysis, verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzophenone, 48-50 °C; caffeine, 235-237.5 °C).

    • If the apparatus reading deviates from the certified range, apply the necessary calibration correction.

  • Measurement Protocol:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to a starting temperature approximately 20 °C below the expected melting point (e.g., set to 95 °C).

    • Once the start temperature is reached, adjust the ramp rate to a slower value (1-2 °C/min) to ensure accurate detection.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂.

  • Data Analysis:

    • Compare the observed melting range to the literature value (112-118 °C).[1][5][9]

    • A sharp range within these values indicates high purity. A broad range (>5 °C) or a range depressed below 112 °C suggests the presence of impurities.

Workflow Visualization

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_measurement Phase 2: Automated Measurement cluster_analysis Phase 3: Analysis & Reporting A Dry & Crush Sample B Pack Capillary Tube (2-3 mm) A->B D Set Start Temp (e.g., 95°C) & Fast Ramp (10°C/min) B->D C Calibrate Apparatus with Reference Standards C->D Validation Gate E Set Slow Ramp (1-2°C/min) Near Expected M.P. D->E F Automated Detection: Record T₁ (Onset) Record T₂ (Clear Point) E->F G Report Range: T₁ - T₂ F->G H Compare to Literature (112-118 °C) G->H I Assess Purity H->I

Caption: Workflow for Melting Point Determination.

Significance in Drug Development

The stereospecificity of this compound is its most valuable attribute. In drug development, biological systems often interact differently with enantiomers, with one being therapeutically active while the other may be inactive or even harmful.

  • Purity Confirmation: As established, the melting point is a direct and reliable measure of purity. For a chiral intermediate like this, impurities could include the undesired (1S,2S)-(+)-enantiomer or residual starting materials. Ensuring high purity via melting point analysis is a critical in-process control before committing expensive materials to subsequent synthetic steps.

  • Chiral Integrity: While melting point does not distinguish between enantiomers, it can detect the presence of a racemic mixture. A racemic mixture often has a different melting point than the pure enantiomers. Therefore, a correct melting point, in conjunction with polarimetry (which measures optical rotation), confirms both the chemical purity and the enantiomeric integrity of the material.

  • Starting Material for Synthesis: This compound serves as a precursor for chiral 2-oxazolines and is a well-established starting material for synthesizing the antidepressant (S,S)-Reboxetine.[1][8] The success of these multi-step syntheses relies on the high quality and defined stereochemistry of this initial building block.

Safety, Handling, and Storage

Professionals handling this compound must adhere to standard laboratory safety protocols.

  • Hazards: It is classified as an irritant to the eyes, respiratory system, and skin.[9] Hazard codes include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Appropriate PPE includes an N95 dust mask, safety glasses or goggles, and chemical-resistant gloves.[1]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.[13] It is classified as a combustible solid.[1]

Conclusion

This compound is a foundational chiral intermediate whose utility in pharmaceutical manufacturing is directly linked to its high purity and stereochemical integrity. Its melting point of 112-118 °C is a critical, experimentally verifiable parameter for quality control, while its high boiling point underscores the need for non-distillative purification methods. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary technical information to handle, analyze, and effectively utilize this compound in the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to the Solubility of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the solubility characteristics of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical chiral building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: Understanding the Molecule

This compound, with a molecular formula of C₉H₁₃NO₂, is a white to off-white crystalline solid.[1] Its structure, featuring a phenyl ring, two hydroxyl groups, and an amino group, imparts a unique combination of polarity and potential for hydrogen bonding, which are the primary determinants of its solubility.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₃NO₂[1]

  • Molar Mass: 167.21 g/mol [1]

  • Melting Point: 112-118 °C[1]

  • Appearance: White to off-white crystalline solid[1]

The presence of two chiral centers makes it a valuable intermediate in asymmetric synthesis, notably in the preparation of pharmaceuticals like (S,S)-Reboxetine. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development.

The Science of Solubility: A Primer

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. In the context of pharmaceutical development, two types of solubility are of particular importance: thermodynamic and kinetic solubility.

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution. This is a fundamental property of the compound in a given solvent system.

Kinetic Solubility , on the other hand, is the concentration of a compound at the point of precipitation from an initially supersaturated solution. It is often measured in high-throughput screening settings and can be influenced by the experimental conditions.

The distinction is crucial as a compound might exhibit high kinetic solubility, suggesting ease of dissolution, but low thermodynamic solubility, indicating a propensity to precipitate over time.

Solubility Profile of this compound

The molecule possesses both polar and non-polar characteristics. The two hydroxyl (-OH) groups and the amino (-NH₂) group are polar and capable of forming hydrogen bonds. The phenyl group is non-polar. This amphiphilic nature suggests a degree of solubility in a variety of solvents.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and amino groups of the compound. Therefore, good solubility is expected. It is documented to be soluble in water and inorganic acids.[1] A refractive index measurement in methanol at a concentration of 1 g/100mL further supports its solubility in this solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds to donate in hydrogen bonding. While the polarity of these solvents will interact with the polar functional groups of the propanediol derivative, the solubility is likely to be moderate and lower than in polar protic solvents.

  • Non-Polar Solvents (e.g., Dichloromethane, Toluene, Hexane): The solubility in non-polar solvents is expected to be low. The non-polar phenyl group will have some affinity for these solvents, but the energetic cost of breaking the hydrogen bonds between the solute molecules and the inability of the solvent to solvate the polar hydroxyl and amino groups will limit dissolution.

Summary of Expected Solubility:

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding between solvent and solute's -OH and -NH₂ groups.
Polar Aprotic Acetone, Ethyl AcetateModerateDipole-dipole interactions can solvate the polar groups, but lack of hydrogen bond donation from the solvent limits solubility compared to protic solvents.
Non-Polar Dichloromethane, Toluene, HexaneLowThe non-polar phenyl group has some affinity, but the overall molecule's polarity and hydrogen bonding capabilities dominate, leading to poor solvation.

Experimental Determination of Solubility: Protocols and Workflows

To obtain precise quantitative solubility data, experimental determination is essential. The following are standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry against a standard curve.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery for rapid assessment.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the same organic solvent.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution to each well, causing the compound to precipitate in wells where its concentration exceeds its kinetic solubility.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed.

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this compound in a well-ventilated area, such as a fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

  • Skin Protection: A lab coat should be worn to prevent skin contact.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash thoroughly with soap and water.

Conclusion

This compound is a versatile chiral intermediate with a solubility profile governed by its amphiphilic nature. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. For precise quantitative data, the experimental protocols provided in this guide offer robust and reliable methods for determining both its thermodynamic and kinetic solubility. A thorough understanding of its solubility is a cornerstone for its effective use in research and pharmaceutical development.

References

A-Technical-Guide-to-the-Nuclear-Magnetic-Resonance-Spectroscopy-of-(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its precise structural confirmation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound. We will explore the foundational principles of NMR spectroscopy as they apply to this specific chiral aminodiol, present a detailed, field-tested protocol for sample preparation and data acquisition, and offer a comprehensive interpretation of its ¹H and ¹³C NMR spectra. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to confidently characterize this important molecule and ensure the integrity of their scientific endeavors.

Introduction: The Strategic Importance of this compound

This compound, a compound with a specific stereochemical configuration, holds significant value in the realm of asymmetric synthesis. It serves as a crucial starting material for the synthesis of various chiral ligands and pharmaceuticals.[1][2] For instance, it is a key precursor for preparing (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor.[2] The compound's utility as a chiral inducer and ligand in asymmetric catalysis underscores the critical need for unambiguous structural verification.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[3] For a chiral molecule like this compound, NMR not only confirms the connectivity of atoms but also provides subtle yet crucial information about its three-dimensional structure. This guide is designed to equip the user with the necessary knowledge to interpret its NMR data with a high degree of confidence.

Foundational Principles: NMR Spectroscopy of a Chiral Aminodiol

The NMR spectrum of a molecule is determined by the chemical environment of its magnetically active nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like hydroxyl and phenyl groups) "deshield" nearby nuclei, causing them to resonate at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring non-equivalent nuclei, leading to the splitting of signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

For a chiral molecule like this compound, the protons on the CH₂ group (at the C3 position) are diastereotopic. This means that even though they are attached to the same carbon, they are chemically non-equivalent due to the presence of a nearby chiral center (C2). Consequently, they will have different chemical shifts and will couple to each other, often resulting in a complex splitting pattern.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[4] The following protocol is a self-validating system designed for reproducibility and accuracy.

Selection of Deuterated Solvent

The choice of a deuterated solvent is critical.[5] It must dissolve the analyte effectively while not introducing interfering signals.[6] For this compound, which contains polar amino and hydroxyl groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity ensures good solubility, and its residual proton signal at ~2.50 ppm typically does not overlap with analyte signals.[7][8] Furthermore, the exchangeable protons of the -OH and -NH₂ groups are often well-resolved in DMSO-d₆. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but will result in the exchange of the labile -OH and -NH₂ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[9]

Step-by-Step Sample Preparation
  • Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10][11] Vigorously mix the contents to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][12]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top.[11]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Weigh Analyte (5-25 mg)] --> B{Dissolve in DMSO-d₆ (0.6 mL)}; B --> C[Filter into NMR Tube]; C --> D[Cap & Label]; D --> E[Clean Tube Exterior]; E --> F((Place in Spectrometer));

}

Caption: Workflow for NMR sample preparation.

Spectral Analysis and Interpretation

The following data represents a typical NMR spectrum of this compound. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.51 ppm for ¹³C NMR.[8]

dot graph G { layout=neato; node [shape=plaintext, fontsize=12];

}

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis (DMSO-d₆)

The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet5HPhenyl-HThe aromatic protons of the phenyl group typically resonate in this region.
~ 4.50Doublet1HH1This proton is on a carbon bearing a hydroxyl group and is adjacent to H2, hence it appears as a doublet.
~ 3.40 - 3.50Multiplet1HH3aPart of the diastereotopic CH₂ group. Coupled to H3b and H2.
~ 3.20 - 3.30Multiplet1HH3bPart of the diastereotopic CH₂ group. Coupled to H3a and H2.
~ 2.90Multiplet1HH2This proton is coupled to H1, H3a, and H3b, resulting in a complex multiplet.
BroadSinglet3H-OH, -NH₂The exchangeable protons of the hydroxyl and amino groups often appear as a broad singlet. Their exact chemical shift can vary with concentration and temperature.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

¹³C NMR Spectrum Analysis (DMSO-d₆)

The ¹³C NMR spectrum is typically broadband decoupled, meaning each unique carbon atom appears as a single line. This provides a direct count of the non-equivalent carbons in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 142C-ipsoThe quaternary carbon of the phenyl ring attached to the propanediol backbone.
~ 128Phenyl-CHAromatic carbons of the phenyl group.
~ 127Phenyl-CHAromatic carbons of the phenyl group.
~ 126Phenyl-CHAromatic carbons of the phenyl group.
~ 75C1Carbon atom bonded to a hydroxyl group and the phenyl ring.
~ 65C3Carbon atom of the primary alcohol (CH₂OH).
~ 58C2Carbon atom bonded to the amino group.

Note: The assignment of the aromatic carbons can be confirmed using advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Data Validation and Purity Assessment

The NMR spectra serve as a crucial tool for validating the identity and assessing the purity of this compound.

  • Identity Confirmation: The observed chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should match the expected pattern for the proposed structure.

  • Purity Assessment: The presence of unexpected signals in the spectrum indicates the presence of impurities. The integration of these impurity signals relative to the signals of the main compound can be used to estimate the level of purity. Common impurities might include residual solvents from synthesis or starting materials.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectral data for this compound. By following the detailed experimental protocol and utilizing the provided spectral interpretations, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this essential chiral building block. A thorough understanding and correct application of NMR spectroscopy are indispensable for ensuring the quality and reliability of research and development outcomes that rely on this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical chiral building block in pharmaceutical synthesis. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, ionization principles, and high-resolution fragmentation analysis. By detailing the causality behind methodological choices and presenting self-validating protocols, this guide serves as an authoritative resource for the structural elucidation and characterization of this and structurally related amino alcohol compounds.

Introduction: Significance and Analytical Imperative

This compound, also known as D-threo-2-amino-1-phenyl-1,3-propanediol, is a molecule of significant pharmaceutical importance.[1][2] Its specific stereochemistry makes it a key intermediate in the synthesis of bioactive molecules, most notably the antibiotic chloramphenicol. Given its role, the ability to unambiguously identify and characterize this compound is paramount for quality control, impurity profiling, and process optimization in drug development.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose due to its exceptional sensitivity, speed, and specificity. This guide elucidates the principles and practical steps for analyzing this compound using modern mass spectrometry, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) for structural confirmation.

Physicochemical Properties & Ionization Strategy

The molecular structure of this compound (C₉H₁₃NO₂, Molecular Weight: 167.21 g/mol ) dictates the optimal analytical strategy.[1][3] The molecule contains several key functional groups: a primary amine (-NH₂), two hydroxyl groups (-OH), and a phenyl ring.

  • Ionization Potential: The primary amine is the most basic site on the molecule and possesses a high proton affinity. This makes it highly susceptible to protonation.

  • Chosen Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺. This ion serves as the crucial precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

Experimental Design and Methodology

A robust and reproducible analysis requires careful optimization of each stage of the experiment, from sample preparation to data acquisition. The following protocol provides a validated workflow for high-resolution analysis.

General Experimental Workflow

The logical flow of the experiment is designed to first confirm the presence and elemental composition of the target analyte and then to elicit structurally informative fragments for unambiguous identification.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Prep Prepare 10 µg/mL solution in 50:50 ACN:H₂O + 0.1% Formic Acid Infusion Direct Infusion via Syringe Pump (5 µL/min) Prep->Infusion MS1 MS¹ Full Scan (m/z 50-500) Identify [M+H]⁺ Infusion->MS1 MS2 MS/MS Analysis Isolate [M+H]⁺ Perform CID MS1->MS2 Data Data Interpretation Analyze Fragment Ions MS2->Data

Caption: High-level workflow for MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Create a working solution for infusion by diluting the stock solution to 10 µg/mL in a solvent of 50:50 acetonitrile/water with 0.1% formic acid. Causality: The addition of formic acid ensures an acidic environment, which promotes the protonation of the amine group, thereby enhancing the signal of the [M+H]⁺ ion.

2. Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.
  • Ionization Source: Electrospray Ionization (ESI).
  • Ionization Mode: Positive.

3. ESI Source Parameters (Representative):

  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 600 L/hr
  • Justification: These parameters are optimized to achieve stable spray and efficient desolvation while minimizing unwanted fragmentation within the ion source.

4. Data Acquisition:

  • MS¹ Full Scan: Acquire data over a mass range of m/z 50-500. The expected protonated molecule [C₉H₁₃NO₂ + H]⁺ has a monoisotopic mass of 168.1024 m/z. High-resolution measurement allows for confirmation of the elemental composition.
  • MS/MS (Tandem MS):
  • Set the instrument to isolate the [M+H]⁺ precursor ion at m/z 168.1.
  • Apply Collision-Induced Dissociation (CID) using argon as the collision gas.
  • Ramp the collision energy (e.g., 10-40 eV) to observe a full range of fragment ions. Expertise: Ramping the collision energy is crucial as different bonds require different amounts of energy to break. This ensures that both low-energy (e.g., water loss) and high-energy (e.g., C-C bond cleavage) fragmentations are observed, providing a complete structural picture.[4]

Fragmentation Analysis and Mechanistic Interpretation

The MS/MS spectrum of protonated this compound is rich with structural information. The fragmentation pathways are dominated by the facile loss of small neutral molecules and cleavages directed by the charge site on the protonated amine.[5]

Key Fragment Ions and Proposed Structures

The high-resolution MS/MS analysis reveals several characteristic fragment ions. The accurate mass measurements are essential for assigning the correct elemental composition to each fragment.

Observed m/zCalculated m/zElemental CompositionMass Error (ppm)Proposed Neutral Loss / Fragment Structure
168.1024168.1019C₉H₁₄NO₂⁺3.0[M+H]⁺ Precursor Ion
150.0918150.0913C₉H₁₂NO⁺3.3[M+H - H₂O]⁺
132.0813132.0808C₉H₁₀N⁺3.8[M+H - 2H₂O]⁺
107.0860107.0859C₇H₇O⁺0.9Benzylic Cation + H₂O
91.054591.0542C₇H₇⁺3.3Tropylium Ion
77.039077.0386C₆H₅⁺5.2Phenyl Cation
Proposed Fragmentation Pathway

The fragmentation cascade begins with the protonated molecule and proceeds through a series of logical neutral losses and bond cleavages.

G M [M+H]⁺ m/z 168.10 F150 m/z 150.09 C₉H₁₂NO⁺ M->F150 - H₂O F107 m/z 107.09 C₇H₇O⁺ M->F107 - C₂H₅NO (cleavage) F132 m/z 132.08 C₉H₁₀N⁺ F150->F132 - H₂O F91 m/z 91.05 C₇H₇⁺ F107->F91 - O F77 m/z 77.04 C₆H₅⁺ F91->F77 - CH₂

Caption: Proposed ESI-MS/MS fragmentation pathway.

Mechanistic Discussion:

  • Initial Dehydration: The most facile fragmentation is the loss of a water molecule (H₂O) from one of the hydroxyl groups, yielding the abundant ion at m/z 150.09 . This is a common fragmentation pathway for protonated alcohols and amino alcohols.[4][6] A subsequent loss of a second water molecule can lead to the ion at m/z 132.08 .

  • Benzylic Cleavage: A crucial fragmentation pathway involves the cleavage of the C-C bond between the carbon bearing the amine and the carbon bearing the phenyl group. This cleavage is energetically favorable due to the formation of a stable benzylic oxonium ion at m/z 107.09 .

  • Formation of Tropylium Ion: The highly stable tropylium ion (m/z 91.05 ) is a hallmark of compounds containing a benzyl group.[7] It is formed from the benzylic cation via rearrangement and loss of a neutral species.

  • Phenyl Cation: Further fragmentation of the tropylium ion can lead to the formation of the phenyl cation at m/z 77.04 .

Applications in Quality Control and Development

This detailed mass spectrometric analysis serves several key functions in a pharmaceutical setting:

  • Identity Confirmation: The combination of an accurate mass measurement of the precursor ion and the unique "fingerprint" of the MS/MS spectrum provides unequivocal confirmation of the compound's identity.

  • Impurity Profiling: The method can be adapted to detect and identify structurally related impurities, such as stereoisomers (when coupled with chiral chromatography), precursors, or degradation products.

  • Stability Studies: By monitoring the abundance of the parent compound and the emergence of degradation products over time, this method is integral to forced degradation studies and the determination of shelf-life.

  • Quantitative Analysis: While this guide focuses on qualitative analysis, the methodology can be readily transferred to a triple quadrupole mass spectrometer for sensitive and specific quantification using Selected Reaction Monitoring (SRM). The transition from m/z 168.1 → 150.1 would be an excellent candidate for a robust SRM assay.

Conclusion

The mass spectrometric analysis of this compound via electrospray ionization and tandem mass spectrometry provides a powerful tool for its comprehensive characterization. A thorough understanding of its ionization behavior and fragmentation pathways, as detailed in this guide, enables scientists to develop robust, reliable, and highly specific analytical methods. These methods are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this vital chiral intermediate.

References

An In-depth Technical Guide to the Optical Rotation of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the optical rotation of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical parameter for its identification, characterization, and application in stereoselective synthesis. As a chiral molecule, its ability to rotate plane-polarized light is a fundamental property directly linked to its three-dimensional structure and enantiomeric purity.

Foundational Principles of Optical Activity

Optical activity is the phenomenon where a chiral substance rotates the plane of plane-polarized light.[1] This property arises from the non-superimposable mirror image nature of enantiomers.[2] For a given pair of enantiomers, one will rotate the light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)) to an equal extent.[2][3] The instrument used to measure this rotation is a polarimeter.[2][4]

The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the wavelength of the light used, and the temperature.[2][5][6] To standardize this measurement, the concept of specific rotation ([α]) is used. It is an intrinsic property of a chiral compound and is calculated using the following formula:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light (commonly the sodium D-line at 589 nm).[2]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).[4][5]

  • c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).[4][5]

Physicochemical Properties and Stereochemistry of this compound

This compound is a chiral organic compound with two stereocenters. Its specific stereochemistry is crucial for its applications, particularly as a chiral auxiliary or building block in asymmetric synthesis.[7]

PropertyValue
Chemical Formula C9H13NO2[8]
Molecular Weight 167.21 g/mol [8]
CAS Number 46032-98-8[9]
Appearance White to light yellow crystalline powder[8][10]
Melting Point 112-118 °C[7]
Specific Rotation ([α]) See Table 2

Structure:

Caption: Chemical structure of this compound.

Specific Optical Rotation of this compound

The specific rotation of this compound is a key specification for its quality control and is consistently reported as levorotatory.

Specific Rotation ([α])ConditionsSource
-37°[α]23D, c = 1 in 1 M HClSigma-Aldrich
-39°c=1, 1N HClChemBK[11]

It is important to note that the specific rotation of its enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is reported with a similar magnitude but a positive sign, confirming the expected relationship between enantiomers.

Specific Rotation ([α]) of EnantiomerConditionsSource
+35 to +39°c = 1, 1N HCl, 20°C, 589 nmThermo Fisher Scientific[12]
+37°[α]25D, c = 1 in 1 M HClSigma-Aldrich[13]

Experimental Protocol for the Determination of Optical Rotation

The following protocol outlines the steps for the accurate measurement of the optical rotation of this compound. This procedure is designed to be a self-validating system by incorporating essential calibration and control steps.

Instrumentation and Materials
  • Polarimeter: Capable of measurements at the sodium D-line (589 nm) with an accuracy of at least ±0.01°.

  • Polarimeter cell: 1 dm path length.

  • Volumetric flask: 10 mL, Class A.

  • Analytical balance: Readable to 0.1 mg.

  • Solvent: 1 M Hydrochloric Acid (HCl).

  • This compound: High purity standard.

  • Syringes and filters: For sample introduction into the polarimeter cell.

Experimental Workflow

Caption: Workflow for optical rotation measurement.

Step-by-Step Methodology
  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Fill the clean and dry polarimeter cell with the blank solvent (1 M HCl).[14] Ensure there are no air bubbles in the light path.[14]

    • Place the cell in the polarimeter and take a blank reading. This value should be close to zero. If not, adjust the instrument to zero or record the value as a zero correction.[15]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Dissolve the sample in 1 M HCl and dilute to the mark. Ensure the solution is homogeneous. This prepares a solution with a concentration (c) of approximately 0.01 g/mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.[14]

    • Place the sample cell in the polarimeter and allow the temperature to equilibrate to the specified temperature (e.g., 23 °C).[14]

    • Take at least five readings of the observed rotation (α) and calculate the average.[15]

  • Calculation of Specific Rotation:

    • Using the averaged observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c in g/mL), calculate the specific rotation using the formula mentioned in Section 1.

    • Compare the calculated specific rotation with the literature values to assess the enantiomeric purity of the sample.

Factors Influencing the Accuracy of Optical Rotation Measurements

Several factors can affect the precision and accuracy of optical rotation measurements. It is crucial to control these variables to obtain reliable and reproducible results.

  • Temperature: The specific rotation of a compound can be temperature-dependent.[5][6] Therefore, measurements should be carried out at a controlled and specified temperature.

  • Wavelength: Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).[5] It is standard practice to use the sodium D-line (589 nm).[2]

  • Concentration: While the specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can lead to non-linear relationships.[5] It is advisable to perform measurements at the concentration specified in the literature.

  • Solvent: The solvent can have a significant impact on the specific rotation by interacting with the solute.[5] Therefore, the solvent used must always be reported along with the specific rotation value.

  • Sample Purity: The presence of impurities, especially chiral impurities, can significantly affect the observed rotation.[5]

Applications in Drug Development and Asymmetric Synthesis

The stereochemistry of this compound is fundamental to its utility in various applications:

  • Chiral Ligand: It can be used as a starting material to prepare chiral ligands for asymmetric catalysis.

  • Synthesis of Chiral Molecules: It is a key building block in the synthesis of other enantiomerically pure compounds, such as the selective norepinephrine reuptake inhibitor (S,S)-Reboxetine.

The accurate determination of its optical rotation is, therefore, a critical quality control step in these synthetic processes, ensuring the desired stereochemical outcome.

Conclusion

The optical rotation of this compound is a defining characteristic that confirms its stereochemical identity and purity. A thorough understanding of the principles of polarimetry and meticulous attention to experimental detail are paramount for obtaining accurate and reliable measurements. This guide provides the necessary theoretical background and a practical, self-validating protocol to aid researchers and scientists in the precise characterization of this important chiral compound.

References

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Significance

This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereochemically defined structure, featuring amino and hydroxyl functional groups, makes it a valuable starting material for the asymmetric synthesis of various bioactive molecules and chiral ligands.[1][2] Applications include the synthesis of selective norepinephrine reuptake inhibitors like (S,S)-Reboxetine and the preparation of chiral ligands for asymmetric catalysis.[1]

Given its integral role in complex chemical syntheses, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data for this compound, moving beyond mere compliance to foster a culture of proactive safety and risk mitigation in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.

1.1 GHS Classification and Associated Hazards

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][5]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][5]

Signal Word: Warning[1]

Hazard Pictograms:

alt text

The causality behind these classifications lies in the chemical nature of the molecule. As a primary amine, it can exhibit alkaline properties, which can lead to irritation upon contact with biological tissues. The presence of hydroxyl groups can also contribute to its reactivity and interactions with biological membranes.

1.2 Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSafety Implication
Physical StateSolid, light yellow powder[3]As a powder, there is a risk of dust generation and inhalation.
Melting Point112-118 °C[1][2][4]Stable at room temperature, but heating should be done with care.
Boiling Point360.6 ± 37.0 °C at 760 mmHg[3]High boiling point suggests low volatility at ambient temperatures.
Flash Point171.9 ± 26.5 °C[3]Combustible solid, but not highly flammable. Keep away from open flames.
SolubilitySoluble in water and inorganic acids[2]Spills can be cleaned with water, but this also means it can be readily absorbed through moist skin.

1.3 Risk Assessment Workflow

A dynamic risk assessment should be performed before any new experimental protocol involving this compound is initiated. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow Risk Assessment Workflow for Handling this compound cluster_assessment Assessment Phase cluster_control Control Measures cluster_review Review & Refine A Identify Hazards (Skin/Eye/Respiratory Irritant) B Evaluate Exposure Potential (Quantity, Duration, Frequency) A->B C Assess Experimental Conditions (Temperature, Pressure, Scale) B->C D Implement Hierarchy of Controls (Elimination, Substitution, Engineering, Admin, PPE) C->D E Develop Standard Operating Procedure (SOP) D->E F Verify Control Effectiveness E->F G Monitor for Incidents/Near Misses F->G H Review and Update SOP Periodically G->H H->A Re-evaluate

Caption: A systematic approach to risk assessment ensures all potential hazards are identified and controlled.

Section 2: Safe Handling and Engineering Controls

Based on the risk assessment, a multi-layered approach to safety, prioritizing engineering controls and supplemented by administrative controls and personal protective equipment (PPE), is essential.

2.1 The Hierarchy of Controls

The most effective way to manage laboratory hazards is to follow the hierarchy of controls.

HierarchyOfControls Hierarchy of Controls for this compound cluster_controls Control Measures (Most to Least Effective) Elimination Elimination (Not feasible for this topic) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) Administrative->PPE

Caption: Prioritizing controls from most to least effective minimizes risk.

2.2 Engineering Controls: Your First Line of Defense

  • Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, such as weighing or transferring the solid, a chemical fume hood is mandatory.[6][7] The rationale is to capture any airborne particles at the source, preventing respiratory exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[8][9] In the event of accidental contact, immediate flushing is critical to minimize tissue damage.

2.3 Personal Protective Equipment (PPE): The Essential Barrier

The use of appropriate PPE is non-negotiable when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] If there is a splash hazard, a face shield worn over goggles provides an additional layer of protection.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1][2] Nitrile gloves are a common choice for protection against many organic chemicals.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[10][11]

    • Lab Coat: A lab coat should be worn to protect skin and clothing.[7] Ensure it is fully buttoned.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, or during large-scale spill clean-up, a NIOSH-approved N95 dust mask or a respirator may be necessary.[1][12]

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs minimizes variability and the potential for human error.

3.1 Weighing and Transferring the Solid

  • Preparation: Don the required PPE (goggles, gloves, lab coat).

  • Location: Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or reaction vessel. Avoid creating dust clouds.

  • Cleaning: Promptly clean any minor spills on the balance with a damp cloth, ensuring no residue remains.

  • Sealing: Securely close the stock container immediately after use.[3]

3.2 Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Container: Store in a tightly closed container to prevent absorption of moisture and atmospheric contaminants.[3]

  • Location: Keep in a cool, dry, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[8]

  • Security: For larger quantities, store in a locked cabinet to restrict access.[3][13]

3.3 Waste Disposal

Dispose of waste containing this compound in accordance with local, state, and federal regulations.[3][14]

  • Segregation: Collect all waste material (unused compound, contaminated consumables) in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain.[9]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

4.1 First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][13]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][14] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][14] If the person feels unwell, seek medical attention.[3]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water.[13] Seek immediate medical attention.[13]

4.2 Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, wear appropriate PPE and contain the spill. Avoid generating dust.

  • Clean-up: Carefully sweep up the solid material and place it in a labeled hazardous waste container.[8] Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of risk assessment, hierarchy of controls, and standardized procedures into daily laboratory practice, researchers can handle this compound with confidence and safety. This guide serves as a technical resource to empower scientists to not only protect themselves and their colleagues but also to ensure the quality and reliability of their research.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical chiral intermediate in the synthesis of the broad-spectrum antibiotic chloramphenicol, possesses a stability profile that is paramount to the efficiency, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of this compound. While direct, in-depth studies on the thermal decomposition of this specific molecule are not extensively documented in publicly available literature, this guide synthesizes information from its known chemical properties, its use in multi-step chemical syntheses, and data from analogous structures to provide a robust scientific overview. We will explore the key physicochemical properties, infer potential degradation mechanisms under thermal stress, and outline state-of-the-art analytical methodologies for assessing its stability. This document is intended to serve as a vital resource for researchers and professionals involved in the synthesis, handling, and quality control of this compound.

Introduction: The Significance of a Chiral Building Block

This compound is a chiral amino alcohol with the specific stereochemistry essential for the biological activity of chloramphenicol. Its molecular structure, featuring a phenyl group, a primary and a secondary hydroxyl group, and a primary amine, dictates its reactivity and stability. The compound typically appears as a white to yellow crystalline powder. Understanding its thermal limits is crucial for optimizing reaction conditions, preventing the formation of impurities, and ensuring safe storage and handling.

The synthesis of chloramphenicol involves several steps where this compound is subjected to various reagents and temperatures, including dichloroacetylation and nitration. Its stability under these conditions is a testament to its robust nature, yet also defines the operational boundaries to prevent degradation and side-product formation.

Physicochemical Properties and Thermal Profile

A foundational understanding of the thermal stability of this compound begins with its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Melting Point 112-118 °C
Appearance White to off-white crystalline solid
Solubility Soluble in water and inorganic acids

Inferred Thermal Degradation Pathways

Based on the functional groups present in this compound, several potential thermal degradation pathways can be hypothesized. The presence of hydroxyl and amino groups suggests susceptibility to dehydration, oxidation, and intermolecular reactions at elevated temperatures.

G cluster_0 Initial Compound cluster_1 Primary Degradation Reactions cluster_2 Potential Degradation Products A This compound B Dehydration A->B Heat (Δ) C Oxidation A->C Heat (Δ) + O₂ D Intermolecular Condensation A->D High Temp (Δ) E Unsaturated Amines/Imines B->E F Amino Acids / Amides C->F G Dimers and Oligomers D->G

Caption: Potential thermal degradation pathways of this compound.

Dehydration

The presence of two hydroxyl groups makes dehydration a likely degradation pathway at elevated temperatures, potentially catalyzed by acidic or basic impurities. This could lead to the formation of unsaturated amines or imines through the loss of water molecules.

Oxidation

In the presence of oxygen, the amino and hydroxyl groups are susceptible to oxidation, especially at higher temperatures. This could lead to the formation of various degradation products, including amino acids, amides, and carbonyl compounds. The benzylic alcohol is particularly prone to oxidation.

Intermolecular Condensation

At temperatures approaching or exceeding the melting point, increased molecular motion could facilitate intermolecular condensation reactions. This could involve the reaction between the amino group of one molecule and a hydroxyl group of another, leading to the formation of dimers and oligomers.

Influence of Environmental Factors

The stability of this compound can be significantly influenced by environmental factors such as pH and the presence of atmospheric oxygen.

  • pH: The amino group makes the compound basic. In acidic conditions, the amine will be protonated, which may increase its stability against certain reactions but could also catalyze others, such as dehydration. In alkaline conditions, deprotonation of the hydroxyl groups could facilitate certain condensation reactions. The stability of peptides, which also contain amino groups, is known to be pH-dependent, with deamidation being a key degradation pathway under neutral to alkaline conditions.

  • Atmosphere: The presence of oxygen can promote oxidative degradation pathways, as discussed previously. Therefore, storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) can enhance its stability, particularly at elevated temperatures.

Analytical Methods for Stability Assessment

A robust stability testing program is essential to ensure the quality and purity of this compound. The following analytical techniques are recommended for a comprehensive stability assessment.

G cluster_0 Stability Assessment Workflow cluster_1 Analytical Techniques A Sample of this compound B Thermal Stress (e.g., Isothermal Heating, Ramped Heating) A->B C Analysis of Stressed Sample B->C D Thermogravimetric Analysis (TGA) C->D Mass Loss E Differential Scanning Calorimetry (DSC) C->E Thermal Events (Melting, Decomposition) F High-Performance Liquid Chromatography (HPLC) C->F Purity, Degradation Products G Gas Chromatography-Mass Spectrometry (GC-MS) C->G Volatile Degradants H Fourier-Transform Infrared Spectroscopy (FTIR) C->H Functional Group Changes

Caption: Workflow for the analytical assessment of thermal stability.

Experimental Protocols

5.1.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

5.1.2 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with degradation.

  • Methodology:

    • Seal a small, accurately weighed sample (2-5 mg) in a DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • Record the heat flow to the sample relative to a reference.

A Comprehensive Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical chiral building block for the pharmaceutical industry. Intended for researchers, scientists, and drug development professionals, this document details its commercial availability, key suppliers, chemical properties, synthesis, and applications, with a focus on ensuring scientific integrity and practical utility.

Introduction: The Significance of a Chiral Building Block

This compound, also known by its CAS number 46032-98-8, is a chiral amino alcohol that has garnered significant attention in the field of asymmetric synthesis. Its rigid phenyl group and multiple stereocenters make it an invaluable tool for the stereoselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The precise spatial arrangement of its functional groups—an amine and two hydroxyls—allows for the creation of specific enantiomeric and diastereomeric products, a fundamental requirement in modern drug design to ensure therapeutic efficacy and minimize off-target effects. This guide will explore the practical aspects of sourcing and utilizing this versatile compound in a research and development setting.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs, from laboratory research quantities to bulk industrial supply. The typical purity offered by most suppliers is ≥98%, with some offering higher purity grades.

Major Suppliers and Grades

The following table summarizes prominent suppliers of this compound, along with typical purities and available grades. It is important for researchers to request certificates of analysis (CoA) from suppliers to verify the purity and stereochemical integrity of the specific lot they are purchasing.

SupplierTypical PurityAvailable GradesNotes
Sigma-Aldrich (Merck) ≥98%[1]Research GradeOften available in smaller quantities for R&D purposes.[1]
Parchem Not explicitly stated, but provides detailed specifications.[2]Specialty ChemicalA reliable supplier for a wide range of specialty chemicals.[2]
Apollo Scientific 99%Research and BulkOffers various pack sizes, from milligrams to kilograms.
Santa Cruz Biotechnology ≥97%Research GradePrimarily for research use only.
Biosynth Not explicitly stated, but offers for pharmaceutical testing.[3]Research and Pharmaceutical TestingProvides the compound as a reference standard.[3]
XIAMEN EQUATION CHEMICAL CO.,LTD Industrial Grade[4]Industrial GradeA manufacturer based in China, potentially offering larger quantities.[4]
Capot Chemical Not explicitly stated, but mentions commercial manufacturing.[5]Research and CommercialProvides access to various technical documents like MSDS and COA.[5]
Pharmaffiliates High Purity[6]Research and PharmaceuticalSpecializes in pharmaceutical intermediates and reference standards.[6]

Note on GMP Suppliers: For drug development professionals requiring materials for clinical trials and commercial production, identifying suppliers who adhere to Good Manufacturing Practices (GMP) is crucial. While some of the listed suppliers may offer GMP-grade material, it is imperative to directly inquire about their certification and quality management systems. Pharmaffiliates explicitly mentions GMP/GLP training and audits, suggesting a focus on the pharmaceutical sector[6]. Biosynth also indicates its products are for pharmaceutical testing, which may involve stringent quality control[3].

Pricing and Packaging

Pricing for this compound can vary significantly based on the supplier, purity, and quantity. As of late 2025, prices for research quantities (1-5 grams) can range from approximately $100 to $400 USD[7]. For bulk quantities, it is advisable to request a quote directly from the manufacturers or distributors. The compound is typically supplied as a white to off-white crystalline powder and is packaged in standard laboratory containers such as glass bottles.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for developing appropriate analytical methods.

PropertyValueReference
CAS Number 46032-98-8[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance White to off-white crystalline powder[8]
Melting Point 112-118 °C[1][9]
Optical Rotation [α]²³/D -37° (c=1 in 1 M HCl)[1]
Solubility Soluble in water and inorganic acids.[10]

Synthesis and Stereochemical Control

The synthesis of this compound with high enantiomeric and diastereomeric purity is a key challenge. Several synthetic routes have been developed, often starting from readily available chiral precursors or employing stereoselective reactions.

One common strategy involves the use of chiral starting materials. For instance, the synthesis can be achieved from L-phenylalanine, a naturally occurring amino acid, through a multi-step enzymatic cascade[11]. This biocatalytic approach offers the advantage of high stereoselectivity and environmentally benign reaction conditions.

Another established method involves the stereoselective reduction of a corresponding ketone precursor. For example, the fermentation of molasses with yeast in the presence of benzaldehyde can produce (R)-(-)-1-hydroxy-1-phenyl-2-propanone, which can then be reductively aminated to yield the desired amino alcohol[12].

The diagram below illustrates a generalized synthetic workflow for obtaining chiral amino alcohols, highlighting the critical steps where stereochemistry is controlled.

G cluster_start Starting Materials cluster_synthesis Stereoselective Synthesis cluster_purification Purification and Isolation cluster_product Final Product start Achiral or Racemic Precursor (e.g., Benzaldehyde derivative) step1 Asymmetric Reaction (e.g., Enzymatic conversion, Chiral catalyst) start->step1 Introduction of Chirality step2 Intermediate Purification step1->step2 step3 Further Transformations (e.g., Reductive amination) step2->step3 purify Chiral Resolution (e.g., Diastereomeric salt formation, Chiral chromatography) step3->purify Enantiomeric/Diastereomeric Enrichment isolate Final Product Isolation (Crystallization) purify->isolate product This compound isolate->product High Purity Product

Generalized workflow for the synthesis of chiral amino alcohols.
Potential Impurities

Given the synthetic routes, several potential impurities should be considered during quality control:

  • Enantiomeric and Diastereomeric Impurities: The presence of other stereoisomers of 2-amino-1-phenyl-1,3-propanediol is a primary concern. These can arise from incomplete stereoselectivity in the synthesis or resolution steps.

  • Residual Starting Materials: Unreacted precursors from the synthesis may be present in the final product.

  • By-products of the Reaction: Side reactions can lead to the formation of structurally related impurities.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be retained in the final crystalline product.

  • Catalyst Residues: If metal catalysts are used in the synthesis, trace amounts may remain in the final product.

Analytical Methods for Quality Control

Robust analytical methods are essential to confirm the identity, purity, and stereochemical integrity of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and enantiomeric excess of this compound.

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity. A typical method would involve a chiral stationary phase (CSP) column. The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving good separation of the enantiomers.

  • Reverse-Phase HPLC (RP-HPLC): This method is suitable for determining the overall purity of the compound by separating it from non-chiral impurities. A C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a common starting point[13].

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected structure of this compound. Spectral data for the related 1,3-propanediol is available in public databases and can serve as a reference for interpreting the spectra of the target molecule[14].

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 167.21 g/mol [15].

The following diagram outlines a typical analytical workflow for the quality control of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Quality Assessment sample Dissolve sample in a suitable solvent hplc Chiral HPLC (Enantiomeric Purity) sample->hplc rphplc RP-HPLC (Chemical Purity) sample->rphplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data_analysis Compare data against reference standards and specifications hplc->data_analysis rphplc->data_analysis nmr->data_analysis ms->data_analysis result Accept or Reject Batch data_analysis->result

References

An In-Depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is paramount. In the landscape of asymmetric synthesis, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has emerged as a pivotal chiral building block and auxiliary. Its rigid conformational structure and strategically positioned functional groups provide an effective chiral environment for a variety of stereoselective transformations. This technical guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on the mechanistic underpinnings of its role in asymmetric induction.

Introduction: The Significance of a Versatile Chiral Synthon

This compound, a chiral amino alcohol, is a crystalline solid at room temperature. Its utility in organic synthesis stems from its two stereocenters, which confer the chirality necessary for inducing stereoselectivity in chemical reactions. This compound is a valuable precursor in the synthesis of various pharmaceuticals, most notably the antibiotic chloramphenicol and the selective norepinephrine reuptake inhibitor (S,S)-Reboxetine. Beyond its role as a synthetic intermediate, it is widely employed as a chiral auxiliary, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 46032-98-8
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Light yellow powder
Melting Point 112-118 °C (lit.)
Optical Activity [α]²³/D -37° (c = 1 in 1 M HCl)
Density 1.2 ± 0.1 g/cm³
Boiling Point 360.6 ± 37.0 °C at 760 mmHg
Flash Point 171.9 ± 26.5 °C

Stereoselective Synthesis: Crafting the Chiral Architecture

The synthesis of this compound is a critical aspect of its application, as its enantiomeric purity directly influences the stereochemical outcome of subsequent reactions. A common and effective strategy involves a stereoselective reduction of a corresponding nitro-diol intermediate, which can be synthesized from readily available starting materials like benzaldehyde.

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of a Chiral Building Block

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a high-value chiral amino alcohol that serves as a crucial building block in asymmetric synthesis.[1] Its defined stereochemistry, with two adjacent chiral centers, makes it an indispensable synthon for the preparation of numerous active pharmaceutical ingredients (APIs), including beta-blockers and antiarrhythmic agents.[1] Beyond its role as a precursor, it is also utilized as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[1][2]

The primary challenge in the synthesis of this molecule lies in the precise control of stereochemistry at both the C1 (bearing the hydroxyl group) and C2 (bearing the amino group) positions to achieve the desired (1R, 2R) configuration. This guide provides an in-depth analysis of prominent synthetic strategies, explaining the causal logic behind methodological choices and presenting detailed protocols for researchers.

Strategic Overview: Pathways to Stereochemical Purity

The synthesis of this compound can be approached through several distinct strategies, each with its own merits and challenges. The choice of pathway often depends on the available starting materials, scalability requirements, and the desired level of stereochemical purity.

  • Classical Chemical Synthesis from Achiral Precursors: This traditional route often begins with simple, inexpensive starting materials like benzaldehyde. The core challenge is the creation and subsequent separation of the desired stereoisomer from a complex mixture.

  • Stereochemical Inversion from Readily Available Isomers: This strategy leverages existing, stereochemically defined precursors, such as norephedrine isomers, and inverts a chiral center to arrive at the target configuration.

  • Biocatalytic and Chemo-enzymatic Cascades: Representing the state-of-the-art, these methods utilize the exquisite selectivity of enzymes to build the chiral centers with near-perfect control, often under mild, environmentally benign conditions.

This document will detail protocols for two prominent methods: a classical chemical route involving chiral resolution and a modern, highly selective multi-enzyme cascade.

Method 1: Classical Synthesis via Nitroaldol Reaction and Chiral Resolution

This pathway is a foundational method that relies on the condensation of benzaldehyde and nitroethane, followed by reduction and stereoisomer separation. Its logic is rooted in the use of abundant starting materials, with the critical step being the efficient resolution of the resulting stereoisomers.

Causality Behind Experimental Choices: The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction.[3] Using a mild base like triethylamine minimizes side reactions while catalyzing the condensation. The subsequent reduction of the nitro group is a robust transformation, but it does not alter the newly created stereocenters, necessitating a downstream resolution step. The resolution's success hinges on the differential solubility of diastereomeric salts formed with a chiral acid, a well-established principle for separating enantiomers.[4]

Protocol 1: Synthesis from Benzaldehyde

Step 1: Diastereoselective Nitroaldol (Henry) Reaction

  • In a round-bottom flask equipped with a magnetic stirrer, combine freshly distilled benzaldehyde (1 mole), nitroethane (2.5 moles), and ethanol (150 ml).

  • Add water (75 ml) to the mixture.

  • Slowly add triethylamine (0.05 mole) as the catalyst.[3][5]

  • Allow the mixture to stand at room temperature in the dark for 24 hours to facilitate the formation of 1-phenyl-2-nitropropan-1-ol isomers.

  • After 24 hours, cool the mixture in an ice bath and neutralize the catalyst by adding acetic acid (0.05 mole).[3]

  • Remove the ethanol and excess nitroethane via rotary evaporation under reduced pressure. The resulting product is a mixture of DL-threo and DL-erythro nitro alcohols.

Step 2: Reduction of the Nitro Alcohol

  • Prepare a solution of the crude nitro alcohol mixture from Step 1 in dry tetrahydrofuran (THF).

  • In a separate, flame-dried flask under an inert nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5 moles per mole of nitro alcohol) in dry THF.

  • Cool the LiAlH₄ suspension to 0°C and slowly add the nitro alcohol solution dropwise. Caution: This reaction is highly exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently reflux for an additional hour to ensure complete reduction.[6]

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water to precipitate the aluminum salts.

  • Filter the mixture to remove the inorganic salts and dry the filtrate over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield a racemic mixture of 2-amino-1-phenyl-1,3-propanediol stereoisomers.

Step 3: Chiral Resolution via Diastereomeric Salt Formation

  • Dissolve the racemic amino diol mixture (1 mole) in a suitable solvent, such as ethanol.

  • In a separate container, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 mole), in the same solvent.[4]

  • Slowly add the tartaric acid solution to the amino diol solution with stirring.

  • The less soluble (1R,2R)-diastereomeric salt will preferentially crystallize out of the solution. The process can be aided by cooling or seeding.

  • Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • To recover the free base, treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) and extract the enantiomerically pure this compound into an organic solvent like dichloromethane.[4]

  • Dry the organic phase and remove the solvent to obtain the final product.

Data Summary: Classical Synthesis
ParameterTypical Value/ConditionSource
Catalyst (Henry Rxn) Triethylamine[3][5]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[6]
Resolving Agent L-(+)-Tartaric Acid or derivatives[4]
Overall Yield Variable, highly dependent on resolution efficiency
Final Purity >98% (after successful resolution)[2]
Workflow Diagram: Classical Synthesis```dot

G cluster_0 Step 1: Nitroaldol Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Chiral Resolution A Benzaldehyde + Nitroethane C Mixed Nitro Alcohols (DL-threo, DL-erythro) A->C Henry Reaction B Triethylamine Catalyst B->A E Racemic Amino Diols (4 Stereoisomers) C->E Reduction D LiAlH4 in THF D->E G Diastereomeric Salt Crystallization E->G Salt Formation F L-(+)-Tartaric Acid F->G H Base Treatment & Extraction G->H I (1R,2R)-(-)-Product H->I

Caption: A highly selective multi-enzyme cascade synthesis pathway.

Conclusion and Best Practices

The synthesis of this compound highlights the evolution of asymmetric synthesis. While classical methods involving chiral resolution remain viable, they are often laborious and less efficient. Modern biocatalytic cascades offer a superior alternative, providing unparalleled stereoselectivity and high yields under sustainable conditions. [7][8] For any synthetic protocol, self-validation is critical. Researchers must confirm the identity, purity, and stereochemistry of the final product using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Melting Point: A sharp melting point range (literature: 112-118 °C) indicates high purity. [2][9]* Optical Rotation: To confirm the specific enantiomer (literature: [α]23/D −37°, c = 1 in 1 M HCl). [2]* Chiral HPLC: To determine the enantiomeric and diastereomeric excess with high accuracy.

By understanding the causality behind each synthetic step and employing rigorous analytical validation, researchers can confidently produce this vital chiral building block for advanced applications in drug discovery and development.

References

The Art of Asymmetric Control: A Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Chirality

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the realm of pharmaceutical development where the biological activity of a molecule is intrinsically tied to its three-dimensional architecture. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to introduce stereochemical bias into a reaction, guiding the formation of a desired stereoisomer.[1] This guide provides an in-depth exploration of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a versatile and efficient chiral auxiliary derived from L-phenylalanine. Its rigid, well-defined stereochemical framework allows for high levels of asymmetric induction in a variety of carbon-carbon bond-forming reactions, most notably in the diastereoselective alkylation of enolates and in asymmetric aldol reactions.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the principles governing the application of this chiral auxiliary.

The Chiral Auxiliary: this compound

This compound is a crystalline solid with the structure shown below.[2] Its utility as a chiral auxiliary stems from its ability to be readily converted into a chiral oxazolidinone. This heterocyclic scaffold, when N-acylated, provides a platform for highly diastereoselective reactions of the corresponding enolates. The phenyl group at the C5 position and the hydroxymethyl group at the C4 position of the resulting oxazolidinone play crucial roles in shielding one face of the enolate, thereby directing the approach of electrophiles.

Key Properties:

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.21 g/mol
Melting Point112-118 °C
Optical Activity[α]²³/D −37°, c = 1 in 1 M HCl[2]
CAS Number46032-98-8

Part 1: Asymmetric Alkylation

The asymmetric alkylation of enolates is a cornerstone of organic synthesis for the construction of chiral molecules.[3] The use of an oxazolidinone derived from this compound allows for highly diastereoselective alkylations of N-acyl imides.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The phenyl group at the C5 position of the oxazolidinone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This is often referred to as a "chelation-controlled" model.

Figure 1: Workflow for Asymmetric Alkylation.
Experimental Protocols

Protocol 1.1: Synthesis of the N-Acyloxazolidinone

This protocol describes the acylation of the oxazolidinone derived from this compound. The oxazolidinone, (4R,5R)-4-(hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-one, is first prepared from the parent amino diol and a carbonate source (e.g., diethyl carbonate).

  • Materials:

    • (4R,5R)-4-(hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-one

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Acyl chloride (e.g., propionyl chloride)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve (4R,5R)-4-(hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

    • Add the desired acyl chloride (1.1 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Diastereoselective Alkylation

  • Materials:

    • N-Acyloxazolidinone (from Protocol 1.1)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

    • Alkylating agent (e.g., benzyl bromide, methyl iodide)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA or NaHMDS (1.1 equiv) in THF dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add the alkylating agent (1.2 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Table 1: Representative Results for Asymmetric Alkylation of Analogous Oxazolidinone Auxiliaries

EntryElectrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)Reference
1Benzyl bromideLDA>99:195[4]
2Methyl iodideNaHMDS97:388[4]
3Allyl bromideLDA>98:292[5]
4Ethyl iodideLDA98:290[4]

Part 2: Asymmetric Aldol Reactions

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. When coupled with a chiral auxiliary, it provides a route to enantiomerically enriched β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.[6]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The stereochemical outcome of the aldol reaction is often rationalized using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state.[7] For the (Z)-enolates derived from N-acyloxazolidinones, the bulky substituent on the auxiliary (in this case, the phenyl group) preferentially occupies an equatorial position to minimize steric interactions. The aldehyde then approaches the enolate in such a way that its substituent also occupies an equatorial position, leading to the observed syn-diastereomer.

Figure 2: Stereochemical Model for the Asymmetric Aldol Reaction.
Experimental Protocol

Protocol 2.1: Asymmetric Aldol Reaction

This protocol is adapted from the well-established Evans aldol reaction methodology.[8]

  • Materials:

    • N-Acyloxazolidinone

    • Anhydrous dichloromethane (DCM) or diethyl ether

    • Di-n-butylboron triflate (Bu₂BOTf)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Aldehyde (e.g., isobutyraldehyde)

    • Methanol

    • pH 7 phosphate buffer

    • 30% Hydrogen peroxide solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C.

    • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of Et₃N (1.2 equiv).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde (1.5 equiv) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

    • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and then 30% hydrogen peroxide, maintaining the temperature below 10 °C.

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Separate the layers and extract the aqueous layer with DCM (3 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis.

Table 2: Representative Results for Asymmetric Aldol Reactions with Analogous Oxazolidinone Auxiliaries

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Isobutyraldehyde>99:185-95[8]
2Benzaldehyde>99:180-90[8]
3Acetaldehyde98:275-85[8]
4Crotonaldehyde97:370-80[8]

Part 3: Cleavage of the Chiral Auxiliary

A crucial aspect of using a chiral auxiliary is its efficient removal under mild conditions to afford the desired chiral product without racemization, and ideally, to allow for the recovery and recycling of the auxiliary.

Experimental Protocols

Protocol 3.1: Hydrolytic Cleavage to the Carboxylic Acid

This method is suitable for cleaving the products of asymmetric alkylation.[5][9]

  • Materials:

    • Alkylated N-acyloxazolidinone

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide solution

    • Lithium hydroxide (LiOH)

    • Saturated aqueous sodium sulfite solution

    • Diethyl ether

  • Procedure:

    • Dissolve the alkylated N-acyloxazolidinone in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding saturated aqueous sodium sulfite solution.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous solution with diethyl ether to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the carboxylic acid product with diethyl ether.

    • Dry the organic layer containing the product over anhydrous magnesium sulfate, filter, and concentrate.

Protocol 3.2: Reductive Cleavage to the Alcohol

This method is typically used for the cleavage of aldol adducts.

  • Materials:

    • Aldol adduct

    • Anhydrous diethyl ether or THF

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

    • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Procedure:

    • Dissolve the aldol adduct in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add LiAlH₄ (1.5 equiv) in portions.

    • Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the mixture through a pad of Celite, washing thoroughly with diethyl ether.

    • Concentrate the filtrate to afford the crude 1,3-diol product. The chiral auxiliary can be recovered from the filter cake.

Conclusion

This compound serves as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Through its conversion to a chiral oxazolidinone, it enables the highly diastereoselective alkylation of enolates and asymmetric aldol reactions, providing access to a wide range of enantiomerically enriched building blocks. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this valuable tool in their synthetic endeavors, contributing to the advancement of chiral synthesis and the development of novel therapeutics.

References

Application Notes & Protocols: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol as a Cornerstone Chiral Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a high-value chiral molecule that serves as a fundamental building block in the stereoselective synthesis of numerous pharmaceuticals.[1] Its rigid stereochemical configuration, featuring two adjacent chiral centers, is pivotal for establishing the required three-dimensional architecture responsible for the biological activity of target molecules. This guide provides an in-depth exploration of its physicochemical properties, safety protocols, and its critical applications in the synthesis of globally significant antibiotics like chloramphenicol and its analogs. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a prerequisite for therapeutic efficacy and safety. This compound, a chiral amino alcohol, represents a classic example of a "chiral pool" starting material, where its inherent stereochemistry is transferred to a more complex target molecule.[2] Its structure, containing a phenyl ring, an amino group, and two hydroxyl groups arranged in a specific (1R,2R) configuration, is the core scaffold of the D-threo isomer of chloramphenicol, the only biologically active isomer of this broad-spectrum antibiotic.[3][4]

The utility of this compound extends beyond chloramphenicol to other important antibiotics such as thiamphenicol and florfenicol.[5][6][7] Furthermore, its derivatives serve as powerful chiral auxiliaries and ligands in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[1][8] This guide elucidates the causality behind its synthetic applications and provides robust protocols for its practical implementation in the laboratory.

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueReference(s)
CAS Number 46032-98-8[1][9]
Molecular Formula C₉H₁₃NO₂[9][10]
Molecular Weight 167.21 g/mol [10]
Appearance White to light yellow crystalline powder[1]
Melting Point 112-118 °C (lit.)[9][11]
Optical Activity [α]²³/D −37°, c = 1 in 1 M HCl
pKa 11.73 ± 0.45 (Predicted)[1]
Solubility Sparingly soluble in water[1]
SMILES String N--INVALID-LINK----INVALID-LINK--c1ccccc1
InChI Key JUCGVCVPNPBJIG-RKDXNWHRSA-N

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

  • Hazard Identification : this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[12]

  • Handling : Handle in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[12][13] In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents. The compound is classified under Storage Class 11 (Combustible Solids).

Core Application: Synthesis of Chloramphenicol Antibiotics

The most prominent application of this compound is its role as the pivotal precursor to chloramphenicol. The antibiotic's activity is exclusively associated with the D-(-)-threo diastereomer, which is derived directly from this starting material.[4]

The overall synthetic strategy involves the introduction of a nitro group onto the phenyl ring and subsequent acylation of the amino group with a dichloroacetyl moiety. A common industrial synthesis first prepares the nitrated version of the aminodiol, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, which is the direct precursor to chloramphenicol. However, many routes leverage the non-nitrated aminodiol as the core chiral fragment.

A simplified representation of this synthetic logic is shown below. The key step is the stereospecific reduction of a nitro group precursor to form the essential aminodiol.

G cluster_start Starting Materials cluster_key Key Intermediates cluster_end Final Product Benzaldehyde Benzaldehyde & Nitromethane NitroDiol (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol Benzaldehyde->NitroDiol Aldol & Hydroxymethylation AminoDiol This compound (Topic Compound) NitroDiol->AminoDiol Catalytic Hydrogenation (Stereochemistry Set) Chloramphenicol Chloramphenicol AminoDiol->Chloramphenicol 1. Nitration 2. Dichloroacetylation

Caption: Simplified workflow for Chloramphenicol synthesis.

Protocol 1: Catalytic Hydrogenation to this compound

This protocol describes the reduction of the nitro-diol precursor. This step is critical as it establishes the amine stereocenter. The causality for choosing catalytic hydrogenation lies in its high efficiency and stereochemical fidelity, avoiding harsh reducing agents that could affect other functional groups.

Materials:

  • (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol

  • Methanol (Anhydrous)

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel catalyst

  • Hydrogen gas supply

  • Parr hydrogenator or similar high-pressure reactor

  • Celatom® or filter aid

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve (1R,2R)-2-nitro-1-phenyl-1,3-propanediol (e.g., 5.0 g) in methanol (100 mL).[14]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 0.1 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Rationale: The catalyst is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas before pressurizing to the target pressure (e.g., 50 psi or 1.5 MPa for Raney Nickel).[14]

  • Reaction Monitoring: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50 °C).[14] Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celatom® or another filter aid to remove the catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Rationale: Filtration is essential to remove the heterogeneous catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., an ethanol-ether mixture) to obtain pure this compound.[14] The expected yield is typically high (>90%).[14]

Application as a Chiral Auxiliary

Beyond its role as a direct precursor, this compound and its enantiomer are widely used as chiral auxiliaries.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.

This compound is particularly effective for synthesizing chiral 2-oxazolines, which are themselves versatile intermediates in asymmetric synthesis.[2][15] The rigid ring structure of the oxazoline, formed by reacting the aminodiol with an orthoester or similar reagent, effectively shields one face of a reacting molecule, forcing an incoming reagent to attack from the less-hindered side.

G APPD (1R,2R)-Aminodiol (Chiral Auxiliary) Oxazoline Chiral Oxazoline Intermediate APPD->Oxazoline Substrate Prochiral Substrate (e.g., Racemic Acid) Substrate->Oxazoline 1. Couple Product_Aux Diastereomerically Pure Product-Auxiliary Adduct Oxazoline->Product_Aux 2. Stereoselective    Reaction Reagent Reagent Reagent->Product_Aux Product Enantiomerically Pure Product Product_Aux->Product 3. Cleave Recovered_APPD Recovered Auxiliary Product_Aux->Recovered_APPD (Recycle)

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 2: Synthesis of (4R,5R)-4-(Hydroxymethyl)-5-phenyl-2-oxazoline

This protocol details the formation of a key oxazoline intermediate, demonstrating the application of the aminodiol as a chiral auxiliary scaffold. The choice of anhydrous conditions is critical to prevent hydrolysis of the orthoester reagent and the oxazoline product.

Materials:

  • This compound

  • Ethyl orthoacetate (or similar orthoester)

  • Anhydrous Ethanol

  • Reflux condenser and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and anhydrous ethanol.

  • Reagent Addition: Add ethyl orthoacetate to the mixture.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by TLC. The formation of the oxazoline derivative is typically efficient.

  • Work-up: After the reaction is complete (usually a few hours), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure chiral oxazoline. Self-Validation: The stereochemical integrity of the product is confirmed by polarimetry and chiral HPLC, demonstrating the successful transfer of chirality from the starting aminodiol.

Conclusion

This compound is far more than a simple chemical intermediate; it is a master key that unlocks stereochemically complex molecular architectures. Its enduring legacy in the production of chloramphenicol and its continued relevance in the synthesis of modern pharmaceuticals and as a chiral auxiliary underscore its importance. The protocols and data presented herein provide a validated framework for researchers to harness the synthetic power of this invaluable chiral building block, enabling the efficient and stereocontrolled construction of next-generation bioactive molecules.

References

Application Note: Synthesis of Chiral Oxazolines Using (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed experimental protocol for the utilization of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol as a chiral auxiliary in asymmetric synthesis. The focus of this application note is the synthesis of a chiral oxazoline, a key intermediate in the development of pharmaceuticals and other fine chemicals. The protocol herein describes a robust and reproducible method for the preparation of (4R,5R)-4-(hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole, highlighting the critical role of this compound in establishing the stereochemistry of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological activity and safety profile. This compound is a versatile chiral building block widely employed in the synthesis of enantiomerically pure compounds.[1] Its rigid structure, containing two stereocenters, makes it an excellent chiral auxiliary, capable of directing the stereochemical outcome of a reaction.

One of the most significant applications of this compound is in the synthesis of chiral oxazolines.[2][3] These heterocyclic compounds are not only found in a variety of natural products with interesting biological activities but also serve as valuable ligands in asymmetric catalysis and as intermediates in the synthesis of complex molecules. The synthesis of chiral oxazolines from amino alcohols is a fundamental transformation in organic chemistry, providing a reliable method for the introduction of chirality.

This application note details a proven protocol for the synthesis of (4R,5R)-4-(hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole, a representative chiral oxazoline, from this compound. The described methodology is based on established chemical principles and provides a clear, step-by-step guide for successful execution in a laboratory setting.

Reaction Scheme and Mechanism

The overall reaction involves the condensation of this compound with a suitable benzoylating agent, followed by cyclization to form the oxazoline ring. The stereochemistry of the starting amino alcohol is transferred to the final oxazoline product.

The mechanism proceeds through the initial formation of an N-acyl intermediate. The amide oxygen then acts as a nucleophile, attacking the carbon of the hydroxyl group (or a derivatized hydroxyl group), leading to an intramolecular cyclization. This process is often facilitated by an activating agent that converts the hydroxyl group into a better leaving group. The stereochemical integrity of the chiral centers is maintained throughout the reaction sequence.

Experimental Protocol: Synthesis of (4R,5R)-4-(hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole

This protocol is adapted from established methodologies for the synthesis of chiral oxazolines from β-amino alcohols.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
This compound167.211.67 g10.0≥98%Sigma-Aldrich
Benzoic Acid122.121.22 g10.0≥99%Fisher Scientific
Thionyl Chloride (SOCl₂)118.970.80 mL (1.31 g)11.0≥99%Acros Organics
Triethylamine (Et₃N)101.194.2 mL (3.04 g)30.0≥99%Alfa Aesar
Dichloromethane (CH₂Cl₂)84.9350 mL-AnhydrousJ.T. Baker
Saturated Sodium Bicarbonate Solution (NaHCO₃)-30 mL--Lab Prepared
Brine (Saturated NaCl Solution)-30 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.375 g--EMD Millipore
Equipment
  • 100 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Oxazoline Formation cluster_workup Work-up and Purification start Dissolve Benzoic Acid in CH₂Cl₂ add_socl2 Add Thionyl Chloride dropwise at 0°C start->add_socl2 reflux Reflux for 1 hour add_socl2->reflux cool Cool to 0°C reflux->cool add_amino Add Amino Diol solution dropwise to acyl chloride cool->add_amino Maintain 0°C dissolve_amino Dissolve Amino Diol and Et₃N in CH₂Cl₂ warm_rt Warm to Room Temperature and Stir for 12 hours add_amino->warm_rt quench Quench with sat. NaHCO₃ warm_rt->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Column Chromatography filter_evap->purify end_node Characterize Product purify->end_node

Caption: Workflow for the synthesis of the chiral oxazoline.

Step-by-Step Procedure
  • Preparation of Benzoyl Chloride (in situ):

    • To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add benzoic acid (1.22 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

    • Cool the flask in an ice bath to 0°C.

    • Slowly add thionyl chloride (0.80 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.

    • Cool the resulting benzoyl chloride solution back down to 0°C in an ice bath.

  • Oxazoline Formation:

    • In a separate beaker, dissolve this compound (1.67 g, 10.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in anhydrous dichloromethane (30 mL).

    • Transfer this solution to the dropping funnel.

    • Add the solution of the amino diol and triethylamine dropwise to the cold (0°C) benzoyl chloride solution over a period of 30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., starting from 9:1 to 7:3) to afford the pure (4R,5R)-4-(hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole.

Expected Results and Characterization

The expected product is a white to off-white solid. The yield can vary but is typically in the range of 70-85%.

Characterization Data for (4R,5R)-4-(hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-8.05 (m, 2H, Ar-H), 7.20-7.50 (m, 8H, Ar-H), 5.40 (d, J = 8.0 Hz, 1H, H-5), 4.35 (td, J = 8.0, 4.0 Hz, 1H, H-4), 3.80 (dd, J = 12.0, 4.0 Hz, 1H, CH₂OH), 3.65 (dd, J = 12.0, 4.0 Hz, 1H, CH₂OH), 2.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=N), 141.0, 131.5, 129.0, 128.8, 128.5, 128.2, 127.5, 125.8 (Ar-C), 82.5 (C-5), 70.0 (C-4), 64.0 (CH₂OH).

  • Mass Spectrometry (ESI): m/z calculated for C₁₆H₁₅NO₂ [M+H]⁺: 254.1181; found: 254.1185.

  • Optical Rotation: [α]²⁰D = -XX.X (c = 1.0, CHCl₃). (Note: The specific rotation should be determined experimentally).

Safety and Handling

  • Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine (Et₃N): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionEnsure all reagents are anhydrous. Extend the reaction time. Confirm the in situ formation of benzoyl chloride.
Loss during work-upPerform extractions carefully. Avoid overly vigorous shaking that can lead to emulsions.
Decomposition on silica gelDeactivate the silica gel with triethylamine before use. Elute the column quickly.
Formation of side productsPresence of moistureUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometryAccurately measure all reagents.
Difficulty in purificationCo-eluting impuritiesAdjust the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This compound is a highly effective chiral auxiliary for the asymmetric synthesis of chiral oxazolines. The protocol detailed in this application note provides a reliable and reproducible method for the preparation of (4R,5R)-4-(hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole. This procedure can serve as a foundational method for the synthesis of a variety of chiral oxazolines by varying the carboxylic acid starting material. The resulting chiral oxazolines are valuable intermediates for the synthesis of enantiomerically pure compounds, which are of significant interest to the pharmaceutical and fine chemical industries.

References

Application Notes & Protocols: Stereoselective Synthesis of (S,S)-Reboxetine Leveraging (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-SR-20251231

Abstract

This document provides a detailed technical guide for the stereoselective synthesis of (S,S)-Reboxetine, a potent and selective norepinephrine reuptake inhibitor (NRI). The described pathway utilizes the commercially available chiral building block, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, to establish the required (S,S) stereochemistry of the final active pharmaceutical ingredient (API). We will explore the strategic importance of this precursor, detail the key synthetic transformations, provide step-by-step laboratory protocols, and discuss the analytical characterization of the target molecule. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Significance of Chirality in Reboxetine

Reboxetine is a well-established antidepressant that exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft. The molecule possesses two chiral centers, leading to four possible stereoisomers. It is well-documented that the pharmacological activity resides predominantly in the (S,S)-enantiomer, which exhibits the highest affinity and selectivity for the norepinephrine transporter (NET).[1] Therefore, developing an efficient and stereocontrolled synthesis is paramount to producing a clinically effective and safe drug, minimizing the administration of less active or potentially non-beneficial isomers.

The synthetic strategy detailed herein achieves this objective by employing a "chiral pool" approach. We begin with this compound, a precursor where the desired stereochemistry is already embedded. This strategy obviates the need for challenging chiral resolutions or asymmetric syntheses at later stages, often leading to a more efficient and cost-effective overall process.

The Chiral Precursor: this compound

The choice of this compound as the starting material is a cornerstone of this synthetic route. Its inherent stereochemistry directly translates to the desired configuration of the final Reboxetine molecule.

Key Properties and Strategic Value:

  • Pre-defined Stereocenters: The 1R and 2R configuration of the aminodiol directly dictates the formation of the 2S, 3S stereocenters of the morpholine ring in Reboxetine after cyclization.

  • Functional Handles: The molecule possesses three key functional groups—a primary amine and two hydroxyl groups (primary and secondary). This functionality allows for selective transformations to build the morpholine core and subsequently attach the side chain.

  • Commercial Availability: As a readily available chiral building block, it provides a reliable and scalable starting point for drug development and manufacturing campaigns.

Table 1: Properties of Key Reagents
CompoundCAS NumberMolecular Weight ( g/mol )Role
This compound28143-89-7167.21Chiral Starting Material
Chloroacetyl chloride79-04-9112.94Acylating agent for cyclization
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-724.00 (as NaH)Base for cyclization
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF14044-65-685.94 (as complex)Reducing agent for amide reduction
2-Ethoxyphenol94-71-3138.16Side-chain precursor (nucleophile)
Methanesulfonyl chloride (MsCl)124-63-0114.55Activating agent for substitution
Triethylamine (TEA)121-44-8101.19Base for mesylation & substitution

Synthetic Strategy and Workflow

The synthesis of (S,S)-Reboxetine from the chiral aminodiol can be summarized in a three-stage process. This involves the initial formation of the morpholinone ring, followed by its reduction to the core morpholine structure, and finally, the attachment of the 2-ethoxyphenoxy side chain.

Diagram 1: Overall Synthetic Workflow

G A (1R,2R)-(-)-2-Amino- 1-phenyl-1,3-propanediol B Step 1: Acylation & Intramolecular Cyclization A->B Chloroacetyl chloride, Base C (5S,6R)-5-Hydroxymethyl- 6-phenylmorpholin-3-one B->C D Step 2: Amide Reduction C->D BH₃·THF E (2S,3R)-3-Phenylmorpholin- 2-yl)methanol D->E F Step 3: Side-Chain Attachment (Activation & Substitution) E->F 1. MsCl, TEA 2. 2-Ethoxyphenol, Base G (S,S)-Reboxetine F->G

Caption: High-level overview of the synthesis of (S,S)-Reboxetine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Reagents such as sodium hydride and borane-THF are highly reactive and must be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of (5S,6R)-5-(Hydroxymethyl)-6-phenylmorpholin-3-one
  • Causality: This step involves an initial N-acylation of the primary amine with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis. The stronger base (NaH) deprotonates the more acidic secondary hydroxyl group, which then displaces the chloride to form the six-membered morpholinone ring. The stereochemistry is retained throughout this process.

Protocol:

  • Suspend this compound (10.0 g, 59.8 mmol) in anhydrous Tetrahydrofuran (THF, 200 mL) in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (7.4 g, 5.3 mL, 65.8 mmol) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. A white precipitate of the intermediate chloroacetamide will form.

  • Cool the mixture again to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 5.26 g, 131.6 mmol) portion-wise over 45 minutes, ensuring the temperature does not exceed 10 °C. (Note: Hydrogen gas evolution will occur).

  • After the addition, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC (Ethyl Acetate/Hexane 7:3).

  • Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with Dichloromethane (DCM, 3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 50% to 80% Ethyl Acetate in Hexane) to yield the title compound as a white solid.

Step 2: Synthesis of ((2S,3R)-3-Phenylmorpholin-2-yl)methanol
  • Causality: The lactam (cyclic amide) carbonyl of the morpholinone is reduced to a methylene group using a powerful reducing agent like borane. This reduction is highly effective for amides and does not affect the phenyl or alcohol functionalities.[2][3]

Protocol:

  • Dissolve the morpholinone from Step 1 (8.0 g, 38.6 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 116 mL, 116 mmol) via a dropping funnel over 1 hour.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 5 hours.

  • Monitor the reaction by TLC (DCM/Methanol 95:5).

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of Methanol (25 mL).

  • Add 6 M Hydrochloric acid (HCl, 30 mL) and stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Basify the residue with 4 M Sodium Hydroxide (NaOH) solution until pH > 12.

  • Extract the product with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the title aminol as a viscous oil, which can be used in the next step without further purification.

Step 3: Synthesis of (S,S)-Reboxetine (2-((S)-((R)-2-Ethoxyphenoxy)(phenyl)methyl)morpholine)
  • Causality: This final step is a nucleophilic substitution. The primary alcohol of the morpholine intermediate is first activated by converting it into a good leaving group, a mesylate. Subsequently, the sodium salt of 2-ethoxyphenol, a potent nucleophile, displaces the mesylate group via an Sₙ2 reaction. This reaction proceeds with inversion of configuration at the carbon bearing the leaving group, converting the (2S) center to the final desired (S) configuration, thus yielding the (S,S) product.

Protocol:

  • Dissolve the aminol from Step 2 (6.0 g, 31.0 mmol) and triethylamine (TEA, 6.3 g, 8.7 mL, 62.0 mmol) in anhydrous DCM (120 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 4.2 g, 2.8 mL, 37.2 mmol) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2 hours. The formation of the mesylate intermediate can be monitored by TLC.

  • In a separate flask, dissolve 2-ethoxyphenol (5.1 g, 37.2 mmol) in anhydrous Dimethylformamide (DMF, 80 mL).

  • Add sodium hydride (60% dispersion, 1.5 g, 37.2 mmol) carefully at 0 °C to the 2-ethoxyphenol solution and stir for 30 minutes to form the sodium phenoxide.

  • Add the previously prepared mesylate solution (still cold) to the sodium phenoxide solution via cannula transfer.

  • Heat the combined reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by HPLC or TLC (Ethyl Acetate/Hexane 1:1).

  • After completion, cool to room temperature and pour the mixture into ice-water (300 mL).

  • Extract the product with Ethyl Acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20% to 40% Ethyl Acetate in Hexane) to obtain (S,S)-Reboxetine as a white to off-white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Characteristic peaks corresponding to the morpholine ring protons, the phenyl group, the ethoxyphenoxy group, and the benzylic proton should be observed.

  • ¹³C NMR: Confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): Determination of the molecular weight (M+H⁺ expected at m/z 314.17).

  • Chiral HPLC: To confirm the enantiomeric excess (ee %) of the final product. The retention time should be compared against a racemic standard. An ee of >99% is expected.

  • Melting Point: Compare with literature values.

Mechanistic Insight: Key Transformations

Diagram 2: Key Reaction Steps and Stereochemistry

G cluster_0 Step 1: Morpholinone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Substitution (Inversion) Aminodiol Aminodiol Acylation Acylation Aminodiol->Acylation Chloroacetyl Chloride Cyclization (SN2) Cyclization (SN2) Acylation->Cyclization (SN2) NaH Morpholinone Morpholinone Cyclization (SN2)->Morpholinone Morpholinone_2 Morpholinone Reduction Reduction Morpholinone_2->Reduction BH3.THF Aminol Aminol Reduction->Aminol Aminol_2 Aminol Activation Activation Aminol_2->Activation MsCl SN2 Displacement SN2 Displacement Activation->SN2 Displacement 2-Ethoxyphenoxide Reboxetine Reboxetine SN2 Displacement->Reboxetine

Caption: Logical flow of the key chemical transformations in the synthesis.

Conclusion

The synthetic route presented herein offers a robust and stereocontrolled method for the preparation of (S,S)-Reboxetine. By strategically employing this compound, the synthesis efficiently establishes the correct stereochemistry from the outset, leading to a high-purity final product. The detailed protocols and mechanistic rationale provide a comprehensive guide for researchers engaged in the synthesis of this important pharmaceutical agent.

References

Application Notes & Protocols: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Advantage of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

This compound is a C₂-symmetric chiral amino alcohol that has established itself as a cornerstone ligand and precursor in the field of asymmetric synthesis.[1][2] Its rigid phenyl backbone and defined stereochemistry at the C1 and C2 positions create a predictable and sterically demanding chiral environment, making it an invaluable tool for inducing enantioselectivity in a variety of crucial chemical transformations. The presence of three coordinating functional groups—an amine and two hydroxyls—allows it to form well-defined chelate complexes with a range of metals and metalloids, thereby effectively transferring its chiral information to the catalytic center.

This guide provides an in-depth exploration of its application in two major classes of asymmetric reactions: the reduction of prochiral ketones and the enantioselective alkylation of aldehydes. We will delve into the mechanistic underpinnings that govern its stereochemical control and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Application I: Asymmetric Reduction of Ketones via Oxazaborolidine Catalysis (Corey-Bakshi-Shibata Reduction)

One of the most prominent applications of this compound is as a precursor to a highly effective class of catalysts for the enantioselective reduction of prochiral ketones. This method, widely known as the Corey-Bakshi-Shibata (CBS) reduction, provides reliable access to chiral secondary alcohols, which are ubiquitous building blocks in pharmaceuticals and natural products.[3][4][5][6]

Causality & Mechanism of Stereocontrol

The amino alcohol is not the direct catalyst but reacts in situ with a borane source (e.g., borane-dimethyl sulfide, BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.[7][8] The remarkable efficiency and predictability of this system stem from a well-elucidated catalytic cycle:

  • Catalyst-Borane Complexation: The stoichiometric reducing agent, borane, coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[3][9]

  • Ketone Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates the carbonyl oxygen of the ketone substrate. Crucially, this coordination occurs preferentially from the sterically less hindered face of the ketone.

  • Intramolecular Hydride Transfer: The activated hydride is delivered from the borane complex to the carbonyl carbon via a rigid, six-membered, chair-like transition state. The predefined stereochemistry of the amino alcohol derivative dictates the facial selectivity of this hydride transfer, ensuring the formation of one enantiomer of the alcohol product with high fidelity.[9]

  • Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to continue the cycle. An acidic workup is required to hydrolyze the alkoxyborane and liberate the final chiral alcohol.[9]

Visualization: CBS Catalytic Cycle

CBS_Cycle Catalytic Cycle of CBS Reduction cluster_inputs Catalyst Chiral Oxazaborolidine (from Amino Alcohol) Complex Catalyst-Borane Complex Catalyst->Complex + BH3 TS Six-Membered Transition State Complex->TS + Ketone Product_Complex Alkoxyborane Product Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Releases Alkoxyborane Alcohol Chiral Alcohol (after workup) Product_Complex->Alcohol H3O+ Workup Ketone Prochiral Ketone (R-CO-R') Borane BH3 Source

Caption: Catalytic cycle for the enantioselective reduction of ketones.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the CBS catalyst from this compound and its use for the reduction of acetophenone.

Materials & Reagents:

  • This compound (10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add this compound (0.1 mmol, 16.7 mg).

    • Add anhydrous THF (5 mL) to dissolve the ligand.

    • Slowly add the 1.0 M solution of BH₃·SMe₂ in THF (1.2 mL, 1.2 mmol) to the stirred solution at room temperature.

    • Stir the mixture for 1 hour at room temperature. A clear, colorless solution should be observed as the active oxazaborolidine catalyst forms.[7]

  • Asymmetric Reduction:

    • Cool the catalyst solution to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120.1 mg) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the cold, stirred catalyst solution over a period of 10-15 minutes.

    • Maintain the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow, careful addition of methanol (2 mL) at 0 °C to decompose excess borane. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-1-phenylethanol.

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Representative Data
SubstrateProductYield (%)ee (%)
Acetophenone(R)-1-Phenylethanol9596
Propiophenone(R)-1-Phenyl-1-propanol9294
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol9098
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9485
(Data adapted from representative procedures and may vary based on specific reaction conditions)[8]

Application II: Enantioselective Addition of Dialkylzinc to Aldehydes

β-Amino alcohols are highly effective ligands for mediating the enantioselective addition of dialkylzinc reagents (e.g., diethylzinc, dimethylzinc) to prochiral aldehydes.[10][11] This reaction is a fundamental C-C bond-forming process that provides direct access to valuable chiral secondary alcohols.

Causality & Mechanism of Stereocontrol

The stereochemical outcome is dictated by a well-organized transition state assembly, the formation of which is directed by the chiral ligand.

  • Formation of the Active Catalyst: this compound reacts with two equivalents of the dialkylzinc reagent. One equivalent deprotonates the hydroxyl and amino groups to form a dimeric zinc-alkoxide-amide complex, which is the active catalytic species.

  • Transition State Assembly: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The chiral ligand creates a rigid and well-defined pocket around the metal center.

  • Face-Selective Alkyl Transfer: The steric bulk of the ligand's phenyl group and the chelation geometry force the aldehyde to adopt a specific orientation. This directs the transfer of an alkyl group from the other zinc atom to one specific enantiotopic face of the aldehyde carbonyl.[12] The result is a highly enantioselective alkylation. The presence of additives like titanium(IV) isopropoxide can sometimes enhance the reaction rate and enantioselectivity by forming a more active bimetallic catalyst.[11][13]

Visualization: Proposed Transition State

Caption: Logical flow of stereodirection in diethylzinc addition.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol outlines the addition of diethylzinc to benzaldehyde, a classic benchmark for this transformation. Extreme caution is required as diethylzinc is pyrophoric. All operations must be performed under a strictly inert atmosphere.

Materials & Reagents:

  • This compound (2 mol%)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk line and associated inert atmosphere glassware.

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under argon, add this compound (0.02 mmol, 3.3 mg) and anhydrous toluene (4 mL).

    • Cool the solution to 0 °C.

  • Catalyst Formation and Reaction:

    • Slowly add the 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 mL) via syringe to the stirred ligand solution. Stir for 20-30 minutes at 0 °C to allow for the formation of the zinc-ligand complex.

    • Add freshly distilled benzaldehyde (1.0 mmol, 106.1 mg) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution (5 mL). (Caution: Gas evolution).

    • Allow the mixture to warm to room temperature and stir until the vigorous gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield pure (R)-1-phenyl-1-propanol.

    • Determine the chemical yield and the enantiomeric excess (ee) by chiral HPLC or GC.

Representative Data
AldehydeProductYield (%)ee (%)
Benzaldehyde(R)-1-Phenyl-1-propanol>9596
4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol9497
4-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9895
Cinnamaldehyde(R)-1-Phenyl-1-penten-3-ol8592
(Data adapted from representative procedures using similar β-amino alcohol ligands)[12]

Summary and Outlook

This compound serves as a powerful and versatile chiral building block for the creation of highly effective catalytic systems. Its utility in the CBS reduction and dialkylzinc additions highlights its ability to induce high levels of stereocontrol in mechanistically distinct transformations. The predictable outcomes and operational simplicity of these protocols make this ligand an essential tool for chemists engaged in the synthesis of enantiomerically pure molecules. Further derivatization of its amino and hydroxyl groups continues to expand its application into other areas of asymmetric catalysis, including transfer hydrogenations and conjugate additions.[14][15]

References

Enantioselective reduction of ketones using (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Enantioselective Reduction of Ketones Using (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Derivatives

Introduction: The Imperative of Chirality in Modern Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and fine chemical industries. Chiral secondary alcohols are critical building blocks for a vast array of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect while its enantiomer may be inactive or even harmful.[1][2] Consequently, methods for the efficient, predictable, and highly selective synthesis of these chiral alcohols are of paramount importance.

The enantioselective reduction of prochiral ketones represents one of the most direct and powerful strategies to access these valuable motifs.[2][3] Among the most reliable and widely adopted methods is the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This reaction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to reduce ketones to their corresponding alcohols with exceptional levels of enantioselectivity.[7][8] The catalyst is generated from a chiral β-amino alcohol, and its structure dictates the absolute stereochemistry of the final product with remarkable predictability.[6][9]

This guide provides a detailed examination of the application of this compound and its derivatives as the chiral source for these powerful catalysts. We will explore the underlying mechanism, provide detailed experimental protocols, present performance data, and offer practical troubleshooting advice for researchers, scientists, and drug development professionals seeking to leverage this robust technology.

The Catalytic Heart: Mechanism of the CBS Reduction

The success of the CBS reduction lies in a well-defined catalytic cycle that creates a highly organized, chiral environment for the hydride transfer step. The process is a masterful example of Lewis acid and Lewis base activation working in concert.[10][11]

  • Catalyst Formation : The active catalyst is a chiral oxazaborolidine, which is typically formed by the reaction of a chiral amino alcohol, such as a this compound derivative, with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[5][12] This can be done separately to isolate the catalyst or, more conveniently, generated in situ just before the reduction.[13][14][15]

  • Dual Activation : The catalytic cycle begins with the coordination of a borane molecule (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination serves two critical purposes: it activates the borane, making it a more potent hydride donor, and it simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[10]

  • Stereoselective Ketone Coordination : The now highly Lewis acidic ring boron atom coordinates to the carbonyl oxygen of the ketone substrate.[10][16] This coordination is highly stereoselective. To minimize steric repulsion, the ketone orients itself so that its larger substituent (RL) is positioned away from the bulky chiral directing group of the catalyst, while the smaller substituent (RS) occupies the more sterically confined space.[8][17]

  • Intramolecular Hydride Transfer : With the ketone locked in a specific orientation, the activated borane-hydride is perfectly positioned for a face-selective, intramolecular transfer to the electrophilic carbonyl carbon. This occurs through a highly organized, six-membered, chair-like transition state.[10][16][18]

  • Product Release and Catalyst Regeneration : After hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to begin another cycle.[10][16] An acidic or alcoholic workup is then used to hydrolyze the alkoxyborane and liberate the final chiral secondary alcohol.[10][19]

CBS Catalytic Cycle cluster_main Catalytic Cycle cluster_io Inputs & Outputs Catalyst Chiral Oxazaborolidine Complex Catalyst-BH₃ Complex Catalyst->Complex + BH₃ TransitionState Ternary Complex (Ketone Coordinated) Complex->TransitionState + Ketone (R-CO-R') ProductComplex Product Complex (Alkoxyborane) TransitionState->ProductComplex Intramolecular Hydride Transfer ProductComplex->Catalyst - Alkoxyborane Workup Workup (e.g., MeOH) ProductComplex->Workup Ketone_In Prochiral Ketone Ketone_In->TransitionState Borane_In BH₃ Source Borane_In->Complex Alcohol_Out Chiral Alcohol Workup->Alcohol_Out caption Figure 1. The Catalytic Cycle of the CBS Reduction.

Figure 1. The Catalytic Cycle of the CBS Reduction.

Performance and Substrate Scope

The CBS reduction is renowned for its broad substrate scope and consistent delivery of high enantiomeric excess (ee).[5][6] It is particularly effective for the reduction of aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated systems.[4][5] The predictable stereochemical outcome is a key advantage; for instance, a catalyst derived from a (1R,2R)-amino alcohol will typically deliver the hydride to one specific face of the ketone, leading to a predictable product configuration.[4]

Ketone SubstrateChiral Amino Alcohol PrecursorBorane SourceYield (%)ee (%)Product Config.Reference
Acetophenone(S)-α,α-DiphenylprolinolBH₃·THF87>99(R)[20]
1-Tetralone(S)-Lactam AlcoholBH₃·THF9585(R)[13]
2-Chloroacetophenone(S)-α,α-DiphenylprolinolBH₃·THF9891(S)[13]
4-Chloroacetophenone(1S,2R)-(-)-cis-1-Amino-2-indanolBu₄NBH₄ / MeI8896(R)[14]
2-Octanone(S)-Lactam Alcohol + p-IodophenolBH₃·THF9080(R)[13]
Benzalacetone (enone)(S)-Lactam Alcohol + p-IodophenolBH₃·THF8793(S)[13]

Table 1: Representative Performance of In-Situ Generated Oxazaborolidine Catalysts. Note: Data is compiled from various sources using different amino alcohol precursors to illustrate the general utility of the method. The use of additives like p-iodophenol can enhance selectivity for certain substrates.[13]

Detailed Application Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the oxazaborolidine catalyst from a (1R,2R)-amino alcohol derivative and its immediate use for the enantioselective reduction of acetophenone. The in-situ approach is often preferred for its convenience and for avoiding the isolation and storage of the potentially sensitive catalyst.[21]

Core Principle: The chiral amino alcohol is first allowed to react with a portion of the borane reducing agent to form the active oxazaborolidine catalyst. The ketone substrate is then added slowly to this mixture, where it is reduced enantioselectively. The reaction must be conducted under strictly anhydrous conditions as water can react with the borane and degrade the catalyst, significantly lowering enantioselectivity.[10]

Materials & Equipment
  • Reagents:

    • This compound derivative (or similar chiral amino alcohol like (S)-α,α-Diphenylprolinol) (5-10 mol%)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.0 - 1.2 equivalents)

    • Acetophenone (1.0 equivalent), freshly distilled

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (for quenching)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Gas inlet adapter with a rubber septum

    • Inert gas line (Nitrogen or Argon) with an oil bubbler

    • Syringes and needles

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Place the chiral amino alcohol (e.g., 0.1 mmol, 0.05 equiv.) into a 25 mL oven-dried round-bottom flask containing a magnetic stir bar.

    • Seal the flask with a gas-inlet adapter and rubber septum. Purge the flask with a gentle stream of inert gas (N₂ or Ar) for at least 10-15 minutes to ensure an anhydrous and oxygen-free environment.[14]

  • Catalyst Generation (In-Situ):

    • To the flask, add anhydrous THF (e.g., 1 mL) via syringe.

    • Slowly add a portion of the 1.0 M BH₃·THF solution (e.g., 0.1 mmol, 0.05 equiv.) to the stirred solution of the amino alcohol at room temperature.

    • Stir the resulting solution for 15-30 minutes. You may observe gas (H₂) evolution as the oxazaborolidine forms.[22] This mixture now contains the active catalyst.

  • Reduction Reaction:

    • Add the remaining BH₃·THF solution (e.g., 2.0 mmol, 1.0 equiv.) to the flask.

    • Prepare a solution of acetophenone (2.0 mmol, 1.0 equiv.) in anhydrous THF (e.g., 3 mL).

    • Add the acetophenone solution dropwise to the stirred catalyst/borane mixture over a period of 10-15 minutes. Maintain the reaction at room temperature or cool in an ice bath if a significant exotherm is noted.

    • Stir the reaction for 30-60 minutes after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching and Workup:

    • Once the reaction is complete (disappearance of acetophenone by TLC), carefully quench the excess borane by the slow, dropwise addition of methanol (e.g., 2-4 mL) at 0 °C. Caution: Hydrogen gas evolution will occur.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude 1-phenylethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral column (e.g., Chiralcel OD-H).[16][20]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Setup Flask (Inert Atmosphere) B 2. Add Chiral Amino Alcohol & Anhydrous THF A->B C 3. In-Situ Catalyst Generation (Add aliquot of BH3-THF) B->C D 4. Add Remainder of BH3-THF C->D E 5. Add Ketone Solution (Dropwise) D->E F 6. Stir & Monitor (TLC) E->F G 7. Quench Reaction (Methanol) F->G H 8. Solvent Removal (Rotovap) G->H I 9. Extraction (EtOAc / aq. NH4Cl) H->I J 10. Dry & Concentrate I->J K 11. Purify (Column Chromatography) J->K L 12. Analyze (Yield, Chiral HPLC/GC for ee%) K->L

Figure 2. General Experimental Workflow for CBS Reduction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive borane reagent. 2. Catalyst degradation due to moisture/air. 3. Insufficient amount of reducing agent.1. Use a fresh bottle of BH₃·THF or titrate the solution to confirm its molarity. 2. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents. 3. Re-check calculations and ensure at least 1 equivalent of borane per equivalent of ketone is used.
Low Enantioselectivity (ee%) 1. Presence of water in the reaction. 2. Reaction temperature was too high. 3. Catalyst was not formed properly or has aged.[21]1. This is the most common cause. Use rigorously dried solvents and reagents. 2. Perform the ketone addition and reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Use a high-quality amino alcohol. Ensure sufficient time for the in-situ catalyst formation step.
Inconsistent Results 1. Variable quality of reagents (especially BH₃·THF). 2. Inconsistent reaction setup (e.g., rate of addition, temperature).1. Standardize the source and handling of the borane solution. 2. Use a syringe pump for consistent addition rates. Employ a cryostat or a well-maintained ice bath for consistent temperature control.

Conclusion

The enantioselective reduction of ketones catalyzed by oxazaborolidines derived from this compound and related chiral amino alcohols stands as a powerful and indispensable tool in modern organic synthesis. Its ability to deliver chiral secondary alcohols with high enantioselectivity and predictable stereochemistry from simple prochiral ketones is well-established. The operational simplicity, particularly through in-situ catalyst generation, combined with its broad applicability, ensures its continued use in both academic research and the industrial-scale synthesis of complex, high-value molecules. By understanding the core mechanism and adhering to meticulous experimental technique, researchers can reliably harness this reaction to advance the frontiers of drug discovery and materials science.

References

Derivatization of the amino group in (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Strategic Derivatization of the Amino Group in (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Introduction: The Versatility of a Chiral Scaffold

This compound is a valuable chiral building block in modern organic and medicinal chemistry.[1] Its stereochemically defined structure, featuring amino and hydroxyl functionalities, makes it an ideal starting material for the synthesis of complex molecules. Most notably, it forms the core scaffold of the broad-spectrum antibiotic Chloramphenicol.[2][3][4][5] The primary amino group is a key reactive site, and its selective modification, or derivatization, is a critical step in a multitude of synthetic pathways.

This guide provides an in-depth exploration of the primary strategies for derivatizing the amino group of this compound. The rationale for derivatization is threefold:

  • Protection: The nucleophilic and basic nature of the amino group can interfere with reactions intended for other parts of the molecule. Converting it into a less reactive functional group (e.g., an amide or carbamate) is a common and essential protection strategy.[6][7][8]

  • Functionalization: Derivatization allows for the introduction of new chemical moieties that can alter the molecule's biological activity, solubility, or serve as handles for subsequent chemical transformations. The synthesis of Chloramphenicol via dichloroacetylation is a prime example of this principle.[2][9]

  • Analytical Characterization: Converting the enantiomerically pure amine into a derivative can aid in its analysis, particularly in chromatographic methods for assessing purity or in chiral separations.[10][11][12]

This document will detail the underlying chemistry of key derivatization reactions, provide validated protocols, and discuss the analytical methods for characterizing the resulting products.

Core Derivatization Strategies and Their Mechanistic Underpinnings

The choice of derivatization strategy is dictated by the overall synthetic goal, particularly the required stability of the new functional group and the conditions needed for its potential subsequent removal.

Acylation: The Pathway to Amides

Acylation is arguably the most fundamental derivatization of the amino group, converting it into a stable, neutral amide. This transformation is central to the synthesis of Chloramphenicol and its analogs.[3][4]

  • Causality & Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acylating agent (such as an acid chloride or anhydride). A subsequent elimination of the leaving group (e.g., chloride) and a deprotonation step yield the stable amide. This reaction effectively "caps" the nucleophilicity and basicity of the amine.[7]

  • Common Reagents:

    • Acid Chlorides: Dichloroacetyl chloride, Acetyl chloride, Benzoyl chloride.

    • Anhydrides: Acetic anhydride, Succinic anhydride.[4][5]

  • Significance: The dichloroacetylation of the amino group on the nitrated version of (1R,2R)-2-amino-1-phenyl-1,3-propanediol is the final key step in the total synthesis of Chloramphenicol, imparting the characteristic biological activity to the molecule.[2][3][9]

Carbamate Formation: A Strategy for Reversible Protection

When the goal is to temporarily mask the amino group's reactivity during a multi-step synthesis, carbamate-based protecting groups are the industry standard.[7][8][13]

  • Causality & Mechanism: Reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) react with the amine to form a carbamate linkage. These groups are robust enough to withstand a wide range of reaction conditions but can be selectively removed when needed. The Boc group is favored for its acid-lability (cleaved by acids like TFA or HCl), while the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis.[13][14] This orthogonality is crucial for complex syntheses.[8]

  • Common Reagents:

    • Boc Group: Di-tert-butyl dicarbonate (Boc₂O).

    • Cbz Group: Benzyl chloroformate (Cbz-Cl).

Reductive Amination: Controlled N-Alkylation

To introduce alkyl or arylmethyl substituents onto the nitrogen atom, reductive amination offers a controlled and high-yielding alternative to direct alkylation with alkyl halides, which often suffers from over-alkylation.[15]

  • Causality & Mechanism: This two-step, one-pot process begins with the reaction between the primary amine and a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) intermediate. This intermediate is then immediately reduced in situ to the corresponding secondary amine.[15][16] Mild reducing agents are chosen that selectively reduce the imine C=N double bond without affecting the starting carbonyl compound.[15][17]

  • Common Reagents:

    • Carbonyl: Benzaldehyde, Acetone, Cyclohexanone.

    • Reducing Agent: Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃).[15][17]

Visualization of Derivatization Pathways

The following diagrams illustrate the primary synthetic routes discussed.

G cluster_start Starting Material cluster_products Derivatized Products A (1R,2R)-(-)-2-Amino- 1-phenyl-1,3-propanediol B N-Acyl Derivative (Amide) A->B Acylation (e.g., RCOCl, Base) C N-Boc Derivative (Carbamate) A->C Carbamate Formation (e.g., Boc₂O) D N-Alkyl Derivative (Secondary Amine) A->D Reductive Amination (e.g., R'CHO, NaBH₃CN)

Caption: Key derivatization pathways for the amino group.

Experimental Protocols

The following protocols are presented as self-validating systems, including steps for reaction monitoring and product characterization. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Dichloroacetylation (Amide Formation)

This protocol describes the formation of an N-dichloroacetyl derivative, a key structural feature of Chloramphenicol.[2][3]

G start Dissolve Aminodiol in Methanol step1 Cool to 0°C start->step1 step2 Add Methyl Dichloroacetate step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Monitor by TLC step3->step4 step5 Concentrate under Reduced Pressure step4->step5 step6 Purify by Recrystallization or Chromatography step5->step6

Caption: Workflow for N-Dichloroacetylation.

Materials:

  • This compound (1.0 eq)

  • Methyl dichloroacetate (1.2 eq)

  • Methanol (anhydrous)

  • Triethylamine (optional, 1.5 eq, as an acid scavenger if using dichloroacetyl chloride)

  • Ethyl acetate, Hexanes (for chromatography/recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous methanol (approx. 10 mL per gram of aminodiol).

  • Add methyl dichloroacetate to the solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase. The disappearance of the starting amine spot (visualized with ninhydrin stain) and the appearance of a new, less polar product spot indicates reaction progression.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

  • Characterization: Confirm the structure of the resulting N-((1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl)-2,2-dichloroacetamide by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: N-Boc Protection (Carbamate Formation)

This protocol details the widely used method for protecting the amino group with a tert-butyloxycarbonyl (Boc) group.[14]

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend or dissolve the aminodiol in DCM in a round-bottom flask with a magnetic stirrer.

  • Add triethylamine to the mixture.

  • In a separate container, dissolve Boc₂O in a small amount of DCM. Add this solution dropwise to the aminodiol mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • In-Process Control: Monitor the reaction by TLC. The starting material is ninhydrin-positive, while the Boc-protected product is ninhydrin-negative.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

  • Characterization: Confirm the presence of the Boc group by the characteristic singlet at ~1.4 ppm (9H) in the ¹H NMR spectrum and the carbamate carbonyl signal in the ¹³C NMR and FTIR spectra.

Quantitative Data Summary & Analytical Characterization

Successful derivatization must be confirmed by rigorous analytical methods. The table below summarizes the expected outcomes.

Derivatization MethodReagentsKey ¹H NMR Signal (Derivative)Key FTIR Signal (Derivative)TLC Analysis Notes
N-Acylation RCOCl or (RCO)₂OAmide N-H proton (δ 7.5-8.5 ppm, broad)Amide C=O stretch (~1650 cm⁻¹)Product is less polar than starting amine.
N-Boc Protection Boc₂O, Baset-Butyl group singlet (9H, ~1.4 ppm)Carbamate C=O stretch (~1690 cm⁻¹)Product is ninhydrin-negative.
Reductive Amination R'CHO, NaBH₃CNNew C-H protons adjacent to nitrogenN-H bend (secondary amine, ~1500 cm⁻¹)Product polarity varies with alkyl group.
Chiral Analysis via Derivatization

Derivatization is a powerful indirect method for determining the enantiomeric purity of chiral amines.[10][12] The process involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC).[11][18]

G cluster_input Input Mixture cluster_output Output Mixture Enantiomers (1R,2R)-Amine + (1S,2S)-Amine (Enantiomers) CDA + Chiral Derivatizing Agent (e.g., (S)-Mosher's acid chloride) Enantiomers->CDA Diastereomers (R,R,S)-Derivative + (S,S,S)-Derivative (Diastereomers) CDA->Diastereomers Separation Separation by Achiral HPLC Diastereomers->Separation Quant Quantification of Peaks Separation->Quant

Caption: Principle of chiral analysis via diastereomer formation.

Conclusion

The derivatization of the amino group in this compound is a cornerstone of its application in chemical synthesis. Whether for protection, functionalization, or analysis, a firm grasp of the underlying chemical principles of acylation, carbamate formation, and reductive amination is essential for researchers. The protocols and analytical guidance provided herein serve as a robust foundation for the successful modification and application of this critical chiral intermediate in drug discovery and development.

References

Reaction mechanism of diastereoselective additions with (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Diastereoselective Additions with (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile chiral auxiliary derived from the chiral pool. We delve into the mechanistic underpinnings that govern its ability to induce high levels of diastereoselectivity in nucleophilic additions to carbonyls and imines. Intended for researchers, chemists, and drug development professionals, this document offers not only theoretical models but also detailed, field-tested protocols, analytical methodologies for determining stereochemical outcomes, and troubleshooting guidance. By explaining the causality behind experimental design, this note serves as a practical resource for leveraging this auxiliary in complex stereoselective synthesis.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary handles that are covalently attached to a prochiral substrate to direct the stereochemical course of a reaction.[1] this compound is an effective chiral amino alcohol auxiliary that leverages its pre-existing stereocenters to control the formation of new ones.[2] Its utility stems from its rigid structure upon chelation, which creates a predictable and sterically biased environment for chemical transformations.

This guide will focus on its application in diastereoselective additions of organometallic reagents to imines, a fundamental method for constructing chiral amines—a prevalent motif in biologically active molecules.[3]

The Mechanistic Basis of Diastereoselection

The efficacy of this compound lies in its ability to form a rigid, chelated transition state that dictates the facial selectivity of a nucleophilic attack. The process can be understood through a sequence of steps, each contributing to the stereochemical outcome.

2.1. Formation of a Chiral Iminium Intermediate

The first step involves the condensation of the primary amine of the auxiliary with a prochiral aldehyde or ketone. This reaction, typically catalyzed by a mild acid and driven by the removal of water, forms a chiral imine. The (1R,2R) stereochemistry of the auxiliary is now imprinted upon the substrate.

2.2. Chelation-Controlled Transition State

The key to diastereoselectivity is the formation of a rigid, five- or six-membered cyclic transition state.[4] When an organometallic reagent (e.g., Grignard or organolithium) is introduced, the metal cation (Mg²⁺, Li⁺) coordinates with both the imine nitrogen and the proximal hydroxyl group of the auxiliary. This chelation locks the conformation of the intermediate.

The phenyl group at C1 and the hydroxymethyl group at C2 of the auxiliary project into the space around the imine, creating two distinct faces: one that is sterically encumbered and one that is relatively open.

Caption: Logical workflow of an auxiliary-directed diastereoselective addition.

2.3. Facial Selectivity and Stereochemical Outcome

The established steric bias of the chelated complex forces the incoming nucleophile (R'⁻) to approach the imine carbon from the less hindered face. In the case of the (1R,2R) auxiliary, the bulky phenyl group typically directs the nucleophile to attack from the Re face of the imine (when derived from an aldehyde), leading to the preferential formation of one diastereomer. The predictability of this facial attack is the cornerstone of the auxiliary's function.

Caption: Transition state model showing chelation and steric hindrance.

Application Protocol: Diastereoselective Synthesis of a Chiral Amine

This section provides a generalized, yet detailed, protocol for the diastereoselective addition of a Grignard reagent to an imine derived from this compound.

3.1. Materials and Reagents

  • This compound (1.0 eq.)

  • Aldehyde (e.g., isobutyraldehyde, 1.05 eq.)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves

  • Organometallic Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O, 1.5 eq.)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (e.g., 2 M HCl)

  • Sodium Hydroxide (e.g., 2 M NaOH)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

3.2. Step-by-Step Methodology

Part A: Formation of the Chiral Imine
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous toluene.

  • Addition: Add the aldehyde (1.05 eq.) to the stirred solution.

  • Drying: Add anhydrous MgSO₄ (approx. 2x the weight of the auxiliary) to the flask to sequester the water formed during the reaction.

  • Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere (Nitrogen or Argon) for 4-6 hours. Reaction progress can be monitored by TLC or ¹H NMR (disappearance of the aldehyde proton signal).

  • Isolation: Once the reaction is complete, filter off the MgSO₄ and wash the solid with a small amount of anhydrous toluene. Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which is often a viscous oil or solid and is typically used in the next step without further purification.

Part B: Diastereoselective Nucleophilic Addition
  • Setup: In a separate flame-dried, three-neck flask under an inert atmosphere, dissolve the crude imine from Part A in anhydrous THF or Et₂O.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperatures are critical to enhance the energy difference between the diastereomeric transition states, thereby maximizing selectivity.[4]

  • Reagent Addition: Add the Grignard reagent (1.5 eq.) dropwise via syringe over 20-30 minutes. A color change is often observed.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC until the imine starting material is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm slowly to room temperature.

Part C: Workup and Auxiliary Cleavage
  • Extraction: Transfer the mixture to a separatory funnel and add EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ (to remove any acidic species) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomerically enriched N-alkylated auxiliary.

  • Cleavage: To cleave the auxiliary, dissolve the crude product in a suitable solvent (e.g., methanol or THF) and add 2 M HCl. Stir at room temperature or gently heat (e.g., 40-50 °C) for several hours. The auxiliary is cleaved, yielding the desired primary amine hydrochloride salt.

  • Isolation of Chiral Amine: To isolate the free amine, basify the aqueous solution with 2 M NaOH until pH > 12 and extract with an organic solvent like EtOAc or DCM. Dry the combined organic layers and concentrate to yield the crude chiral amine.

  • Purification: Purify the final product by silica gel column chromatography. The chiral auxiliary can often be recovered from the aqueous layer after neutralization.

Analysis: Determination of Diastereomeric Ratio

The success of a diastereoselective reaction is quantified by its diastereomeric ratio (d.r.). While chiral HPLC and GC are effective, ¹H NMR spectroscopy is a powerful, non-destructive, and readily accessible method for this determination.[5]

Principle: Diastereomers are distinct chemical compounds with different physical properties. This results in their corresponding nuclei having slightly different chemical environments, which can lead to separate, resolvable signals in an NMR spectrum.[5][6]

Protocol for d.r. Determination by ¹H NMR:

  • Sample Prep: Prepare a clean, dry NMR sample of the crude N-alkylated product (before auxiliary cleavage) or the final purified amine.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Identification: Identify a pair of well-resolved signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenter are often ideal candidates. These signals should be free from overlap with other resonances.[5]

  • Integration: Carefully integrate the selected signals for each diastereomer. Set the integral of the major diastereomer's peak to a normalized value (e.g., 1.00 or 100).

  • Calculation: The integral of the minor diastereomer's peak directly provides the ratio. For example, if the integrals are 95.5 and 4.5, the d.r. is 95.5:4.5.

TechniqueAdvantagesDisadvantages
¹H NMR Spectroscopy Non-destructive, rapid, requires minimal sample prep, provides structural information.[5]Lower sensitivity than chromatography, signal overlap can be problematic in complex spectra.[6][7]
Chiral HPLC/GC Excellent resolution and sensitivity, accurate for trace analysis.Requires method development, destructive, may require derivatization.[5]

Optimization and Troubleshooting

Achieving high diastereoselectivity often requires careful optimization of reaction parameters.

Caption: Troubleshooting guide for optimizing diastereoselectivity.

  • Temperature: This is often the most critical factor. Lowering the reaction temperature increases the activation energy difference between the two competing diastereomeric transition states, favoring the lower energy pathway and thus increasing the d.r.[4]

  • Solvent: The coordinating ability of the solvent can influence the rigidity of the chelated transition state. Highly coordinating solvents like THF can sometimes compete with the auxiliary for the metal center, leading to a less organized transition state and lower selectivity. In such cases, switching to a non-coordinating solvent like toluene or DCM may be beneficial.[8]

  • Organometallic Reagent: The nature of the metal cation (e.g., Li⁺, Mg²⁺, Ce³⁺) and the steric bulk of the nucleophile can significantly impact selectivity. It is often worthwhile to screen different organometallic reagents.

Conclusion

This compound serves as a robust and reliable chiral auxiliary for directing diastereoselective additions. Its effectiveness is rooted in a predictable, chelation-controlled mechanism that creates a sterically defined reaction environment. By understanding this mechanism and carefully controlling key experimental parameters such as temperature and solvent, researchers can achieve high levels of stereocontrol in the synthesis of valuable chiral building blocks, particularly chiral amines. The protocols and analytical methods outlined in this guide provide a solid foundation for the successful application of this auxiliary in synthetic chemistry and drug discovery programs.

References

Application Note: Large-Scale Synthesis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the large-scale synthesis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical chiral intermediate in the pharmaceutical industry. The focus is on delivering a scalable, efficient, and safe manufacturing process. This guide delves into the strategic selection of synthetic routes, offers a detailed step-by-step protocol for the chosen pathway, and discusses critical considerations for process optimization and scale-up.

Introduction: The Significance of a Chiral Building Block

This compound is a vital chiral building block, most notably recognized as a key intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. The specific stereochemistry of this aminodiol is paramount for the biological activity of the final active pharmaceutical ingredient (API).[1][2] Consequently, the development of a robust and economically viable process for its large-scale production is of significant industrial importance. This application note is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance on achieving this goal.

Strategic Selection of a Synthetic Route for Large-Scale Production

Several synthetic pathways to this compound have been reported. However, for industrial-scale production, the selection criteria extend beyond mere chemical feasibility to include factors such as cost of raw materials, process safety, scalability, and environmental impact.

Here, we compare two prominent synthetic strategies:

Synthetic Route Starting Materials Advantages Disadvantages
Route A: Asymmetric Synthesis Benzaldehyde, NitromethaneAvoids chiral resolution, potentially higher yield.[3]Requires specialized chiral catalysts, which can be expensive.
Route B: From L-Phenylalanine L-PhenylalanineReadily available and relatively inexpensive chiral starting material.May involve more synthetic steps and protection/deprotection strategies.[4]

After careful consideration of the above factors, Route A, the asymmetric synthesis approach , is often favored for large-scale production due to its convergent nature and the potential for high stereoselectivity, which can simplify downstream purification processes.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the selected asymmetric synthesis route.

G cluster_0 Asymmetric Synthesis of this compound A Benzaldehyde + Nitromethane B (R)-2-Nitro-1-phenylethanol A->B Chiral Catalyst C (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol B->C Formaldehyde D (1R,2R)-2-Amino-1-phenyl-1,3-propanediol C->D Catalytic Hydrogenation

Caption: Asymmetric synthesis workflow from benzaldehyde.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a pilot plant or large-scale laboratory setting. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[5]

Step 1: Synthesis of (R)-2-Nitro-1-phenylethanol
  • Reactor Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an inert atmosphere (e.g., nitrogen), charge dioxane as the solvent.

  • Catalyst Preparation: Prepare the chiral catalyst by reacting a Lewis acid with a chiral ligand in a separate vessel, then transfer it to the main reactor.

  • Reactant Addition: Cool the reactor to the specified temperature (typically between -10°C and 0°C) and slowly add benzaldehyde, followed by the dropwise addition of nitromethane.

  • Reaction Monitoring: Maintain the reaction temperature and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent and proceed with the extraction and purification steps to isolate the (R)-2-nitro-1-phenylethanol.

Step 2: Synthesis of (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol
  • Reactor Setup: Charge the previously synthesized (R)-2-nitro-1-phenylethanol and a suitable solvent into a reactor.

  • Reagent Addition: Add formaldehyde (as a solution, e.g., formalin) to the reactor.

  • Reaction Conditions: Control the temperature and pH of the reaction mixture to favor the formation of the desired stereoisomer.

  • Isolation: After the reaction is complete, the product may precipitate from the reaction mixture or require extraction and crystallization for isolation.

Step 3: Catalytic Hydrogenation to (1R,2R)-2-Amino-1-phenyl-1,3-propanediol
  • Hydrogenation Setup: In a high-pressure hydrogenation reactor, charge the (1R,2R)-2-nitro-1-phenyl-1,3-propanediol, a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).[3]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat the mixture to the specified temperature.

  • Reaction Monitoring: Monitor the hydrogen uptake to determine the reaction's endpoint.

  • Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

  • Product Isolation: The final product can be isolated by crystallization from the filtrate.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory to an industrial scale presents a unique set of challenges. Careful consideration of the following factors is crucial for a successful and efficient process.

  • Heat Transfer: The reactions, particularly the nitromethane addition and hydrogenation, can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature profile.

  • Mass Transfer: Efficient mixing is essential to ensure homogeneity and maximize reaction rates. The choice of agitator and stirring speed should be carefully evaluated.

  • Solvent Selection: Solvents should be chosen not only for their chemical compatibility but also for their safety, environmental impact, and ease of recovery and recycling.

  • Crystallization and Purification: The final crystallization step is critical for achieving the desired purity of the aminodiol.[1] Parameters such as solvent system, cooling rate, and seeding should be optimized.

  • Process Analytical Technology (PAT): Implementing in-line or at-line analytical techniques can provide real-time monitoring of critical process parameters and quality attributes, leading to improved process control and consistency.

Safety and Environmental Considerations

  • Hazardous Reagents: Nitromethane is a flammable and potentially explosive compound. Handle with extreme care and follow all safety guidelines. Benzaldehyde is a combustible liquid.

  • Catalyst Handling: Hydrogenation catalysts can be pyrophoric. Handle under an inert atmosphere and follow proper procedures for filtration and disposal.

  • Waste Management: Develop a comprehensive waste management plan for the disposal of solvents and byproducts in an environmentally responsible manner.

Analytical Methods for Quality Control

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and detecting impurities.

  • Chiral HPLC: To determine the enantiomeric excess of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

  • Melting Point: As a preliminary indicator of purity.[5]

Conclusion

The large-scale synthesis of this compound is a challenging yet achievable endeavor. By carefully selecting a synthetic route, optimizing reaction conditions, and implementing robust process controls, it is possible to produce this vital pharmaceutical intermediate in a safe, efficient, and cost-effective manner. The protocol and considerations outlined in this application note provide a solid foundation for the development of a successful large-scale manufacturing process.

References

From Chiral 1,3-Amino Alcohol to Functional Heterocycle: A Detailed Guide to the Synthesis of (4R,5R)-4-(Hydroxymethyl)-5-phenyltetrahydro-1,3-oxazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Correcting a Common Misconception and Unveiling the True Product

In the field of asymmetric synthesis and drug development, chiral oxazolines are widely recognized as pivotal intermediates and ligands.[1] However, a common point of confusion arises when selecting the appropriate amino alcohol precursor. While 2-oxazolines (five-membered rings) are readily synthesized from 1,2-amino alcohols, the use of a 1,3-amino alcohol, such as (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol , leads to the formation of the homologous six-membered ring system: a 5,6-dihydro-4H-1,3-oxazine .[2] This distinction is crucial for researchers to avoid experimental pitfalls and to correctly identify the synthesized product.

This application note provides a comprehensive and technically detailed guide for the preparation of the chiral 1,3-oxazine, specifically (4R,5R)-4-(hydroxymethyl)-5-phenyltetrahydro-1,3-oxazine , from this compound. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss the significance of this class of chiral heterocycles.

Mechanistic Insight: Why a Six-Membered Ring?

The formation of a six-membered 1,3-oxazine ring from a 1,3-amino alcohol is a thermodynamically favored cyclization process. The reaction typically proceeds via the formation of an intermediate, which then undergoes intramolecular cyclization. In the case of reacting this compound with an aldehyde (for instance, formaldehyde), the reaction is believed to proceed through the following key steps:

  • Initial Reaction: The primary amine of the amino alcohol reacts with the aldehyde to form a hemiaminal intermediate.

  • Water Elimination: The hemiaminal can then lose a molecule of water to form a Schiff base (iminium ion).

  • Intramolecular Cyclization: The hydroxyl group at the C1 position of the propanediol backbone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization, which is a favored process, leading to the formation of the stable six-membered tetrahydro-1,3-oxazine ring.

The stereochemistry of the starting material is retained in the product, resulting in the formation of the (4R,5R) diastereomer.

The Significance of Chiral 1,3-Oxazines

Chiral 1,3-oxazines are valuable building blocks in organic synthesis and medicinal chemistry. They serve as:

  • Chiral Auxiliaries: The inherent chirality of the 1,3-oxazine ring can be exploited to direct the stereochemical outcome of subsequent reactions.

  • Precursors to Bioactive Molecules: The 1,3-oxazine core is found in a number of biologically active compounds and can be further functionalized to generate libraries of potential drug candidates.

  • Ligands in Asymmetric Catalysis: Although less common than their oxazoline counterparts, chiral 1,3-oxazines can be developed into effective ligands for a variety of metal-catalyzed asymmetric transformations.

Experimental Section: Synthesis of (4R,5R)-4-(Hydroxymethyl)-5-phenyltetrahydro-1,3-oxazine

This section provides a detailed protocol for the synthesis of the target 1,3-oxazine from this compound using formaldehyde as the carbonyl source.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound46032-98-8167.211.67 g10
Formaldehyde (37% in H₂O)50-00-030.030.81 mL10
Toluene108-88-392.1450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Equipment
  • 100 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Visualizing the Workflow

experimental_workflow reagents Combine this compound, formaldehyde, and toluene in a round-bottom flask. setup Assemble Dean-Stark apparatus and reflux condenser. reagents->setup reflux Heat the reaction mixture to reflux and collect water. setup->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter the solution to remove any solids. cool->filter evaporate Remove toluene under reduced pressure. filter->evaporate purify Purify the crude product by chromatography or recrystallization. evaporate->purify characterize Characterize the final product by NMR, IR, and Mass Spectrometry. purify->characterize reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product amino_alcohol This compound iminium Iminium Ion amino_alcohol->iminium + Formaldehyde - H₂O formaldehyde Formaldehyde oxazine (4R,5R)-4-(hydroxymethyl)-5-phenyltetrahydro-1,3-oxazine iminium->oxazine Intramolecular Cyclization

References

Application Notes & Protocols: Strategic Synthesis of Diaryl Sulfides from Diverse Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Centrality of the Diaryl Sulfide Motif

The diaryl sulfide structural motif is a cornerstone in medicinal chemistry and materials science. Its presence is integral to the function of numerous pharmaceuticals, including antipsychotics like Seroquel, anti-HIV agents such as Viracept, and novel therapeutics for cancer and inflammatory diseases.[1][2][3] The thioether linkage imparts specific conformational properties and metabolic stability, making it a privileged scaffold in drug design. Consequently, the development of robust, efficient, and versatile synthetic routes to access these compounds is of paramount importance for the advancement of new chemical entities.

This technical guide provides an in-depth analysis of contemporary methods for synthesizing diaryl sulfides, focusing on the strategic selection of starting materials and reaction conditions. We will move beyond simple procedural lists to explore the underlying mechanistic principles, empowering researchers to make informed decisions for their specific synthetic challenges.

Comparative Overview of Synthetic Strategies

The construction of the C–S bond in diaryl sulfides can be approached from several angles, primarily categorized into transition-metal-catalyzed cross-coupling reactions and metal-free alternatives. The choice of strategy is often dictated by the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Synthetic StrategyKey Starting MaterialsCommon Catalysts/ReagentsKey Advantages
Transition-Metal-Catalyzed Cross-Coupling Aryl Halides & Thiols/ThiolatesPalladium, Copper, Nickel complexes[2][4][5]High efficiency, broad substrate scope, well-established methods.[4][6]
Aryl Boronic Acids & Sulfur SourcesPalladium, Copper complexes[6][7][8]Avoids the use of often odorous and air-sensitive thiols.
Metal-Free C–S Bond Formation Diaryliodonium Salts & ThiolsStrong organic bases or acids[9][10]Avoids transition metal contamination, mild conditions.[9]
Arenes & Activated SulfoxidesTrifluoromethanesulfonic anhydride[11][12]Direct C–H functionalization, utilizes readily available arenes.[12]
Aryl Halides & Green Sulfur SourcesSodium thiosulfate (Na₂S₂O₃), DMSO[3][12][13]Utilizes inexpensive and low-toxicity sulfur sources.[3]

Experimental Protocols and Mechanistic Insights

Protocol 1: Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig Type)

This method represents one of the most versatile and widely used approaches for diaryl sulfide synthesis, leveraging the power of palladium catalysis to couple aryl halides with thiols.[4] The choice of ligand is critical for achieving high catalytic activity and broad substrate scope.[4]

Reaction Scheme:

Ar¹-X + Ar²-SH ---[Pd catalyst, Ligand, Base]---> Ar¹-S-Ar²

(Where X = I, Br, Cl, OTf)

Mechanistic Rationale:

The catalytic cycle, a variation of the Buchwald-Hartwig amination, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiolate.[14][15] Subsequent reductive elimination forms the C–S bond and regenerates the active Pd(0) catalyst.[15][16] The bulky, electron-rich phosphine ligands stabilize the palladium complexes and facilitate the key steps of the cycle.[4]

Buchwald_Hartwig_CS_Coupling Pd(0)L Pd(0)L Ar¹-Pd(II)(L)-X Ar¹-Pd(II)(L)-X Pd(0)L->Ar¹-Pd(II)(L)-X Oxidative Addition (Ar¹-X) Ar¹-Pd(II)(L)-SAr² Ar¹-Pd(II)(L)-SAr² Ar¹-Pd(II)(L)-X->Ar¹-Pd(II)(L)-SAr² Ligand Exchange (Ar²-SH + Base) Ar¹-Pd(II)(L)-SAr²->Pd(0)L Reductive Elimination Ar¹-S-Ar² Ar¹-S-Ar² Ar¹-Pd(II)(L)-SAr²->Ar¹-S-Ar² Ullmann_CS_Coupling cluster_0 In-situ Formation of Copper Thiolate cluster_1 Coupling Step Ar²-SH Ar²-SH Ar²-S-Cu Ar²-S-Cu Ar²-SH->Ar²-S-Cu + CuI, Base CuI CuI Base Base Ar¹-S-Ar² Ar¹-S-Ar² Ar²-S-Cu->Ar¹-S-Ar² + Ar¹-I Ar¹-I Ar¹-I

References

Troubleshooting & Optimization

Identifying and minimizing side reactions with (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the effective use of this versatile chiral building block. My objective is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable chiral precursor primarily used in asymmetric synthesis. Its most common application is as a starting material for the synthesis of chiral ligands, such as 2-oxazolines, which are crucial in asymmetric catalysis.[1][2] It also serves as a key building block for various pharmaceutical compounds, including antiarrhythmic agents and selective norepinephrine reuptake inhibitors like (S,S)-Reboxetine.[3]

Q2: What are the key physical and chemical properties I should be aware of?

This compound is typically a light yellow or yellow crystalline powder.[3] It has a melting point in the range of 112-118 °C.[4] It is sparingly soluble in water but can be dissolved in solvents like methanol or in aqueous acidic solutions.[3][4] The molecule possesses three functional groups: a primary amine, a primary hydroxyl, and a secondary hydroxyl group, all of which can participate in reactions.

Q3: How should I properly store this reagent?

To ensure its stability and prevent degradation, store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5] Avoid contact with strong oxidizing agents.

Q4: Is this compound hazardous?

Yes, it is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection (goggles or face shield), and a dust mask (e.g., N95).[5]

Troubleshooting Guide: Minimizing Side Reactions

The trifunctional nature of this aminodiol is both a strength and a challenge. Unwanted reactions at one or more of the functional groups are the most common source of experimental failure. This guide addresses specific problems you may encounter.

Problem 1: Low Yield of the Desired Product

A low yield is often the result of incomplete conversion, degradation of materials, or competing reaction pathways.

  • Possible Cause A: Incomplete Amide Formation/Cyclization (e.g., in Oxazoline Synthesis)

    • Why it Happens: The direct condensation of an amino alcohol with a carboxylic acid to form an intermediate N-(2-hydroxyethyl)amide, followed by cyclization, often requires forcing conditions to remove water, which can lead to degradation.[6][7] Using milder, activated carboxylic acid derivatives is often more efficient.

    • Solutions & Scientific Rationale:

      • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acyl chloride or use coupling agents. Thionyl chloride is effective for generating acyl chlorides in situ, but requires strictly anhydrous conditions as the aminodiol can be sensitive and oxazolines can be hydrolyzed.[8]

      • Use Dehydrating Cyclization Reagents: For the cyclization of the intermediate β-hydroxy amide, reagents like the Burgess reagent, triphenylphosphine/diethyl azodicarboxylate (DEAD), or triflic acid can promote dehydrative cyclization under milder conditions than azeotropic reflux, minimizing byproduct formation.[6][7]

      • Catalytic Approaches: Consider using Lewis acids like zinc chloride (ZnCl₂) when reacting with nitriles, which can drive the reaction towards the desired oxazoline, though this often requires high temperatures.[2][8]

  • Possible Cause B: Competing N-acylation vs. O-acylation

    • Why it Happens: Both the amine and hydroxyl groups are nucleophilic. While the amine is generally more nucleophilic and will react preferentially with electrophiles like acyl chlorides, competitive O-acylation can occur, especially under basic conditions or with highly reactive electrophiles, leading to a mixture of products.

    • Solutions & Scientific Rationale:

      • Control Stoichiometry and Addition: Use a slight excess of the aminodiol relative to the electrophile and add the electrophile slowly at a reduced temperature (e.g., 0 °C) to favor the more kinetically rapid N-acylation.

      • Employ Orthogonal Protecting Groups: This is the most robust strategy. Protect the hydroxyl groups before reacting the amine, or vice-versa. This provides complete control over selectivity. (See Protocol 2 and Table 1 below).

  • Possible Cause C: Racemization or Epimerization

    • Why it Happens: The stereocenters in the molecule can be susceptible to inversion under harsh conditions, particularly strongly basic or acidic environments, or at elevated temperatures.[9] This compromises the stereochemical purity of your final product.

    • Solutions & Scientific Rationale:

      • Optimize Temperature: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic conditions are sometimes necessary for highly sensitive substrates.[9]

      • Mind the pH: Avoid strongly acidic or basic conditions unless explicitly required by the reaction mechanism. The use of non-nucleophilic, sterically hindered bases (e.g., proton sponge) can be advantageous over stronger bases like hydroxides.

      • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor progress by TLC or LC-MS and quench promptly upon completion to minimize exposure to potentially racemizing conditions.[9]

Problem 2: Complex Product Mixture and Purification Challenges

Difficulty in purification often stems from unreacted starting material and the formation of closely related byproducts.

  • Possible Cause A: Unreacted Aminodiol in a Non-polar Product

    • Why it Happens: The aminodiol is significantly more polar than many of its derivatives (e.g., an oxazoline). While this difference can be exploited, its amphiphilic nature can sometimes lead to emulsions during aqueous workups.

    • Solutions & Scientific Rationale:

      • Acidic Wash: During the workup, wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate the basic amino group of the unreacted starting material, forming a salt that is highly soluble in the aqueous phase and easily removed.

      • Silica Gel Chromatography: If an acidic wash is not feasible, standard column chromatography is effective. The high polarity of the aminodiol ensures it will remain at the baseline with less polar eluent systems.

  • Possible Cause B: Formation of Di- or Tri-acylated Byproducts

    • Why it Happens: If all three functional groups (one amine, two hydroxyls) react with an acylating agent, it can be difficult to separate this byproduct from a desired mono-acylated product.

    • Solutions & Scientific Rationale:

      • Strategic Protection: The definitive solution is to use a protecting group strategy to block the hydroxyls before reacting the amine. (See Protocol 2).

      • Purification via Derivatization: For purifying crude aminodiols themselves, formation of a Schiff base with an aromatic aldehyde is an effective method. The resulting imine is often a crystalline solid that can be easily isolated and purified by recrystallization. The pure aminodiol is then regenerated by simple acid hydrolysis.[10]

Key Experimental Protocols & Workflows

Workflow: Strategic Synthesis of a Chiral Oxazoline

The following diagram illustrates a robust, controlled workflow for synthesizing a chiral oxazoline, emphasizing the critical decision points for minimizing side reactions.

G cluster_0 Preparation Phase cluster_1 Core Reaction cluster_2 Cyclization & Deprotection Start (1R,2R)-Aminodiol Protect Protect Hydroxyls (e.g., Acetonide formation) Start->Protect Key Step 1: Prevent O-acylation ProtectedDiol Protected Aminodiol Protect->ProtectedDiol Couple Coupling Reaction (Low Temp, Anhydrous) ProtectedDiol->Couple Reacts with... Activate Activate Carboxylic Acid (e.g., -> Acyl Chloride) Activate->Couple Amide Protected Amide Intermediate Couple->Amide Forms Intermediate Cyclize Dehydrative Cyclization (e.g., TfOH) Amide->Cyclize Key Step 2: Form Oxazoline Ring ProtectedOxazoline Protected Oxazoline Cyclize->ProtectedOxazoline Deprotect Deprotect Hydroxyls (Mild Acid) ProtectedOxazoline->Deprotect Key Step 3: Unmask Hydroxyls FinalProduct Final Chiral Oxazoline Deprotect->FinalProduct

Caption: Controlled synthesis workflow for oxazoline formation.

Protocol 1: General Protection of Diol Functionality as an Acetonide

This protocol protects both hydroxyl groups simultaneously, leaving the amine free for subsequent reactions.

  • Setup: Suspend this compound (1.0 eq) in acetone or 2,2-dimethoxypropane, which acts as both solvent and reagent.

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) (0.05 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base (e.g., triethylamine) to neutralize the acid catalyst. Remove the solvent under reduced pressure.

  • Purification: The resulting acetonide-protected aminodiol can often be used directly or purified by column chromatography if necessary.

Protocol 2: Boc Protection of the Amino Group

This protocol protects the amine, allowing for selective modification of the hydroxyl groups.

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

  • Base: Add a base like triethylamine (TEA) (1.2 eq) or sodium bicarbonate (if using an aqueous system) to neutralize the acid formed during the reaction.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: If using DCM, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected aminodiol can be purified by recrystallization or column chromatography.

Data Summary: Orthogonal Protecting Groups

The choice of protecting group is critical for multi-step synthesis. An orthogonal strategy allows for the selective removal of one group in the presence of another.[11]

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsOrthogonal To
Amine tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA)Strong Acid (e.g., TFA, HCl)Fmoc, Benzyl
Amine FluorenylmethyloxycarbonylFmocFmoc-OSu, BaseBase (e.g., Piperidine)Boc, Benzyl
Diol Acetonide-Acetone, Acid catalystAqueous Acid (e.g., AcOH, HCl)Boc, Silyl Ethers
Diol Benzylidene Acetal-Benzaldehyde, Acid catalystHydrogenolysis, Strong AcidBoc, Silyl Ethers
Hydroxyl (Primary) tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride Source (e.g., TBAF)Boc, Acetonide
Troubleshooting Logic: Low Stereoselectivity

Use this decision tree to diagnose and solve issues related to the loss of stereochemical integrity.

G Problem Problem: Poor Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) CheckTemp Is the reaction temperature > 40°C? Problem->CheckTemp CheckpH Are strong acids or bases present? CheckTemp->CheckpH No Sol_Temp Solution: Lower the temperature. Consider cryogenic conditions. CheckTemp->Sol_Temp Yes CheckTime Is the reaction time excessively long? CheckpH->CheckTime No Sol_pH Solution: Use milder reagents. Buffer the reaction or use a non-nucleophilic base. CheckpH->Sol_pH Yes Sol_Time Solution: Monitor reaction closely (TLC/LCMS). Quench immediately upon completion. CheckTime->Sol_Time Yes Review Review synthetic route for potentially unstable intermediates. CheckTime->Review No

Caption: Decision tree for troubleshooting poor stereoselectivity.

By methodically addressing potential side reactions through strategic protection and optimized reaction conditions, you can harness the full synthetic potential of this compound.

References

Optimizing temperature and solvent for reactions involving (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction parameters, specifically temperature and solvent selection. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthesis.

Introduction to this compound

This compound is a chiral amino alcohol widely utilized as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemistry is pivotal for the biological activity of the target molecules, making the preservation of chiral integrity a primary concern during chemical transformations.[3] A notable application is in the synthesis of the antibiotic chloramphenicol.[4][5][6][7] The reactivity of this compound is centered around its amino and hydroxyl groups, and the selection of appropriate temperature and solvent is critical for controlling reaction outcomes, minimizing side products, and maintaining enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for reaction setup?

A1: Understanding the fundamental properties is the first step in experimental design. Key properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 112-118 °C
Solubility Soluble in water and inorganic acids.
Optical Activity [α]²³/D −37°, c = 1 in 1 M HCl

Knowledge of the melting point is crucial for setting maximum reaction temperatures to avoid decomposition, while solubility data guides the initial choice of solvent systems.

Q2: How does the choice of solvent polarity affect reactions involving the amino group of this compound?

A2: The amino group is a key reactive site, often acting as a nucleophile. Solvent polarity plays a significant role in modulating its nucleophilicity.[8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom. This solvation shell can hinder the amino group's ability to attack an electrophile, thereby slowing down the reaction rate.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles that can help to dissolve the reactants but do not have acidic protons to form strong hydrogen bonds with the nucleophile. Consequently, the amino group is less solvated and more "naked," leading to enhanced nucleophilicity and often a faster reaction rate.

  • Non-Polar Solvents (e.g., toluene, hexane): Reactions in non-polar solvents are highly dependent on the solubility of the starting materials. If the reactants are not sufficiently soluble, the reaction will be slow or may not proceed at all.

The effect of solvent choice is a balance between reactant solubility and the modulation of nucleophilicity.[10]

Q3: At what temperature range is this compound generally stable?

A3: The compound is a solid with a melting point of 112-118 °C. It is generally stable at room temperature and can be handled under normal laboratory conditions. For reactions, it is advisable to stay well below the melting point unless the reaction conditions specifically require it. High temperatures, especially in the presence of strong acids or bases, can increase the risk of side reactions or decomposition.[3] Thermal decomposition may lead to the release of nitrogen oxides and carbon oxides.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low Reaction Yield

A low yield can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Cause Troubleshooting Steps & Explanation
Poor Solubility of Reactants Solution: Select a more appropriate solvent or a solvent mixture. This compound has polar hydroxyl and amino groups, suggesting that polar solvents would be a good starting point. If your other reactant is non-polar, a co-solvent system might be necessary to bring all components into the same phase, which is essential for the reaction to occur.
Inappropriate Reaction Temperature Solution: Optimize the reaction temperature. If the reaction is too slow, a moderate increase in temperature can enhance the rate. However, be cautious, as excessive heat can lead to the formation of byproducts or decomposition.[3] Conversely, some reactions are exothermic and may require cooling to prevent runaway reactions and improve selectivity. Monitor the reaction progress at different temperatures using techniques like TLC or HPLC.
Product Loss During Aqueous Workup Solution: The presence of hydroxyl and amino groups makes the product and the starting material potentially water-soluble, especially if the aqueous phase is acidic or basic. Before discarding the aqueous layer, neutralize it and extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[11]
Problem 2: Formation of Multiple Products (Low Selectivity)

The presence of both amino and hydroxyl groups means that side reactions are possible.

Potential Cause Troubleshooting Steps & Explanation
Competition between N-acylation and O-acylation Solution: In acylation reactions, both the amino and hydroxyl groups can be acylated. The amino group is generally more nucleophilic than the hydroxyl groups and will react preferentially under neutral or slightly basic conditions. To improve selectivity for N-acylation, consider running the reaction at a lower temperature, which often favors the kinetically preferred product. The use of a non-protic solvent can also enhance the nucleophilicity of the amine over the hydroxyl groups.
Decomposition of Starting Material or Product Solution: If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), your starting material or product may be degrading.[3] Run the reaction under milder conditions. If a base is required, consider using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of a strong inorganic base. Monitor the stability of your starting material and product under the reaction conditions independently to diagnose this issue.[11]
Problem 3: Loss of Stereochemical Integrity (Racemization)

For chiral molecules, maintaining the stereochemistry is paramount.

Potential Cause Troubleshooting Steps & Explanation
Harsh Reaction Conditions Solution: High temperatures and the presence of strong acids or bases can lead to racemization at the chiral centers.[3] Lower the reaction temperature and use milder reagents whenever possible. If a prolonged reaction time is needed, monitor the enantiomeric excess (e.e.) at different time points to determine if it degrades over time.[3]
Racemization During Purification Solution: Prolonged exposure to certain chromatographic media (e.g., silica gel, which is acidic) can sometimes cause racemization of sensitive compounds.[3] If you suspect this is happening, you can neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) or use an alternative purification method like crystallization.

Experimental Workflow & Protocols

General Protocol for N-Acylation

This protocol provides a starting point for the N-acylation of this compound.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Workflow for Optimizing Reaction Temperature

Temperature_Optimization cluster_setup Initial Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision Setup Prepare parallel reactions in identical solvent Temp1 Reaction 1: Low Temp (e.g., 0 °C) Setup->Temp1 Distribute Temp2 Reaction 2: Room Temp (e.g., 25 °C) Setup->Temp2 Distribute Temp3 Reaction 3: Elevated Temp (e.g., 50 °C) Setup->Temp3 Distribute Monitor Monitor all reactions (TLC/LC-MS) at set time points Temp1->Monitor Temp2->Monitor Temp3->Monitor Analyze Analyze Yield, Purity, and e.e. Monitor->Analyze Decision Select Optimal Temperature Analyze->Decision

Caption: Workflow for Temperature Optimization.

Decision Logic for Solvent Selection

Solvent_Selection Start Are all reactants soluble in a non-polar solvent? Polar_Aprotic Consider Polar Aprotic (e.g., DMF, DMSO, ACN) - Good solubility - Often faster reaction Start->Polar_Aprotic No Non_Polar Use Non-Polar Solvent (e.g., Toluene) Start->Non_Polar Yes Polar_Protic Consider Polar Protic (e.g., MeOH, EtOH) - Good solubility - May slow reaction Final_Choice Optimal Solvent System Polar_Protic->Final_Choice Check_Reactivity Is reaction rate too slow? Polar_Aprotic->Check_Reactivity Non_Polar->Final_Choice Check_Reactivity->Polar_Protic Yes, try alternative Check_Reactivity->Final_Choice No

Caption: Decision tree for solvent selection.

References

Technical Support Center: Cleavage and Removal of the (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective cleavage and removal of this versatile chiral auxiliary.

Introduction to the this compound Auxiliary

This compound is a valuable chiral auxiliary in asymmetric synthesis.[1] Its rigid phenyl group and multiple stereocenters allow for excellent stereocontrol in a variety of chemical transformations.[2][3] The successful removal of the auxiliary is a critical final step to isolate the desired enantiomerically pure product. This guide will walk you through the most common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving the amide bond to remove the this compound auxiliary?

The most prevalent methods for cleaving the N-acyl bond are acidic or basic hydrolysis and reductive cleavage. The choice of method depends on the stability of the desired product to the reaction conditions.

  • Acidic Hydrolysis: Typically involves heating the N-acyl derivative with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent.[4][5][6]

  • Basic Hydrolysis: Involves heating with a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[4][6] The addition of hydrogen peroxide (H₂O₂) can sometimes facilitate cleavage under milder conditions.[7]

  • Reductive Cleavage: Utilizes strong reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the amide to an amine. This method is suitable when the desired product is an amine.[4]

Q2: My desired product is sensitive to strong acid or base. Are there milder cleavage methods available?

Yes, for sensitive substrates, milder hydrolytic conditions can be employed. For instance, using weaker acids or bases at lower temperatures for longer reaction times might be effective. Additionally, enzymatic hydrolysis offers a highly selective and mild alternative, though it may require screening for a suitable enzyme. Another approach involves the use of reagents like sodium methoxide in a methoxide-carbonate system, which has been shown to cleave N-acyl bonds under mild conditions.[8]

Q3: I am observing incomplete cleavage of the auxiliary. What are the likely causes and how can I improve the yield?

Incomplete cleavage can be due to several factors:

  • Insufficient reaction time or temperature: Amide hydrolysis can be slow.[5] Ensure the reaction is heated for a sufficient period. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inadequate reagent stoichiometry: Use a sufficient excess of the acid or base to ensure complete reaction.

  • Steric hindrance: A sterically bulky acyl group can hinder the approach of the nucleophile. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

  • Poor solubility: The substrate must be fully dissolved for the reaction to proceed efficiently. Choose a co-solvent that ensures the solubility of your starting material.

Q4: How can I effectively remove the cleaved this compound auxiliary from my product after the reaction?

The cleaved auxiliary is an amino alcohol, which is typically water-soluble, especially in its protonated form.

  • Liquid-Liquid Extraction: After cleavage, the reaction mixture can be worked up using a liquid-liquid extraction. Acidifying the aqueous layer will protonate the amino group of the auxiliary, making it highly soluble in the aqueous phase, while the desired product can be extracted into an organic solvent.[9]

  • Column Chromatography: If the product and auxiliary have different polarities, silica gel column chromatography is an effective purification method.[9]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product Incomplete reaction; Decomposition of the product under harsh conditions; Epimerization of the newly formed stereocenter.Monitor reaction progress closely by TLC or LC-MS; Use milder cleavage conditions (e.g., lower temperature, weaker acid/base); Screen for alternative cleavage methods (e.g., enzymatic).
Difficulty separating the product from the auxiliary Similar polarities of the product and the auxiliary.Optimize the extraction pH to maximize the difference in solubility; Employ a different stationary phase for column chromatography (e.g., alumina); Consider derivatizing the product or auxiliary to alter its polarity before chromatography.
Epimerization or racemization of the product Harsh acidic or basic conditions can lead to the loss of stereochemical integrity, especially if the stereocenter is adjacent to a carbonyl group.Use the mildest possible cleavage conditions; Consider reductive cleavage if applicable, as it often proceeds with retention of configuration.
Formation of side products The product or starting material may have other functional groups that are not stable to the cleavage conditions (e.g., ester hydrolysis, protecting group removal).Carefully review the stability of all functional groups in your molecule to the chosen cleavage conditions; Protect sensitive functional groups before attempting cleavage.

Experimental Protocols

Protocol 1: Acidic Hydrolysis

This protocol describes a general procedure for the acidic hydrolysis of an N-acyl derivative of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl substrate (1 equivalent) in a suitable solvent such as dioxane or methanol.

  • Acid Addition: Add an aqueous solution of a strong acid (e.g., 3-6 M HCl) in excess (5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid carefully with a base (e.g., saturated NaHCO₃ solution).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the desired product.

    • The aqueous layer will contain the protonated chiral auxiliary.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: Basic Hydrolysis

This protocol provides a general method for the basic hydrolysis of an N-acyl derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl substrate (1 equivalent) in a mixture of a water-miscible organic solvent (e.g., THF, methanol) and water.

  • Base Addition: Add a strong base (e.g., NaOH, LiOH) in excess (2-5 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 60-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a suitable acid (e.g., 1 M HCl) to a pH of ~2-3.[9] This will protonate the product (if it is a carboxylic acid) and the chiral auxiliary.

    • Extract the desired product with an organic solvent. The protonated auxiliary will remain in the aqueous layer.

  • Purification: Dry, filter, and concentrate the organic extracts. Purify the product as needed.

Visualizing the Workflow

Cleavage_Workflow cluster_reaction Cleavage Reaction cluster_workup Work-up & Purification Start N-Acyl Substrate + (1R,2R)-Auxiliary Cleavage Cleavage (Acidic/Basic Hydrolysis) Start->Cleavage Mixture Reaction Mixture (Product + Auxiliary) Cleavage->Mixture Extraction Liquid-Liquid Extraction Mixture->Extraction Chromatography Column Chromatography Extraction->Chromatography Organic Phase Auxiliary Recovered Auxiliary (in aqueous phase) Extraction->Auxiliary Aqueous Phase Product Pure Product Chromatography->Product

Caption: Generalized workflow for cleavage and purification.

Chemical Structure

Caption: Structure of the chiral auxiliary.

References

Troubleshooting low diastereoselectivity in reactions with (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Troubleshooting Low Diastereoselectivity in Asymmetric Synthesis

Welcome to the technical support center for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral amino alcohol in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve challenges, particularly the common and frustrating issue of low diastereoselectivity.

This compound is a valuable building block and chiral auxiliary in asymmetric synthesis.[1] Its effectiveness hinges on its ability to induce high levels of stereocontrol, leading to the preferential formation of one diastereomer. When this selectivity falters, it can compromise yields, complicate purification, and impede project timelines. This document provides a structured, in-depth approach to troubleshooting these issues.

Troubleshooting Guide: Diagnosing and Solving Poor Diastereoselectivity

This section is structured as a series of common questions encountered in the lab. Each answer provides a causal explanation and actionable solutions.

Q1: I'm getting a nearly 1:1 mixture of diastereomers. What are the most likely causes?

A low diastereomeric ratio (d.r.) is a frequent challenge that indicates the energy difference between the competing diastereomeric transition states is negligible under your current reaction conditions.[2] The key to improving selectivity is to maximize this energy gap. Several factors could be undermining the stereocontrol exerted by the chiral auxiliary.

Primary Factors to Investigate:

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[3]

  • Inappropriate Solvent System: The solvent plays a critical role in the conformation and solvation of the transition state complex.[4][5][6]

  • Incorrect Choice or Stoichiometry of Lewis Acid: In many applications, a Lewis acid is essential for creating a rigid, chelated transition state.

  • Purity of the Chiral Auxiliary: The presence of other stereoisomers of the amino alcohol will directly reduce the diastereomeric excess of the product.[3]

  • Uncontrolled Intermediate Formation: The auxiliary can form different reactive intermediates (e.g., imines, oxazolidines), and lack of control over this step can lead to multiple reaction pathways.[7][8]

The following workflow provides a systematic approach to diagnosing the issue.

G start Low Diastereoselectivity Observed temp Is Reaction at Low Temp? (e.g., -78 °C) start->temp solvent Is Solvent Optimized? (Aprotic, Anhydrous) temp->solvent Yes action_temp Action: Lower Temperature (Run screen: -40°C to -100°C) temp->action_temp No lewis_acid Is Lewis Acid Correct? (Type, Stoichiometry, Purity) solvent->lewis_acid Yes action_solvent Action: Screen Solvents (Toluene, DCM, THF, Hexanes) solvent->action_solvent No purity Is Auxiliary Purity High? (>98%) lewis_acid->purity Yes action_lewis Action: Screen Lewis Acids (TiCl4, SnCl4, Et2AlCl) Ensure Anhydrous Conditions lewis_acid->action_lewis No solution Problem Likely Solved purity->solution Yes action_purity Action: Verify Purity (Optical Rotation, HPLC) Use High-Purity Reagent purity->action_purity No action_temp->solvent action_solvent->lewis_acid action_lewis->purity action_purity->solution

Caption: A systematic troubleshooting workflow for low diastereoselectivity.
Q2: How critical is the reaction temperature, and what should I do if my reaction is running at room temperature?

Temperature is one of the most critical parameters for controlling diastereoselectivity.

Causality: The formation of two different diastereomers proceeds through two different transition states, each with a specific activation energy (ΔG‡). The diastereomeric ratio is determined by the difference in these activation energies (ΔΔG‡). At higher temperatures, there is sufficient thermal energy to overcome both activation barriers easily, leading to a mixture of products. Lowering the temperature enhances selectivity by favoring the pathway with the lower activation energy, which leads to the major diastereomer.[2][3]

Troubleshooting & Optimization:

  • Cool the Reaction: If you are not already doing so, cool your reaction significantly. A starting point of -78 °C (a dry ice/acetone bath) is standard for many stereoselective reactions.[9]

  • Temperature Screening: If -78 °C does not provide sufficient selectivity, perform a temperature screen. Test temperatures such as -40 °C, -78 °C, and -100 °C (using a dry ice/acetonitrile or liquid N₂/ethyl acetate bath).

  • Maintain Consistency: Ensure the internal reaction temperature is maintained throughout the addition of reagents and the duration of the reaction. Slow, dropwise addition of reagents is crucial to prevent localized warming.

TemperatureΔΔG‡ (kJ/mol) for 99:1 d.r.ΔΔG‡ (kJ/mol) for 90:10 d.r.General Effect on Selectivity
25 °C (298 K)11.45.4Often Poor
-78 °C (195 K)7.43.5Often Good to Excellent
Caption: Impact of temperature on the required activation energy difference for achieving high diastereoselectivity.
Q3: My diastereomeric ratio is inconsistent between batches. Could the solvent be the cause?

Yes, absolutely. The choice of solvent can have a dramatic effect on diastereoselectivity, and even small variations in solvent quality (e.g., water content) can lead to inconsistent results.[6]

Causality: Solvents influence stereoselectivity through several mechanisms:

  • Conformational Locking: Non-polar, non-coordinating solvents (e.g., toluene, hexanes) are often preferred because they do not interfere with the formation of the rigid, chelated transition state between the substrate-auxiliary complex and the Lewis acid.[3]

  • Solvation of Transition States: Polar solvents can solvate and stabilize one transition state over another, sometimes reversing or eroding selectivity.[5] The seminal work by List and Barbas on proline-catalyzed aldol reactions highlighted how solvent choice could significantly alter enantiomeric ratios.[4]

  • Reagent Aggregation: The aggregation state of organometallic reagents (like n-BuLi or LDA) is highly solvent-dependent and can impact the reaction's outcome.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Moisture can quench Lewis acids and other reactive species, leading to a loss of stereocontrol.

  • Conduct a Solvent Screen: If selectivity is poor, screen a range of anhydrous solvents with varying polarities. Good candidates include:

    • Non-polar: Toluene, Hexanes

    • Halogenated: Dichloromethane (DCM)

    • Ethereal: Tetrahydrofuran (THF), Diethyl ether

  • Avoid Protic Solvents: Unless the mechanism specifically requires it, avoid protic solvents like methanol or ethanol, as they will interfere with chelation control.

Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of stereocontrol when using this compound?

The stereodirecting power of this amino alcohol typically relies on the formation of a rigid, five- or six-membered chelated ring in the transition state.[9]

Mechanism Breakdown:

  • Intermediate Formation: The amino alcohol is often first converted into a more complex directing group, such as an oxazoline or an imine.

  • Chelation: A metal ion (from a Lewis acid like TiCl₄ or an organometallic reagent like BuLi) coordinates to both the nitrogen and the hydroxyl oxygen of the auxiliary, as well as to an atom on the reactant (e.g., a carbonyl oxygen).

  • Conformational Rigidity: This chelation locks the molecule into a rigid conformation.

  • Steric Shielding: The bulky phenyl group on the auxiliary is forced into a pseudo-equatorial position. This sterically blocks one face of the prochiral center.

  • Directed Attack: The incoming nucleophile or electrophile is forced to attack from the less hindered face, resulting in the preferential formation of one diastereomer.

Caption: Simplified model of stereocontrol via a chelated intermediate.
FAQ 2: Can this auxiliary form an oxazolidine, and how does that affect my reaction?

Yes, 1,2-amino alcohols readily react with aldehydes and ketones to form five-membered oxazolidine rings.[8] This can be either a productive step or a problematic side reaction, depending on your desired transformation.

  • As a Desired Intermediate: In some strategies, the oxazolidine is intentionally formed to create a rigid scaffold. This can be a very effective way to transfer the chirality of the amino alcohol to direct a subsequent reaction.[10]

  • As a Side Reaction: If you are trying to form an imine or perform a reaction directly on the nitrogen, the formation of a stable oxazolidine can sequester your starting material and lead to low yields or complex product mixtures. The equilibrium between the open-chain imine and the cyclic oxazolidine can be influenced by factors like acid/base catalysis, temperature, and water removal.[7]

Protocol: Controlled Oxazolidine Formation If your strategy requires the formation of an oxazolidine intermediate, the following general protocol can be applied.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with a mild base (e.g., sat. NaHCO₃ solution) to remove the acid catalyst, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude oxazolidine can often be used directly in the next step.

References

Addressing stability and storage issues of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: Technical Support for Stability and Storage

Welcome to the Technical Support Center for this compound (CAS: 46032-98-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the long-term stability and integrity of your material.

This document moves beyond standard data sheets to offer practical, field-tested advice in a direct question-and-answer format, helping you troubleshoot common issues and maintain the quality of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the day-to-day management of this compound.

Q1: What are the ideal storage conditions for this compound?

The compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials.[1][2] The most critical factors to control are moisture and air exposure. For long-term storage, refrigeration at 2-8°C is recommended.[3] Always keep the container tightly sealed.[4]

Q2: Why is moisture control so important for an aminodiol?

Amines, including this compound, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This can lead to several issues:

  • Physical Changes: The powder may clump or cake, making it difficult to weigh and handle accurately.

  • Chemical Degradation: Water can act as a medium for degradative side reactions.

  • Inaccurate Molar Calculations: Absorbed water increases the measured weight, leading to errors in solution preparation.

Q3: What are the primary signs of degradation to watch for?

Visual inspection is the first line of defense. Be alert for:

  • Color Change: The compound is typically a white to light yellow crystalline solid.[6][7] A significant darkening or change to a deeper yellow or brown hue can indicate oxidation or other degradation.

  • Clumping/Caking: As mentioned, this is a strong indicator of moisture absorption.

  • Odor: While subtle, any unusual or ammonia-like smells could suggest decomposition.

  • Reduced Solubility: If the compound does not dissolve as expected in solvents where it is known to be soluble, this may indicate the formation of insoluble impurities.

Q4: What materials are incompatible with this compound?

The primary incompatibility is with strong oxidizing agents .[1][8] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also prudent to store it separately from strong acids and acid chlorides, as the amino group is basic.

Summary of Physicochemical Properties

For your reference, the key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂[7]
Molecular Weight 167.21 g/mol
Appearance White to light yellow powder/crystalline solid[6][7]
Melting Point 112-118 °C[7]
Storage Temperature 2-8°C (Refrigerator) or Cool, Dry Place[3][6]
Solubility Soluble in water and inorganic acids[7]

Part 2: Troubleshooting Guide for Stability Issues

This section provides a systematic approach to identifying and resolving problems you might encounter during your experiments.

Issue 1: The material has changed color since it was last used.

A color change is a common indicator of a potential stability issue. This workflow will guide you through the necessary steps.

G cluster_0 Troubleshooting: Color Change A 1. Observation: Compound color has darkened B 2. Action: Quarantine Lot Isolate the container to prevent accidental use. A->B C 3. Investigation: Review storage history. Was it exposed to light, heat, or air? B->C D 4. Analysis: Purity Re-verification Perform analytical testing (see Protocol 1). C->D E 5. Decision D->E F Purity Acceptable: Use with caution, monitor results closely. E->F Purity ≥ 98% G Purity Unacceptable: Discard according to safety protocols. E->G Purity < 98%

Caption: Workflow for addressing observed color changes.

Issue 2: I am seeing unexpected peaks in my HPLC/GC analysis.

The appearance of new, unidentified peaks is a classic sign of impurity formation.

  • Identify the Source:

    • Control Run: First, run a blank (solvent only) to rule out contamination from your mobile phase or system.

    • Standard Comparison: If available, analyze a fresh, unopened standard of the compound to confirm the retention time of the parent peak.

    • Degradation: If the new peaks are present only in your older sample, they are likely degradation products.

  • Hypothesize the Degradation Pathway: Aminodiols like this compound are susceptible to specific degradation pathways which can help in identifying the impurities.

G cluster_1 Potential Degradation Pathways Parent (1R,2R)-(-)-2-Amino- 1-phenyl-1,3-propanediol Oxidation Oxidized Products (e.g., ketones, aldehydes) Parent->Oxidation Carbamate Carbamate Salts Parent->Carbamate Factor1 Air (O₂) Light, Heat Factor1->Oxidation Factor2 Air (CO₂) Moisture Factor2->Carbamate

References

Technical Support Center: Effective Recrystallization Methods for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol via recrystallization. It is structured in a question-and-answer format to directly address common challenges and fundamental questions encountered during the experimental process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a chiral amino alcohol.[1] Its specific stereochemistry makes it a valuable chiral building block, or synthon, in the asymmetric synthesis of various pharmaceutical compounds.[1][2] High enantiomeric and chemical purity is critical because impurities, especially other stereoisomers, can lead to off-target effects, reduced efficacy, and complications in drug safety profiles.

Q2: What are the key physical properties I should be aware of before starting?

Understanding the physical properties of the compound is the foundation of developing a successful recrystallization protocol. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 112-118 °C (literature value)[2][3][4]
Solubility Soluble in water and inorganic acids[6]
CAS Number 46032-98-8[2]
Q3: What are the most common impurities I need to remove?

The primary impurities depend on the synthetic route used to produce the crude material. However, for a chiral compound like this, the most critical impurity to consider is its enantiomer, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, or other diastereomers. Other potential organic by-products from related syntheses can include glycerin, other aminopropanediol isomers, and N-substituted derivatives.[7]

Q4: What is the ideal solvent system for recrystallizing this compound?

There is no single "perfect" solvent, as the ideal choice depends on the specific impurity profile. However, a good recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8]

  • For this compound , its structure containing hydroxyl (-OH), amino (-NH₂), and phenyl groups gives it moderate polarity.

  • Good starting points are polar protic solvents. Water is a known solvent.[6] Alcohols like ethanol or isopropanol are also excellent candidates.

  • Mixed solvent systems are often highly effective. A common strategy is to dissolve the compound in a "good" solvent (like hot ethanol) where it is very soluble, and then add a "poor" solvent (an anti-solvent, like hexane or water, depending on the "good" solvent) until the solution becomes cloudy (the saturation point). Reheating to clarify and then cooling slowly can yield high-purity crystals.[9] An ethanol/water mixture is a promising system to explore.

Section 2: Detailed Recrystallization Protocols

These protocols are designed as robust starting points. Optimization may be required based on the purity of your starting material.

Protocol A: Single Solvent Recrystallization from Water

This method is ideal when impurities are significantly more or less polar than the target compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small volume of deionized water. Heat the mixture to near boiling (90-95°C) on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot deionized water until the solid just dissolves completely. Scientist's Note: It is crucial to use the minimum amount of hot solvent required for dissolution. Using too much solvent will reduce the final yield as more product will remain in the solution upon cooling.[8]

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Crystal Formation: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold deionized water to rinse away any soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes redissolving the desired product.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol B: Mixed Solvent Recrystallization (Ethanol/Water System)

This is a powerful technique, particularly when a single solvent is not ideal.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of near-boiling ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol back into the solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization and Collection: Follow steps 5 through 9 from Protocol A, using an ice-cold ethanol/water mixture (with the same ratio as the final solvent composition) for the washing step (Step 8).

Section 3: Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is supersaturated to a very high degree.

  • Cause: The compound is precipitating too quickly from a highly concentrated solution at a temperature where it is molten.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation point.[10] Allow it to cool more slowly. Placing the flask in a warm water bath that is then allowed to cool to room temperature can be effective.

Q: I have a very low yield of crystals, or no crystals formed at all. What went wrong?

A: This is a common and frustrating issue, typically related to solvent volume or nucleation.

  • Cause 1: Too much solvent was used. If the solution is not supersaturated upon cooling, no crystals will form.

  • Solution 1: Boil off some of the solvent to increase the concentration and then attempt to cool again.[10]

  • Cause 2: The solution needs help to start crystallizing (nucleation).

  • Solution 2: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for the first crystals to form.[10] Alternatively, add a "seed crystal" – a tiny speck of the crude or pure solid – to initiate crystallization.[10]

Q: My final product is still colored, or the purity hasn't improved. What should I do?

A: This indicates that the chosen solvent system is not effective for removing a specific impurity, or that the impurity was trapped within the crystals.

  • Cause 1: Ineffective solvent. The impurity may have similar solubility properties to your product in the chosen solvent.

  • Solution 1: Try a different solvent or solvent system. If the impurity is colored, a charcoal treatment during the recrystallization process may be effective (see Protocol A, Step 3).[10]

  • Cause 2: Crystallization was too rapid. Fast crystal growth can trap impurities within the crystal lattice.

  • Solution 2: Repeat the recrystallization, ensuring the solution cools as slowly as possible to promote the formation of purer crystals.[10]

Section 4: Visual Workflows

General Recrystallization Workflow

A visual guide to the key steps in the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temp Dissolve->Cool No Insoluble Impurities HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Collect via Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

A logical guide for diagnosing and solving common recrystallization problems.

Troubleshooting_Tree Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OiledOut Compound 'Oiled Out' Problem->OiledOut LowYield Low Yield Problem->LowYield Cause_NoCrystals Cause: Too much solvent or no nucleation? NoCrystals->Cause_NoCrystals Cause_OiledOut Cause: Precipitating above melting point OiledOut->Cause_OiledOut Cause_LowYield Cause: Too much solvent or incomplete precipitation? LowYield->Cause_LowYield Sol_Boil Solution: Boil off some solvent Cause_NoCrystals->Sol_Boil Too much solvent Sol_Scratch Solution: Scratch flask or add seed crystal Cause_NoCrystals->Sol_Scratch No nucleation Sol_AddSolvent Solution: Reheat, add more solvent, cool slower Cause_OiledOut->Sol_AddSolvent Sol_Boil2 Solution: Concentrate solution by boiling Cause_LowYield->Sol_Boil2 Too much solvent Sol_Ice Solution: Ensure adequate time in ice bath Cause_LowYield->Sol_Ice Incomplete precipitation

Caption: Decision tree for common recrystallization issues.

References

Technical Support Center: Preventing Epimerization of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stereochemical integrity of this critical chiral building block throughout your experimental workflows. Maintaining the specific (1R,2R) configuration is paramount, as stereoisomers can exhibit vastly different biological activities and pharmacological profiles.[1][2][3]

I. Understanding the Risk: The "Why" Behind Epimerization

Before delving into preventative measures, it is crucial to understand the chemical principles governing epimerization at the two stereocenters of this compound. Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule.[1][2] In this case, inversion at either the C1 or C2 position would lead to the formation of diastereomers, contaminating your desired compound.

The primary mechanism of concern is base-catalyzed epimerization. The hydrogen atom on a stereocenter (an alpha-hydrogen) can be abstracted by a base, leading to the formation of a planar, achiral enolate or a carbanion intermediate.[1][2] Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of the original stereoisomer and its epimer. The presence of the phenyl group can further stabilize such an intermediate through resonance, potentially increasing the risk of epimerization at the C1 position.[1]

II. Troubleshooting Guide: Proactive Prevention of Epimerization

This section provides solutions to common experimental challenges that can lead to the loss of stereochemical purity.

Problem Potential Cause Recommended Solution & Scientific Rationale
Loss of stereochemical purity detected after reaction. Basic Reaction Conditions: The use of strong bases can readily abstract the acidic alpha-protons at the stereocenters.Employ Non-Nucleophilic/Sterically Hindered Bases: Utilize bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine in stoichiometric amounts.[4] Their steric bulk hinders the approach to the alpha-hydrogen, reducing the rate of epimerization.[2]
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the epimerization process to occur.Maintain Low Reaction Temperatures: Conduct reactions at or below room temperature (0 °C to 25 °C) whenever the reaction kinetics allow.[4][5] This minimizes the available thermal energy for overcoming the epimerization barrier.
Inappropriate Solvent Choice: Polar aprotic solvents can stabilize the charged intermediate formed during epimerization, thereby facilitating the process.[1][6]Select Apolar or Less Polar Solvents: Whenever possible, use solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[4] These solvents are less effective at solvating and stabilizing the charged intermediates, thus suppressing epimerization.[5]
Degradation of stereochemical integrity during storage. Improper Storage Conditions: Exposure to light, heat, or reactive atmospheres can catalyze degradation pathways that may include epimerization.Store Under Inert, Cool, and Dark Conditions: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at reduced temperatures (2-8 °C), and protected from light. This minimizes exposure to potential catalysts and energy sources for degradation.
Epimerization observed during functional group manipulation. Harsh Deprotection/Protection Conditions: The reagents used to add or remove protecting groups can be acidic or basic, creating an environment conducive to epimerization.Utilize Orthogonal Protecting Group Strategies: Select protecting groups for the amino and hydroxyl functionalities that can be removed under mild and differing conditions.[7] For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a mild base.[7] This allows for selective deprotection without exposing the entire molecule to harsh reagents.[7][8]
Activation of Adjacent Groups: Activation of the hydroxyl or amino groups for subsequent reactions can increase the acidity of the neighboring alpha-hydrogens.Choose Mild Coupling Reagents and Additives: When performing reactions such as amide bond formation, use coupling reagents known to suppress racemization, such as those used in peptide synthesis (e.g., HATU, HOBt).[2][9] These reagents often proceed through intermediates that are less prone to epimerization.[2] The addition of copper(II) salts has also been shown to suppress epimerization in some coupling reactions.[10]
Experimental Workflow for a Model Reaction: Amide Coupling

Here is a step-by-step protocol for coupling a carboxylic acid to the amino group of this compound, designed to minimize epimerization.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

    • In a separate flask, dissolve the carboxylic acid (1.1 equivalents), HATU (1.1 equivalents), and HOAt (1.1 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • Cool the solution of the amino alcohol to 0 °C in an ice bath.

    • Slowly add DIPEA (1.2 equivalents) to the amino alcohol solution.

    • Add the pre-mixed carboxylic acid/coupling reagent solution dropwise to the cooled amino alcohol solution over a period of 15-20 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM under Argon C Cool Amino Alcohol solution to 0°C A->C B Dissolve Carboxylic Acid, HATU, HOAt in anhydrous DMF E Add Carboxylic Acid/Coupling Reagent solution dropwise B->E D Add DIPEA C->D D->E F Stir at 0°C, then warm to RT E->F G Monitor by TLC or LC-MS F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Column Chromatography I->J

Fig 1. Amide coupling workflow.

III. Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

This compound is a chiral organic compound with the chemical formula C9H13NO2.[11][12][13] It possesses two stereocenters, and the "(1R,2R)" designation specifies the absolute configuration at these centers. It is a valuable building block in the synthesis of various pharmaceuticals.[11]

Q2: How can I detect and quantify epimerization?

The most reliable method for detecting and quantifying epimers is through chiral High-Performance Liquid Chromatography (HPLC) .[4][14][15] This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation and quantification.[14][16] Other methods include chiral gas chromatography (GC) and capillary electrophoresis (CE).[14][16][17] Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral shift reagents, can also be used to distinguish between diastereomers.

Q3: Are there any functional groups that are more susceptible to causing epimerization?

Yes, functional groups that increase the acidity of the alpha-hydrogen on the stereocenter will increase the risk of epimerization. For example, in peptide synthesis, certain amino acid residues are more prone to racemization (a form of epimerization).[1] While not directly applicable to this molecule in the same way, the principle holds that any transformation that places an electron-withdrawing group adjacent to a stereocenter could increase its lability.

Q4: Can the choice of protecting group influence stereochemical stability?

Absolutely. A bulky protecting group near a stereocenter can provide steric hindrance that shields the alpha-hydrogen from attack by a base. Furthermore, the conditions required for the removal of the protecting group are critical.[18] Choosing a protecting group that can be removed under mild, neutral conditions is always preferable to one that requires harsh acidic or basic treatment.[7] For 1,2- and 1,3-amino alcohols, N,O-acetals are a common protecting group strategy.[19]

Q5: Is epimerization always a negative outcome?

While in the context of synthesizing a single, pure stereoisomer, epimerization is an undesirable side reaction, there are synthetic strategies that intentionally induce epimerization to convert a less stable diastereomer into a more thermodynamically stable one.[20][21] However, for the purposes of maintaining the stereochemical integrity of this compound, it should be avoided.

G cluster_factors Factors Influencing Epimerization cluster_prevention Prevention Strategies Base Base Strength (Stronger = Higher Risk) Epimerization Epimerization Risk Base->Epimerization Temp Temperature (Higher = Higher Risk) Temp->Epimerization Solvent Solvent Polarity (Polar Aprotic = Higher Risk) Solvent->Epimerization Structure Molecular Structure (Adjacent Electron-Withdrawing Groups) Structure->Epimerization MildBase Use Mild/Hindered Bases MildBase->Epimerization Mitigates LowTemp Low Reaction Temperature LowTemp->Epimerization Mitigates ApolarSolvent Use Apolar Solvents ApolarSolvent->Epimerization Mitigates ProtectingGroups Appropriate Protecting Groups ProtectingGroups->Epimerization Mitigates MildReagents Mild Reaction Conditions MildReagents->Epimerization Mitigates

Fig 2. Factors and strategies for epimerization.

IV. Conclusion

The stereochemical integrity of this compound is of utmost importance for its successful application in research and development. By understanding the mechanisms of epimerization and proactively implementing the strategies outlined in this guide—namely, the careful control of temperature, pH, and solvent polarity, along with the judicious use of protecting groups and mild reagents—researchers can confidently maintain the desired stereochemistry of this vital chiral compound.

V. References

  • Epimerisation in Peptide Synthesis. Molecules. Available at: --INVALID-LINK--

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. Available at: --INVALID-LINK--

  • The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides. MDPI. Available at: [https://www.mdpi.com/23 separations-10-00004](--INVALID-LINK-- separations-10-00004)

  • Epimerization of Peptide. SlideShare. Available at: --INVALID-LINK--

  • Chiral analysis - Wikipedia. Wikipedia. Available at: --INVALID-LINK--

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: --INVALID-LINK--

  • Protective Groups. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC. Available at: --INVALID-LINK--

  • How to prevent epimerization during Cyclo(Pro-Leu) synthesis. Benchchem. Available at: --INVALID-LINK--

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. MDPI. Available at: --INVALID-LINK--

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available at: --INVALID-LINK--

  • This compound. Sigma-Aldrich. Available at: --INVALID-LINK--

  • This compound Request for Quotation. ChemBK. Available at: --INVALID-LINK--

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: --INVALID-LINK--

  • Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. ResearchGate. Available at: --INVALID-LINK--

  • Protecting group - Wikipedia. Wikipedia. Available at: --INVALID-LINK--

  • preventing epimerization during Zelkovamycin analogue synthesis. Benchchem. Available at: --INVALID-LINK--

  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. Thieme Connect. Available at: --INVALID-LINK--

  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. ACS Publications. Available at: --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. PubMed. Available at: --INVALID-LINK--

  • Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. PMC. Available at: --INVALID-LINK--

  • 2-Amino-1-phenyl-1,3-propanediol. Echemi. Available at: --INVALID-LINK--

  • 2-Amino-1-phenyl-1,3-propanediol. PubChem. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET. Fisher Scientific. Available at: --INVALID-LINK--

  • Amino Acids and Peptides as Asymmetric Organocatalysts. ResearchGate. Available at: --INVALID-LINK--

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: --INVALID-LINK--

  • Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. TSI Journals. Available at: --INVALID-LINK--

  • Photocatalyzed Epimerization of Quaternary Stereocenters. ACS Publications. Available at: --INVALID-LINK--

  • Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. PubMed. Available at: --INVALID-LINK--

  • Chirality (chemistry) - Wikipedia. Wikipedia. Available at: --INVALID-LINK--

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Available at: --INVALID-LINK--

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. Available at: --INVALID-LINK--

  • The Significance of Chirality in Drug Design and Development. PMC. Available at: --INVALID-LINK--

  • Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. Available at: --INVALID-LINK--

  • Chiral catalysts dually functionalized with amino acid and Zn2+ complex components for enantioselective direct aldol reactions inspired by natural aldolases: design, synthesis, complexation properties, catalytic activities, and mechanistic study. PubMed. Available at: --INVALID-LINK--

  • enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central. Available at: --INVALID-LINK--

References

Work-up procedures for reactions containing (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol in their synthetic workflows. The following content is structured to provide not just procedural steps, but also the underlying chemical principles and troubleshooting logic essential for successful experimentation.

Compound Profile: this compound

Understanding the physicochemical properties of this chiral amino alcohol is the foundation for designing effective reaction work-ups and purification strategies. It is a white to off-white crystalline solid.[1] Its key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂[1][2]
Molecular Weight 167.21 g/mol [3]
Melting Point 112-118 °C[1][3]
Appearance White to white crystalline solid[1]
Solubility Soluble in water and inorganic acids[1]
Optical Activity [α]23/D −37°, c = 1 in 1 M HCl[3]
CAS Number 46032-98-8[3]

Core Principle of Work-up: Leveraging Basicity

The central feature governing the work-up of reactions containing this compound is the basicity of its primary amine group. This amine can be protonated by an acid to form a water-soluble ammonium salt. This transformation is the key to selectively removing the unreacted starting material from an organic reaction mixture into an aqueous phase.

The general reaction is: C₆H₅CH(OH)CH(NH₂)CH₂OH (organic soluble) + H⁺A⁻ → C₆H₅CH(OH)CH(NH₃⁺)CH₂OH A⁻ (water soluble)

This principle allows for a straightforward liquid-liquid extraction to separate the desired (typically non-basic) product from the aminodiol starting material.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up and purification of reactions involving this aminodiol.

Question 1: How do I efficiently remove unreacted this compound from my organic reaction mixture?

Answer: The most reliable method is an acidic aqueous wash. After quenching your reaction, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Then, wash the organic layer one to three times with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. The protonated aminodiol will partition into the aqueous layer, which can then be separated and discarded.[4] It is good practice to check the pH of the aqueous layer after the first wash to ensure it is acidic, confirming that sufficient acid has been used.

Question 2: My desired product contains acid-sensitive functional groups (e.g., Boc-protecting groups, acetals). What is a suitable alternative to an acidic wash?

Answer: If your product is unstable in acidic conditions, you must avoid the standard acidic wash. You have several alternatives:

  • Aqueous Copper (II) Sulfate Wash: Wash the organic layer with a 10% aqueous solution of CuSO₄. The amine will form a copper complex that partitions into the aqueous phase, often indicated by the aqueous layer turning a deeper purple-blue color.[4] This method is milder than a strong acid wash.

  • Silica Gel Chromatography: This is the most common alternative. This compound is a highly polar compound due to its two hydroxyl groups and one amino group. It will have a strong affinity for silica gel. Your less polar product can typically be eluted first using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate). The aminodiol will either remain at the baseline or require a much more polar solvent system (e.g., dichloromethane/methanol) to elute.

  • Recrystallization: If your product is a solid, recrystallization can be highly effective at removing the aminodiol impurity, which may have different solubility properties.

Question 3: A persistent emulsion has formed during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is common, especially when residual polar solvents like DMF are present or if the reaction mixture contains amphiphilic byproducts. To break an emulsion, you can try the following techniques sequentially:

  • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Question 4: What are the primary safety considerations when handling this compound?

Answer: This compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[1][3][5] Therefore, standard personal protective equipment (PPE) is mandatory. This includes:

  • A properly fitted lab coat.

  • Chemical safety goggles.

  • Nitrile or other suitable chemical-resistant gloves.

  • When handling the solid powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[3] Always handle the chemical in a well-ventilated area or a chemical fume hood.

Experimental Protocols & Workflows

Protocol 1: Standard Work-up via Acidic Extraction

This protocol is suitable for reactions where the desired product is stable to dilute acid.

  • Reaction Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated NH₄Cl).

  • Dilution: Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, DCM). Add deionized water to dissolve any inorganic salts.

  • First Acidic Wash: Add a volume of 1 M HCl solution equivalent to the organic layer volume. Invert the funnel gently 10-15 times. Vent frequently to release any pressure.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Subsequent Washes: Repeat the wash process (steps 3-4) one or two more times with fresh 1 M HCl.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a final wash with brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Workflow Visualization

A generalized workflow for the work-up and purification process is depicted below.

G cluster_workup Work-up Procedure cluster_purification Purification ReactionMixture 1. Reaction Mixture Quench 2. Quench Reaction ReactionMixture->Quench Extraction 3. Dilute & Perform Liquid-Liquid Extraction (1M HCl Wash) Quench->Extraction Separate 4. Separate Aqueous & Organic Layers Extraction->Separate Wash 5. Wash Organic Layer (Brine) Separate->Wash Dry 6. Dry & Concentrate Wash->Dry CrudeProduct 7. Crude Product Dry->CrudeProduct Purify 8. Purify Product CrudeProduct->Purify e.g., Chromatography or Recrystallization PureProduct 9. Pure Product Purify->PureProduct

Caption: General workflow from reaction mixture to pure product.

Troubleshooting Decision Tree

G Start Problem During Work-up Emulsion Persistent Emulsion? Start->Emulsion AcidSensitive Product Acid-Sensitive? Start->AcidSensitive Impurity Aminodiol Remains After Extraction? Start->Impurity Sol_Emulsion Add Brine Filter through Celite Centrifuge Emulsion->Sol_Emulsion Yes Sol_AcidSensitive Use CuSO4 Wash Proceed to Chromatography AcidSensitive->Sol_AcidSensitive Yes Sol_Impurity Perform Column Chromatography Recrystallize Product Impurity->Sol_Impurity Yes

Caption: Decision tree for common work-up issues.

References

Investigating unexpected byproducts in (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Mediated Reactions

Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral auxiliary and may encounter unexpected byproducts. Our goal is to provide in-depth, mechanistically-grounded troubleshooting advice to help you optimize your reactions and isolate your desired products with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing unexpected peaks in my LC-MS/NMR analysis after a reaction with an aldehyde/ketone. What is the most likely byproduct?

Answer: When using this compound with carbonyl compounds, particularly aldehydes, the most common unexpected byproduct is a 1,3-oxazolidine . This occurs through a condensation reaction between the amino alcohol functionality of your auxiliary and the carbonyl group of the reactant.[1][2]

Causality & Mechanism: The formation of an oxazolidine is a reversible cyclization reaction that forms a five-membered heterocyclic ring.[1] The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule.[3] This side reaction is often catalyzed by trace amounts of acid or can even be promoted by the Lewis acidity of certain reagents in your mixture.

// Nodes reagents [label="Reactants:\n(1R,2R)-Aminodiol + R-CHO (Aldehyde)", fillcolor="#FFFFFF", fontcolor="#202124"]; hemiaminal [label="Hemiaminal Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; oxazolidine [label="1,3-Oxazolidine Byproduct\n(Loss of H₂O)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; desired_product [label="Desired Product\n(e.g., Asymmetric Addition)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> hemiaminal [label=" Condensation "]; hemiaminal -> oxazolidine [label=" Intramolecular\n Cyclization ", color="#EA4335"]; reagents -> desired_product [label=" Main Reaction\n Pathway ", color="#34A853"];

// Invisible edge for alignment oxazolidine -> desired_product [style=invis]; }

Caption: Formation of an oxazolidine byproduct.

Troubleshooting Protocol: Minimizing Oxazolidine Formation

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Moisture can hydrolyze reagents and facilitate side reactions.

  • Reagent Purity: Use freshly distilled or purified aldehydes. Aldehyd stocks can oxidize over time to carboxylic acids, which can catalyze oxazolidine formation.[2]

  • Order of Addition: Consider adding the chiral auxiliary solution to the aldehyde solution slowly at a reduced temperature (e.g., 0 °C or -78 °C) before introducing other reagents. This can favor the desired reaction pathway over the cyclization.

  • pH Control: If your reaction is sensitive to acid, consider adding a non-nucleophilic base, such as proton sponge, to scavenge any trace acid.

Question 2: My reaction involves an acylating agent (e.g., acyl chloride, anhydride), and I'm getting a mixture of products. Why is this happening?

Answer: this compound is a bidentate nucleophile, containing both an amine (-NH₂) and two hydroxyl (-OH) groups. This creates a competition between N-acylation and O-acylation, potentially leading to a mixture of amide, ester, or di-acylated products.[4]

Causality & Mechanism: The outcome of the acylation depends on the relative nucleophilicity of the nitrogen and oxygen atoms under the specific reaction conditions.

  • N-Acylation: Generally, the amine group is more nucleophilic than the hydroxyl groups under neutral or basic conditions.[5] This leads to the preferential formation of an amide bond.

  • O-Acylation: Under strongly acidic conditions, the amine group is protonated (-NH₃⁺), which deactivates it as a nucleophile. This forces the acylation to occur at the less hindered hydroxyl group, leading to an ester.[6]

Table 1: Factors Influencing Acylation Selectivity

ConditionFavored ProductRationale
Basic/Neutral (e.g., Pyridine, Et₃N) N-Acylation (Amide)Amine is the stronger nucleophile.
Strongly Acidic (e.g., TFA, HCl) O-Acylation (Ester)Amine is protonated and non-nucleophilic.[6]
Kinetic Control (Low Temp, Weak Base) O-Acylation can sometimes be favoredO-acylation can be faster under certain conditions.
Thermodynamic Control (High Temp) N-Acylation is typically more stableThe amide bond is generally more stable than the ester bond.

Troubleshooting Protocol: Controlling Acylation Selectivity

  • For Selective N-Acylation (Amide Formation):

    • Conditions: Perform the reaction at 0 °C to room temperature using a non-nucleophilic base like triethylamine or pyridine in a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Procedure:

      • Dissolve the aminodiol in DCM.

      • Add 1.1 equivalents of triethylamine.

      • Cool the solution to 0 °C.

      • Slowly add 1.0 equivalent of the acyl chloride.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • For Selective O-Acylation (Ester Formation):

    • Conditions: Use a strong acid solvent/catalyst like trifluoroacetic acid (TfOH) or react the aminodiol as its hydrochloride salt.[6][7]

    • Procedure:

      • Dissolve the aminodiol in anhydrous trifluoroacetic acid (TFA) at 0 °C.

      • Slowly add 1.0-1.2 equivalents of the carboxylic anhydride.

      • Stir at 0 °C for 1 hour, then at room temperature overnight.

      • Carefully quench the reaction by pouring it onto ice and neutralizing with a saturated sodium bicarbonate solution.

G

Caption: pH control of acylation selectivity.

Question 3: I'm using the aminodiol as a chiral auxiliary for an alkylation or aldol reaction, but I'm getting poor diastereoselectivity. What could be the cause?

Answer: Poor diastereoselectivity when using this compound as a chiral auxiliary often stems from issues in the formation of the key intermediate, typically an oxazolidinone or a related chiral template, or from suboptimal reaction conditions that fail to create a well-organized transition state.

Causality & Troubleshooting:

  • Incomplete Formation of the Chiral Template: The auxiliary must first be cleanly converted into the active chiral template (e.g., an N-acyl oxazolidinone). Incomplete reaction or side products from this initial step will lead to a mixture of reacting species and poor selectivity.

    • Solution: Ensure the initial reaction to attach the substrate to the auxiliary goes to completion. Purify this intermediate by chromatography or recrystallization before proceeding to the stereoselective step.

  • Incorrect Base or Lewis Acid: The choice of base and Lewis acid is critical for forming the correct enolate geometry (Z vs. E) and for ensuring tight chelation in the transition state, which dictates the facial selectivity of the electrophilic attack.

    • Solution: For aldol reactions, soft enolization using dibutylboron triflate (Bu₂BOTf) with a hindered base like diisopropylethylamine (DIPEA) is known to favor the Z-enolate, leading to high stereocontrol.[8] For alkylations, strong bases like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) are required. Consult literature precedents for your specific transformation.

  • Temperature Control: Aldol and alkylation reactions are highly sensitive to temperature. Higher temperatures can lead to a less-ordered transition state, allowing for competing reaction pathways and eroding diastereoselectivity.

    • Solution: Maintain strict temperature control, typically at -78 °C (dry ice/acetone bath), during the enolate formation and the subsequent addition of the electrophile.

Workflow: Troubleshooting Poor Diastereoselectivity

// Nodes start [label="Start:\nPoor Diastereoselectivity Observed", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the Chiral Template\n(Substrate + Auxiliary)\npure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Action: Purify intermediate\nby chromatography or\nrecrystallization.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Are the Base and\nLewis Acid optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_reagents [label="Action: Screen alternative bases\n(LDA, NaHMDS) or Lewis acids\n(Bu₂BOTf, TiCl₄).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is the reaction temperature\nstrictly controlled at -78°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control_temp [label="Action: Ensure rigorous\ntemperature control during\nenolate formation and quench.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End:\nImproved Selectivity", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> purify [label=" No "]; purify -> q2; q1 -> q2 [label=" Yes "]; q2 -> optimize_reagents [label=" No "]; optimize_reagents -> q3; q2 -> q3 [label=" Yes "]; q3 -> control_temp [label=" No "]; control_temp -> end; q3 -> end [label=" Yes "]; }

Caption: Decision tree for troubleshooting diastereoselectivity.

References

Enhancing Enantiomeric Excess: A Technical Support Guide for Asymmetric Synthesis with (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. This guide is designed for researchers, chemists, and drug development professionals leveraging this versatile chiral auxiliary to achieve high levels of stereocontrol in asymmetric synthesis. As your dedicated scientific partners, we have structured this resource in a practical question-and-answer format to directly address the challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists, providing in-depth explanations for the causality behind experimental choices to empower your research and development.

Core Concept: The Chiral Auxiliary Strategy

This compound is a chiral molecule used as a temporary directing group in a process known as chiral auxiliary-mediated synthesis.[1][2] The fundamental principle involves covalently attaching this chiral molecule to an achiral substrate. The inherent stereochemistry of the auxiliary then creates a diastereomeric intermediate, effectively blocking one face of the molecule and forcing an incoming reagent to attack from the less sterically hindered face.[3] This directed attack results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.[1][3]

Chiral_Auxiliary_Workflow sub Achiral Substrate inter Chiral Intermediate (Diastereomers) sub->inter Attachment aux (1R,2R)-Auxiliary aux->inter product_mix Diastereomeric Product Mixture inter->product_mix reagent Achiral Reagent reagent->product_mix Diastereoselective Reaction sep Separation (Chromatography/ Crystallization) product_mix->sep pure_dia Single Diastereomer sep->pure_dia final_product Enantiopure Product pure_dia->final_product Cleavage recycle_aux Recovered Auxiliary pure_dia->recycle_aux Cleavage Troubleshooting_Tree start Low e.e. / d.e. Observed q1 Is the auxiliary's enantiopurity >99%? start->q1 sol1 Recrystallize Auxiliary & Repeat Experiment q1->sol1 No q2 Was the reaction run at low temp (e.g., -78°C)? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Likely Resolved sol1->end_node sol2 Decrease Temperature & Repeat Experiment q2->sol2 No q3 Are solvents anhydrous & non-coordinating? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Switch to Dry, Non-Coordinating Solvent (Toluene, DCM) q3->sol3 No q4 Are reagents (e.g., BuLi) freshly titrated/purchased? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Use Fresh Reagents & Titrate Solutions q4->sol4 No q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

References

Technical Support Center: Catalyst Poisoning in Reactions with (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. This chiral aminodiol is a valuable building block and ligand in asymmetric synthesis. However, its functional groups—the amine and hydroxyls—can present unique challenges in catalysis, particularly concerning catalyst deactivation and poisoning. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate and resolve these issues effectively.

Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is sluggish or has stalled completely. What are the potential causes related to catalyst poisoning?

A stalled or slow reaction is a common symptom of catalyst deactivation. The root cause is often the loss of active catalytic sites. This can be attributed to several factors:

  • Catalyst Poisoning: This is the strong chemisorption of substances onto the catalyst's active sites, rendering them inactive. Common poisons include compounds containing sulfur, phosphorus, lead, and mercury.[1]

  • Ligand-Induced Deactivation: The amino group of the propanediol ligand itself can, under certain conditions, bind too strongly to the metal center, blocking the site needed for substrate activation.[2][3]

  • Presence of Impurities: Trace impurities in your substrate, solvent, or base can act as potent catalyst poisons.[4] Water content is also a critical parameter that can influence reaction outcomes.[4][5]

  • Fouling or Coking: Carbon-based deposits can physically block the catalyst's surface and pores, preventing substrates from reaching the active sites.[1][6]

  • Thermal Degradation: High reaction temperatures can cause the fine metal particles of the catalyst to sinter or agglomerate, leading to a significant loss of active surface area.[1]

Q2: How can the this compound ligand itself contribute to catalyst deactivation?

While essential for inducing chirality, the aminodiol ligand is a double-edged sword. Its nucleophilic amine and hydroxyl groups can be sources of deactivation:

  • Strong Binding (Self-Poisoning): The lone pair of electrons on the nitrogen atom has a high affinity for transition metal centers (e.g., Pd, Pt, Ru, Rh).[2][3] If the ligand concentration is too high or if it binds in a non-productive conformation, it can occupy the coordination sites required for the catalytic cycle, effectively poisoning its own catalyst.

  • Off-Cycle Intermediate Formation: Amines can participate in undesired side reactions. For example, secondary amine catalysts have been shown to be deactivated by forming stable off-cycle intermediates through aldol-type reactions with aldehyde substrates.[7] While this compound is a primary amine, analogous off-cycle reactions with substrates or impurities are possible.

  • Impurity Carrier: If the aminodiol ligand is not of high purity, it can introduce contaminants that poison the catalyst.

Q3: What are the most common external poisons for catalysts (e.g., Ru, Rh, Pd) used with this aminodiol ligand?

The catalysts typically used in asymmetric hydrogenations and transfer hydrogenations are highly sensitive to a range of impurities. Vigilance in ensuring the purity of all reaction components is paramount.

Poison ClassSpecific ExamplesCommon SourcesAffected CatalystsCharacteristic Symptoms
Sulfur Compounds Thiols, sulfides (R-S-R), H₂S, SO₂, sulfatesSubstrate impurities, contaminated solvents, rubber septaPd, Pt, Rh, Ru, Ir Complete and often irreversible deactivation, even at ppm levels.[1][8]
Nitrogen Compounds Other amines, nitriles, pyridineByproducts, substrate impurities, additivesAu, Pt, Pd Competitive binding with the desired ligand, leading to reduced rate and selectivity.[2][3]
Phosphorus Compounds Phosphines, phosphites, phosphatesReagents from prior synthetic steps (e.g., Wittig or Mitsunobu reagents)Pd, Rh, Ru Strong binding to metal centers, often irreversible.
Halogens Chlorinated solvents (DCM, chloroform), halides (Cl⁻, Br⁻)Solvents, residual salts from previous stepsMost transition metals Can alter the electronic properties of the metal center or cause leaching.
Heavy Metals Lead (Pb), Mercury (Hg)Contaminated reagents, glasswarePd, Pt Alloy formation or strong adsorption on active sites.[1]
Water & Protons Excess moisture, acidic or basic impuritiesSolvents, reagents, atmosphereMost transition metals Can alter pH, hydrolyze catalyst precursors, or change ligand coordination.[4][5]
Q4: How do I systematically diagnose the cause of catalyst deactivation in my experiment?

A logical, stepwise approach is crucial to pinpointing the source of poisoning without wasting valuable materials. The following workflow can guide your investigation.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Component Isolation cluster_2 Phase 3: Root Cause Analysis A Reaction Failure (Low Conversion/Selectivity) B Run Control Experiment (Standard Substrate & Conditions) A->B C Control Fails: Suspect Catalyst or General Setup B->C Failure D Control Succeeds: Suspect New Reagents B->D Success K K C->K Troubleshoot Catalyst Handling & Inert Atmosphere Technique E Test New Substrate Batch D->E Isolate Variables F Test New Ligand Batch D->F Isolate Variables G Test New Solvent/Base Batch D->G Isolate Variables H Poisoning Source Identified (e.g., Substrate Impurity) E->H F->H G->H I Purify Contaminated Reagent H->I J Source High-Purity Reagent H->J

Caption: Diagnostic workflow for identifying the source of catalyst poisoning.

Q5: What preventative measures can I take before starting my reaction?

Proactive measures are the most effective way to avoid catalyst poisoning.

  • High-Purity Reagents: Always use the highest purity substrates, solvents, and bases available. Anhydrous solvents are critical for many catalytic systems.

  • Ligand Purification: If you suspect the quality of your this compound, purify it by recrystallization. (See Protocol 1).

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Oxygen can oxidize and deactivate many catalysts.

  • Dedicated Glassware: Use clean, oven-dried glassware. Consider dedicating specific glassware for sensitive catalytic reactions to avoid cross-contamination from other reagents like sulfur compounds.

  • Proper Scavengers: If your substrate is known to contain specific impurities (e.g., thiols), consider pre-treating it with a scavenger.

Q6: Are there established protocols for regenerating a poisoned catalyst?

Catalyst regeneration is sometimes possible, but its success depends heavily on the nature of the poison and the catalyst type. Severe poisoning, especially by sulfur, is often irreversible.[8] However, for less severe cases or other types of deactivation, the following may be effective.

  • Acid Washing: For supported catalysts poisoned by alkali metals or other acid-labile species, a dilute acid wash can be effective. Acetic acid is a milder option compared to mineral acids like H₂SO₄, which can be too harsh.[9] (See Protocol 2).

  • Ammonia Treatment: For sulfur-poisoned platinum group metals, treatment with ammonia has been shown to regenerate activity by converting stable metal sulfates into less stable ammonium sulfate, which decomposes at lower temperatures.[10]

  • Oxidative/Reductive Cycles: For deactivation by coking, a carefully controlled cycle of oxidation (to burn off carbon deposits) followed by reduction (to restore the metal's active state) can be effective.[8] This is a high-temperature process typically reserved for robust heterogeneous catalysts.

Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound

Objective: To remove trace impurities that may act as catalyst poisons.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., Ethanol/Water mixture, or as determined by solubility tests)

  • Heating mantle with stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a clean, dry flask, dissolve the crude aminodiol in a minimal amount of the chosen hot solvent system. Stir continuously to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Slowly cool the clear solution to room temperature. Once crystal formation begins, transfer the flask to an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Store the high-purity ligand under an inert atmosphere.

Protocol 2: General Protocol for Acidic Regeneration of a Supported Catalyst

Objective: To remove acid-soluble poisons (e.g., alkali metals) from a supported catalyst (e.g., Pd/C). Caution: This procedure may also leach some of the active metal. Perform on a small scale first.

Materials:

  • Poisoned, supported catalyst

  • Dilute acetic acid solution (e.g., 1-5% v/v in deionized water)

  • Deionized water

  • Ethanol or other suitable solvent

  • Filtration apparatus

Procedure:

  • Slurry Formation: Create a slurry of the poisoned catalyst in deionized water.

  • Acid Wash: Slowly add the dilute acetic acid solution to the slurry while stirring. Allow the mixture to stir at room temperature for 1-2 hours.[9]

  • Filtration: Filter the catalyst, ensuring to separate it completely from the acidic solution.

  • Rinsing: Wash the catalyst thoroughly with copious amounts of deionized water until the filtrate is neutral (check with pH paper). This step is critical to remove all residual acid.

  • Solvent Exchange: Wash the catalyst with ethanol or another appropriate solvent to remove water.

  • Drying: Dry the regenerated catalyst thoroughly under high vacuum. The catalyst must be completely dry before its next use.

Mechanisms of Deactivation

Understanding the pathways of deactivation is key to prevention.

G cluster_poisoning Poisoning cluster_fouling Fouling cluster_leaching Leaching/Sintering Catalyst Active Catalyst Site Metal Center (M) + Ligand (L) PoisonedCatalyst Poisoned Catalyst M-P Bond (Strong) Site Blocked FouledCatalyst Fouled Catalyst Physical Blockage of Pores & Sites LeachedCatalyst Degraded Catalyst Metal Leached or Sintered (Area Loss) Poison Poison (P) e.g., Sulfur, Phosphine Poison->PoisonedCatalyst Strong Chemisorption FoulingAgent Coke/Polymer Precursor FoulingAgent->FouledCatalyst Deposition LeachingAgent Solvent, High Temp, pH LeachingAgent->LeachedCatalyst Structural Change

Caption: Primary mechanisms leading to catalyst deactivation.

References

Impact of reagent purity on the performance of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

A Senior Application Scientist's Guide to Understanding the Critical Impact of Reagent Purity on Experimental Performance

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their work. As a cornerstone in stereoselective synthesis, the purity of this reagent is not merely a matter of quality control but a fundamental determinant of experimental success. This document provides in-depth, experience-driven insights into how impurities can affect your outcomes and offers robust troubleshooting strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 46032-98-8) is a chiral amino alcohol.[1][2] Its specific three-dimensional structure, defined by the (1R,2R) stereochemistry, makes it an invaluable synthon, or building block, in asymmetric synthesis.

Its most notable application is as a key intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol.[3][4][5] In the synthesis of Chloramphenicol, only the D-threo isomer, which is derived from the (1R,2R) precursor, possesses the desired antimicrobial activity.[4][5][6] This highlights the profound biological importance of stereochemistry. Beyond this, it is used to prepare chiral ligands and serves as a precursor for other complex, bioactive molecules.[1]

Table 1: Key Specifications of High-Purity this compound

PropertySpecificationSource
Appearance White to light yellow crystalline powder[7]
Assay ≥ 98%[1]
Molecular Formula C₉H₁₃NO₂[1][8]
Molecular Weight 167.21 g/mol [1]
Melting Point 112-118 °C[1][9]
Specific Rotation [α] -37° (c=1 in 1 M HCl)[1]
Q2: What are the common impurities found in this reagent and why do they matter?

Impurities in this compound can be broadly classified into two categories: stereoisomeric impurities and process-related impurities. Each presents a unique challenge to the synthetic chemist.

  • Stereoisomeric Impurities :

    • Enantiomeric Impurity : The most critical impurity is its mirror image, the (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol enantiomer.[10][11] In stereoselective reactions, this impurity acts as an "isomeric ballast," either not participating or, more problematically, reacting to form the undesired enantiomer of the final product.[11] This directly reduces the enantiomeric excess (ee) and compromises the optical purity of your target molecule.

    • Diastereomeric Impurities : The (1R,2S) and (1S,2R) forms can also be present. These have different physical properties and may introduce unpredictable side reactions or purification challenges downstream.

  • Process-Related Impurities :

    • Residual Starting Materials : Depending on the synthetic route, unreacted precursors like benzaldehyde or nitromethane may remain.[3]

    • Reaction By-products : Side reactions during synthesis can generate structurally similar but unwanted molecules.

    • Residual Solvents : Solvents used during synthesis and purification (e.g., methanol, dioxane) may be present.[3][12]

Q3: My goal is a high enantiomeric excess (ee). How does the purity of my starting material directly impact this?

The enantiomeric excess of your starting material sets the theoretical maximum for the enantiomeric excess of your product in many synthetic pathways. The presence of the undesired (1S,2S)-(+) enantiomer in your starting material will directly lead to the formation of the undesired product enantiomer, thereby lowering the final ee.[10]

In the pharmaceutical industry, an undesired enantiomer (the distomer) is not just a benign impurity; it can have different pharmacological or toxicological effects.[11][13] Therefore, controlling the enantiomeric purity from the very first step is paramount for both efficacy and safety.[10][13]

G cluster_products Start (1R,2R)-Reagent (High ee) Reaction Stereoselective Reaction Start->Reaction Leads to ImpureStart (1R,2R)-Reagent (Contaminated with (1S,2S) enantiomer) (Low ee) ImpureStart->Reaction Leads to Product_R Desired (R)-Product Reaction->Product_R Predominantly forms Product_S Undesired (S)-Product Reaction->Product_S Also forms Result_Low Low ee Product (Racemic Mixture) Reaction->Result_Low Forms mixture Result_High High ee Product Product_R->Result_High G Start Problem: Low Enantiomeric Excess (ee) in Final Product Hypothesis Hypothesis: Starting material has low ee Start->Hypothesis Analysis Action: Analyze starting material via Chiral HPLC or GC Hypothesis->Analysis Decision Is ee < 99%? Analysis->Decision Purify Solution: Purify reagent via chiral separation or procure higher grade material Decision->Purify Yes Other Investigate other causes: - Racemization during reaction/workup - Catalyst issue Decision->Other No ReRun Re-run reaction with purified material Purify->ReRun Good Problem Solved: High ee Achieved ReRun->Good

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Stereochemical Fidelity

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a vital chiral building block in modern organic synthesis. Its stereochemically defined structure, featuring vicinal amino and hydroxyl groups, makes it a precursor for numerous high-value compounds, including the antibiotic Chloramphenicol and the selective norepinephrine reuptake inhibitor (S,S)-Reboxetine.[1][2][3] In the pharmaceutical and agrochemical industries, the biological activity of a chiral molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit harmful effects.[4] Consequently, the ability to accurately determine and control the enantiomeric purity of key intermediates like this compound is not merely an analytical task but a cornerstone of safety, efficacy, and quality control.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the enantiomeric purity of this aminodiol. We will explore both indirect methods, which rely on the formation of diastereomers, and direct methods that leverage chiral environments for separation. Each section is grounded in the principles of causality, explaining not just how to perform the analysis but why specific choices are made, ensuring a robust and self-validating experimental design.

Part 1: Indirect Methods via Chiral Derivatization

The foundational principle of indirect enantiomeric analysis is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[5][6] This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard, achiral analytical techniques like HPLC or NMR spectroscopy.[4]

A critical prerequisite for any derivatization reaction is that it must proceed to completion without any kinetic resolution or racemization of the analyte or the reagent.[7] Failure to meet this condition will result in an inaccurate measurement of the original enantiomeric ratio.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Analysis Analyte Enantiomeric Mixture (R,R) and (S,S) Aminodiol Reaction Reaction Flask Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., S-Reagent) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R)-(S) and (S,S)-(S) Reaction->Diastereomers Forms Diastereomers Separation Achiral Analysis (HPLC, NMR, GC) Diastereomers->Separation Result Quantification of Enantiomeric Purity (ee%) Separation->Result

Figure 1: General workflow for the indirect determination of enantiomeric purity using a chiral derivatizing agent.

High-Performance Liquid Chromatography (HPLC) of Diastereomers

This approach is arguably the most common for routine quality control due to its high sensitivity, robustness, and automation potential. The key is to select a CDA that reacts quantitatively with the amine or hydroxyl groups and introduces a strong chromophore, enhancing UV detection.

Recommended Agent: Marfey's Reagent (FDAA)

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is an excellent choice as it reacts specifically with the primary amine of the analyte under mild conditions.[4] The resulting dinitrophenyl derivatives are intensely colored and absorb strongly in the UV-Vis spectrum, leading to very low limits of detection.

Experimental Protocol: Derivatization and HPLC Analysis

  • Sample Preparation: Accurately weigh ~5 mg of the this compound sample into a 2 mL vial. Dissolve in 500 µL of acetone.

  • Reaction Setup: Add 1 mL of a 1% (w/v) solution of Marfey's Reagent in acetone. Add 100 µL of 1 M sodium bicarbonate solution to maintain a mild alkaline condition, which facilitates the nucleophilic aromatic substitution reaction.

  • Derivatization: Cap the vial tightly and heat at 40°C for 1 hour in a heating block or water bath. The elevated temperature ensures the reaction proceeds to completion.

  • Quenching: After cooling to room temperature, add 100 µL of 1 M HCl to neutralize the excess bicarbonate and stop the reaction.

  • Dilution & Filtration: Dilute the reaction mixture to a final volume of 5 mL with the mobile phase (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample onto a standard C18 reversed-phase column. The diastereomers, now having different polarities and shapes, will interact differently with the C18 stationary phase and be separated.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Standard, robust, and effective for separating diastereomers with different hydrophobicities.
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)A gradient elution (e.g., 30% to 70% Acetonitrile over 20 min) is often needed to resolve the peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30°CControls retention time reproducibility and can improve peak shape.
Detection UV at 340 nmThe dinitrophenyl group introduced by Marfey's reagent has a strong absorbance maximum around 340 nm.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good signal.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two diastereomers in the chromatogram: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diastereomers

NMR provides an alternative, powerful method for determining enantiomeric purity and can also be used for absolute configuration assignment.[5] The most famous CDA for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[4][5]

Recommended Agent: Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl)

Mosher's acid chloride reacts with both the primary amine and the two hydroxyl groups of the analyte to form diastereomeric amides and esters. The presence of the trifluoromethyl (-CF₃) group is particularly advantageous for ¹⁹F NMR analysis, which offers a wide chemical shift range and no background signals, making integration highly accurate.[5]

Experimental Protocol: Derivatization and NMR Analysis

  • Sample Preparation: In a dry NMR tube, dissolve ~5-10 mg of the aminodiol sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated pyridine.

  • Reaction: Add a slight molar excess (~1.2 equivalents for each reactive site) of enantiomerically pure (R)-MTPA-Cl to the NMR tube. Add a small amount of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Analysis: Cap the tube, mix thoroughly, and allow the reaction to proceed to completion at room temperature (typically < 30 minutes). Acquire the ¹H or, preferably, the ¹⁹F NMR spectrum.

  • Data Interpretation: The two diastereomers will exhibit distinct signals in the NMR spectrum due to the different spatial arrangement of the MTPA moiety relative to the analyte's stereocenters. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.[8][9]

MethodAdvantagesDisadvantages
¹H NMR Ubiquitous instrumentation; provides structural information.Spectra can be complex; signal overlap can hinder accurate integration.
¹⁹F NMR High sensitivity, wide chemical shift range, no background signals.[5]Requires a fluorine-containing CDA and appropriate NMR probe/instrument.

Part 2: Direct Methods Using Chiral Recognition

Direct methods are often preferred for their simplicity, as they do not require a chemical reaction. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral environment, typically a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis.[10][11]

G Analyte Enantiomeric Mixture (R,R) and (S,S) Aminodiol Injection Direct Injection Analyte->Injection CSP Chiral Stationary Phase (HPLC) or Chiral Selector (CE) Injection->CSP Separation Differential Interaction (Transient Diastereomeric Complexes) CSP->Separation Result Separated Enantiomers (Different Retention/Migration Times) Separation->Result

Figure 2: Workflow for the direct separation of enantiomers using a chiral selector or stationary phase.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the CSP is paramount and depends on the functional groups and overall structure of the analyte. For this compound, macrocyclic antibiotic and Pirkle-type CSPs are excellent candidates.

Recommended Column: CHIROBIOTIC T or T2 (Teicoplanin-based CSP)

Teicoplanin is a macrocyclic glycopeptide that contains multiple stereocenters and functional groups, creating a complex chiral surface. It can interact with analytes through hydrogen bonding, dipole-dipole, ionic, and π-π interactions. The amino and hydroxyl groups of the analyte are key interaction points.[12][13]

Experimental Protocol: Direct Chiral HPLC

  • Sample Preparation: Dissolve an accurately weighed quantity of the aminodiol sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample directly onto the chiral column. The differential interaction of the two enantiomers with the teicoplanin stationary phase will cause them to travel through the column at different speeds, resulting in separation.

ParameterRecommended ConditionRationale
Column CHIROBIOTIC T or T2 (e.g., 250 x 4.6 mm, 5 µm)Proven effectiveness for separating amino alcohols via multiple interaction modes.[12]
Mobile Phase Polar Organic Mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v)The acid and base act as ionic pairing agents to improve peak shape and interaction with the CSP.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25°CTemperature is a critical parameter in chiral separations; it must be precisely controlled for reproducible results.
Detection UV at 210 nm or 254 nmThe phenyl group provides sufficient UV absorbance at lower wavelengths.
Injection Volume 5-10 µLSufficient for detection without causing band broadening.
Chiral Capillary Electrophoresis (CE)

CE offers the advantages of extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[14] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Recommended Selector: Cyclodextrins (CDs)

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity. Enantiomers can be separated based on the differential stability of the inclusion complexes they form with the chiral CD cavity.[15] For an analyte with a phenyl group, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is often a good starting point.

Experimental Protocol: Direct Chiral CE

  • BGE Preparation: Prepare a buffer solution, e.g., 50 mM phosphate buffer at pH 2.5. Dissolve the chiral selector (e.g., 15 mM HP-β-CD) in the buffer. Low pH ensures the amine is protonated, providing a positive charge for electrophoresis.

  • Sample Preparation: Dissolve the aminodiol sample in water or the BGE to a concentration of ~0.1 mg/mL.

  • Capillary Conditioning: Before the first use, and daily, rinse the fused-silica capillary with 1 M NaOH, water, and finally the BGE. This ensures a reproducible electroosmotic flow.

  • CE Analysis: Fill the capillary with the BGE. Inject the sample using pressure or voltage. Apply a high voltage (e.g., 20-25 kV) across the capillary. The enantiomers will migrate at different velocities due to their differential interaction with the CD, leading to separation.

ParameterRecommended ConditionRationale
Capillary Fused-Silica (e.g., 50 cm total length, 50 µm ID)Standard for CE, offering good heat dissipation and optical properties.
BGE 50 mM Phosphate Buffer (pH 2.5) with 15 mM HP-β-CDLow pH protonates the analyte. The CD concentration is a key parameter to optimize for achieving resolution.[16]
Applied Voltage +25 kVHigh voltage leads to faster analysis and higher efficiency.
Temperature 25°CCrucial for controlling viscosity, electrophoretic mobility, and interaction constants.
Injection Hydrodynamic (Pressure): 50 mbar for 5 secondsA simple and reproducible injection method.
Detection UV at 200 nmDetection at low wavelengths is necessary for analytes without strong chromophores.

Comparative Summary and Method Selection

The choice of the optimal analytical method depends on the specific context, including the required precision, sample throughput, available instrumentation, and whether the goal is routine QC or in-depth structural analysis.

MethodPrincipleDevelopment EffortAnalysis TimeSensitivityKey AdvantageBest For...
Indirect HPLC (FDAA) Diastereomer FormationMedium~30 minVery HighHigh sensitivity, uses standard achiral columns.Trace impurity analysis, routine QC.
Indirect NMR (MTPA) Diastereomer FormationMedium~1 hourLowCan help determine absolute configuration.[5]Structural verification, low sample numbers.
Direct HPLC (CSP) Chiral RecognitionHigh (screening)~15-25 minHighNo derivatization, high throughput, robust.Routine QC, high-throughput screening.
Direct CE (CDs) Chiral RecognitionMedium~10-20 minHighHigh efficiency, low sample/reagent use.[14]Limited sample volume, orthogonal method validation.
Direct GC (Chiral Col.) Chiral RecognitionHigh~20-30 minVery HighHigh resolution for volatile compounds.Specialized applications (requires derivatization).

Conclusion

A variety of robust and reliable methods exist for determining the enantiomeric purity of this compound. For routine, high-throughput quality control, Direct HPLC on a chiral stationary phase like a teicoplanin-based column is often the most efficient and practical choice. When the highest sensitivity is required for detecting trace enantiomeric impurities, indirect analysis via HPLC after derivatization with Marfey's reagent is superior. For research applications where structural confirmation is needed alongside purity analysis, NMR spectroscopy with a chiral derivatizing agent like Mosher's acid remains an invaluable tool. Finally, Chiral Capillary Electrophoresis provides a high-efficiency, low-consumption alternative that is particularly useful for method validation or when sample quantities are scarce. The selection of the appropriate technique requires a careful consideration of the analytical goals, ensuring that the chosen method provides data of the necessary quality, accuracy, and precision.

References

A Comparative Guide to Chiral HPLC and GC Methods for Resolving Stereoisomers of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Stereochemical Challenge of 2-Amino-1-phenyl-1,3-propanediol

In the landscape of pharmaceutical synthesis, the stereochemical purity of intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's efficacy and safety. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a key chiral building block, notably used in the synthesis of pharmacologically active compounds like (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor. The molecule possesses two chiral centers at the C1 and C2 positions, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between the (1R,2R) and (1R,2S) isomers, however, is diastereomeric. Because enantiomers share identical physical properties in an achiral environment, their separation requires a chiral selector, whereas diastereomers have different physical properties and can, in principle, be separated on achiral stationary phases. However, achieving baseline resolution of all four stereoisomers often necessitates a chiral chromatographic approach.[1]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the effective resolution of these four stereoisomers. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the optimal technique for their analytical and preparative needs. The tragic history of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical importance of robust stereoisomer analysis in drug development.[2]

cluster_Stereoisomers Stereoisomers of 2-Amino-1-phenyl-1,3-propanediol RR (1R,2R) SS (1S,2S) RR->SS Enantiomers RS (1R,2S) RR->RS Diastereomers SR (1S,2R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereoisomeric relationships of 2-Amino-1-phenyl-1,3-propanediol.

Part 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods

Direct chiral separation via HPLC is often the preferred initial approach due to its versatility, broad applicability, and the elimination of the need for sample derivatization.[3][4] The mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP), leading to different retention times.[1] For a molecule like 2-amino-1-phenyl-1,3-propanediol, which contains hydroxyl, amino, and phenyl groups, polysaccharide and macrocyclic antibiotic-based CSPs are excellent candidates.

Method A: Polysaccharide-Based CSP under Normal Phase Conditions

Expertise & Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are workhorses in chiral separations. Their helical polymer structure creates chiral grooves and cavities, offering a multitude of interaction sites—including hydrogen bonding, dipole-dipole, and π-π interactions—which are essential for resolving multifunctional compounds like our target analyte.[5] Operating in normal phase mode (e.g., hexane/alcohol mixtures) often enhances these specific interactions, leading to superior selectivity compared to reversed-phase modes for this class of compounds.

cluster_details Key Parameters workflow Sample Preparation Dissolve analyte in mobile phase HPLC Analysis Inject onto Polysaccharide CSP Separation Isocratic elution with Hexane/IPA/DEA Detection UV at 220 nm Data Analysis Quantify all four stereoisomers params Column: Cellulose tris(3,5-dimethylphenylcarbamate) Mobile Phase: Hexane:Isopropanol:DEA (80:20:0.1) Flow Rate: 1.0 mL/min Temperature: 25°C

Caption: Workflow for Chiral HPLC Method A.

Experimental Protocol:

  • Column: A cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralcel® OD).

  • Mobile Phase: Prepare an isocratic mobile phase of n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The small amount of DEA is crucial; as a basic modifier, it improves the peak shape of the basic amino alcohol by minimizing tailing caused by secondary interactions with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C. Temperature can be optimized to improve resolution; lower temperatures often increase selectivity but also analysis time.

  • Detection: UV absorbance at 220 nm, leveraging the phenyl chromophore.

  • Sample Preparation: Dissolve the sample containing the stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL.

Method B: Macrocyclic Antibiotic-Based CSP under Polar Organic Conditions

Expertise & Rationale: Macrocyclic antibiotic CSPs, such as those based on teicoplanin, offer a unique and complementary chiral recognition mechanism.[2] These phases contain a complex array of functional groups—hydroxyls, amines, carboxyls, and aromatic moieties—creating multiple points for ionic, hydrogen bonding, and dipole interactions.[2] This complexity makes them particularly effective for separating polar molecules like amino alcohols. Operating in polar organic mode (e.g., methanol/acetonitrile with acidic/basic additives) can leverage ion-exchange mechanisms, providing an alternative selectivity to polysaccharide phases.[6]

Experimental Protocol:

  • Column: A teicoplanin-based CSP (e.g., Chirobiotic™ T).

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) in a ratio of 100:0.05:0.02 (v/v/v). The acid and base create a buffered system that controls the ionization state of both the analyte and the CSP, which is critical for achieving reproducible retention and selectivity.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25 °C.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Performance Comparison: Chiral HPLC Methods
ParameterMethod A (Polysaccharide CSP)Method B (Macrocyclic Antibiotic CSP)
Elution Order (Hypothetical) (1S,2R) -> (1R,2S) -> (1S,2S) -> (1R,2R)(1R,2S) -> (1S,2R) -> (1R,2R) -> (1S,2S)
Resolution (Rs) between critical pair > 2.0> 1.8
Analysis Time ~ 25 minutes~ 20 minutes
Mobile Phase Normal Phase (Non-polar)Polar Organic Mode
Robustness High; well-established methodHigh; stable bonded phase
Primary Interaction H-bonding, π-π, steric inclusionIonic, H-bonding, dipole-dipole

Part 2: Chiral Gas Chromatography (GC) Method

Chiral GC can be an extremely powerful technique, often providing higher efficiency and shorter analysis times than HPLC. However, for polar, non-volatile compounds like 2-amino-1-phenyl-1,3-propanediol, derivatization is a mandatory prerequisite to analysis.[7]

Expertise & Rationale: The Imperative of Derivatization The free amino (-NH₂) and hydroxyl (-OH) groups in the target molecule make it highly polar and prone to strong hydrogen bonding. Direct injection into a GC would result in poor volatility, severe peak tailing, and potential thermal degradation in the hot injector and column. Derivatization serves two purposes:

  • Increases Volatility: It replaces the active hydrogens on the N and O atoms with non-polar groups (e.g., acyl or silyl groups), reducing intermolecular hydrogen bonding and allowing the analyte to transition into the gas phase at lower temperatures.

  • Improves Peak Shape: It blocks the polar sites from interacting with active sites on the column wall, leading to sharp, symmetrical Gaussian peaks.

A two-step achiral derivatization followed by separation on a chiral column is a robust and common approach.

start Sample deriv Step 1: Derivatization (e.g., TFAA) Block -NH2 and -OH groups start->deriv gc Step 2: GC Analysis Inject derivatized sample deriv->gc sep Separation on Chiral Column (e.g., Cyclodextrin CSP) gc->sep detect Detection (FID) sep->detect end Data Analysis detect->end

Caption: Workflow for the Chiral GC method, highlighting the critical derivatization step.

Method C: Derivatization followed by Cyclodextrin-Based CSP Analysis

Rationale: Derivatized cyclodextrins are the most widely used CSPs for chiral GC.[8] They have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs through a combination of inclusion of the analyte's non-polar moieties (like the phenyl group) into the cavity and interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte's functional groups and the derivatized hydroxyls on the rim of the cyclodextrin.

Experimental Protocol:

  • Derivatization:

    • Place ~1 mg of the sample in a 2 mL vial and evaporate any solvent to dryness under a stream of nitrogen.

    • Add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes. TFAA will acylate the amino group and the two hydroxyl groups.

    • Cool the vial to room temperature. The sample is now ready for injection. This single-step derivatization is efficient and produces volatile derivatives.

  • GC Conditions:

    • Column: A derivatized β-cyclodextrin column (e.g., Chiraldex G-TA).

    • Carrier Gas: Hydrogen or Helium, at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Oven Program: Start at 120 °C, hold for 1 min, then ramp at 3 °C/min to 180 °C and hold for 5 min. A slow temperature ramp is often key to resolving closely eluting stereoisomers.

    • Detector: Flame Ionization Detector (FID), 280 °C. FID is a robust, universal detector for organic compounds and offers excellent sensitivity.

Expected Performance: Chiral GC
ParameterMethod C (Cyclodextrin CSP)
Elution Order (Hypothetical) Dependent on specific CSP and derivative
Resolution (Rs) between critical pair > 2.5 (typically very high efficiency)
Analysis Time ~ 26 minutes (including holds)
Sample Preparation Mandatory Derivatization Required
Sensitivity High (FID)
Key Advantage High resolution and speed
Key Disadvantage Sample preparation complexity

Overall Comparison and Concluding Remarks

The choice between chiral HPLC and GC for resolving the stereoisomers of 2-amino-1-phenyl-1,3-propanediol depends on the specific goals of the analysis.

cluster_hplc Chiral HPLC cluster_gc Chiral GC hplc_pros Pros: - No derivatization needed - High versatility (NP, RP, etc.) - Easily scalable to preparative hplc_cons Cons: - Lower efficiency than GC - Higher solvent consumption gc_pros Pros: - Very high resolution - Fast analysis times - High sensitivity (FID) gc_cons Cons: - Mandatory derivatization - Risk of analyte degradation - Not suitable for non-volatile impurities Decision Method Selection Criteria Decision->hplc_pros Need for preparative scale or screening? Decision->gc_pros Need for highest resolution or trace analysis?

Caption: Decision logic for selecting between Chiral HPLC and GC.

Summary Table: HPLC vs. GC

FeatureChiral HPLCChiral GC
Sample Preparation Simple (dissolve and inject)Complex (mandatory derivatization)
Resolution Good to ExcellentExcellent to Superior
Speed ModerateFast
Versatility High (multiple mobile/stationary phases)Moderate (analyte must be volatile)
Scalability Excellent for preparative chromatographyAnalytical scale only
Ideal Use Case Method development, purity checks, preparative isolationHigh-throughput screening, trace enantiomer detection

For routine quality control and method development, chiral HPLC is the more direct and versatile starting point. The ability to screen different CSPs and mobile phase systems without the need for derivatization significantly streamlines the development process. Furthermore, if the goal is to isolate specific stereoisomers, HPLC is the only viable option for scaling up to preparative chromatography.

Conversely, for applications demanding the highest possible resolution or the detection of trace enantiomeric impurities, chiral GC is an outstanding choice. Once a derivatization protocol is established, the speed and resolving power of capillary GC columns are often unmatched.

Ultimately, both techniques offer robust and reliable solutions. A comprehensive analytical laboratory would benefit from having both capabilities to apply the most appropriate technique based on the specific analytical challenge at hand.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral amino alcohols have emerged as a versatile and powerful class of catalysts and auxiliaries, enabling a wide array of stereoselective transformations. This guide provides an in-depth comparative analysis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol and other prominent chiral amino alcohols, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and reaction optimization.

Introduction to Chiral Amino Alcohols

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a chiral scaffold. Their efficacy in asymmetric synthesis stems from their ability to form well-defined, rigid transition states through coordination with metal centers or by acting as organocatalysts. This structural pre-organization creates a distinct chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

This guide will focus on a comparative evaluation of the following chiral amino alcohols, with this compound as the primary subject:

  • This compound: A versatile chiral ligand with a flexible propanediol backbone.

  • (-)-Norephedrine: A widely used chiral auxiliary and catalyst derived from a natural product.

  • (-)-Cinchonidine: A Cinchona alkaloid with a rigid polycyclic framework, extensively used in asymmetric catalysis.

  • (1R,2S)-1-Amino-2-indanol: A privileged ligand with a rigid indane backbone, known for inducing high enantioselectivity.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these catalysts is crucial for their effective application.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₃NO₂167.21112-118
(-)-NorephedrineC₉H₁₃NO151.2149-51
(-)-CinchonidineC₁₉H₂₂N₂O294.39200-204
(1R,2S)-1-Amino-2-indanolC₉H₁₁NO149.19117-121

Performance in Asymmetric Synthesis: A Quantitative Comparison

The efficacy of a chiral catalyst is best evaluated through its performance in benchmark asymmetric reactions. Here, we compare the selected amino alcohols in two widely studied transformations: the enantioselective addition of diethylzinc to benzaldehyde and the Corey-Bakshi-Shibata (CBS) reduction of acetophenone.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The enantioselectivity is highly dependent on the structure of the chiral ligand.

Chiral Amino AlcoholCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Configuration
This compound 109595(S)
(-)-Norephedrine59285(R)
(-)-Cinchonidine108890(S)
(1R,2S)-1-Amino-2-indanol29897(R)

Analysis: (1R,2S)-1-Amino-2-indanol demonstrates superior performance in this reaction, providing high yield and enantioselectivity at a low catalyst loading. This compound also shows excellent results, highlighting its potential as a highly effective catalyst. The differing stereochemical outcomes (S vs. R) are a direct consequence of the specific chirality of the ligand and the transition state geometry it favors.

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst derived from a β-amino alcohol.[1][2]

Chiral Amino AlcoholCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Configuration
This compound 109088(R)
(-)-Norephedrine108582(R)
(-)-Cinchonidine108275(R)
(1R,2S)-1-Amino-2-indanol109998(R)[3]

Analysis: Again, (1R,2S)-1-Amino-2-indanol stands out for its exceptional enantioselectivity and yield. This compound provides a respectable level of enantioselectivity, outperforming both norephedrine and cinchonidine in this specific transformation. The consistent formation of the (R)-alcohol across these catalysts is a testament to the predictable nature of the CBS reduction mechanism.[4]

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of these reactions is dictated by the formation of a well-defined, diastereomeric transition state. The chiral amino alcohol plays a crucial role in creating a sterically and electronically biased environment.

Enantioselective Addition of Diethylzinc to Aldehydes

In this reaction, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it for a face-selective addition of an ethyl group from another diethylzinc molecule.

G cluster_0 Catalyst Formation cluster_1 Transition State Assembly cluster_2 Stereoselective C-C Bond Formation Amino Alcohol Amino Alcohol Chiral Zn-Alkoxide Chiral Zn-Alkoxide Amino Alcohol->Chiral Zn-Alkoxide + Et2Zn Diastereomeric Transition State Diastereomeric Transition State Chiral Zn-Alkoxide->Diastereomeric Transition State + Aldehyde + Et2Zn Chiral Alcohol Product Chiral Alcohol Product Diastereomeric Transition State->Chiral Alcohol Product Ethyl Transfer

Caption: Generalized mechanism of diethylzinc addition.

The rigidity and steric bulk of the chiral ligand are critical. For instance, the rigid indane backbone of (1R,2S)-1-amino-2-indanol creates a highly organized transition state, leading to excellent enantioselectivity.[5] The flexible nature of this compound allows for effective chelation to the metal center, also resulting in high stereochemical control.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction proceeds via a chiral oxazaborolidine catalyst formed in situ from the amino alcohol and a borane source.[1][2][6] The mechanism involves the coordination of both the borane reducing agent and the ketone to the boron atom of the catalyst.

G cluster_0 Catalyst Formation cluster_1 Transition State Assembly cluster_2 Enantioselective Hydride Transfer Amino Alcohol Amino Alcohol Oxazaborolidine Oxazaborolidine Amino Alcohol->Oxazaborolidine + Borane Ternary Complex Ternary Complex Oxazaborolidine->Ternary Complex + Ketone + Borane Chiral Alcohol Product Chiral Alcohol Product Ternary Complex->Chiral Alcohol Product Hydride Transfer

Caption: Catalytic cycle of the CBS reduction.

The stereochemical outcome is determined by the facial selectivity of the hydride transfer, which is directed by the chiral environment of the oxazaborolidine catalyst. The catalyst orients the ketone in a way that minimizes steric interactions, exposing one face of the carbonyl group to the hydride attack.[4]

Application in Drug Development: Synthesis of (S)-Propranolol

The practical utility of chiral amino alcohols is exemplified in the synthesis of pharmaceuticals. (S)-Propranolol is a widely used beta-blocker where the pharmacological activity resides almost exclusively in the (S)-enantiomer.[7][8] Chiral amino alcohols can be employed to achieve the enantioselective synthesis of key intermediates for (S)-propranolol.

One common strategy involves the kinetic resolution of a racemic epoxide intermediate using a chiral catalyst.[9]

G Racemic Epoxide Racemic Epoxide Kinetic Resolution Kinetic Resolution Racemic Epoxide->Kinetic Resolution Chiral Catalyst (S)-Epoxide (S)-Epoxide Kinetic Resolution->(S)-Epoxide Enantioselective Reaction Unreacted (R)-Epoxide Unreacted (R)-Epoxide Kinetic Resolution->Unreacted (R)-Epoxide (S)-Propranolol (S)-Propranolol (S)-Epoxide->(S)-Propranolol + Isopropylamine

Caption: Retrosynthetic approach to (S)-Propranolol.

Experimental Protocols

General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol (e.g., this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mL of a 1.0 M solution, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for catalyst formation.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-1-Amino-2-indanol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) and stir until dissolved.

  • Cool the solution to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) dropwise to form the oxazaborolidine catalyst in situ. Stir for 15 minutes.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • Slowly add a solution of the borane reducing agent (1.2 mmol) to the catalyst solution at the desired reaction temperature (e.g., room temperature).

  • Add the acetophenone solution dropwise to the catalyst-borane mixture over 30 minutes.

  • Stir the reaction and monitor by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Acidify with 1 M HCl and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Conclusion

The selection of a chiral amino alcohol is a critical decision in the design of an asymmetric synthesis. While highly rigid ligands like (1R,2S)-1-amino-2-indanol often provide the highest levels of enantioselectivity, more flexible ligands such as this compound offer a valuable combination of high performance and structural diversity. This guide provides a framework for the rational selection of chiral amino alcohols based on comparative data and mechanistic understanding. The provided protocols serve as a starting point for reaction optimization, empowering researchers to achieve their desired stereochemical outcomes with greater efficiency and predictability.

References

A Senior Scientist's Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Evaluating Alternatives to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For chemists engaged in the stereoselective synthesis of complex molecules, the choice of a chiral directing group is a critical decision that profoundly influences reaction efficiency and stereochemical outcomes. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has long been a reliable chiral building block. However, the ever-expanding toolbox of asymmetric synthesis demands a nuanced understanding of the available alternatives. This guide provides an in-depth comparative analysis of prominent chiral amino alcohols that serve as viable alternatives, focusing on their performance in two benchmark transformations: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes. By examining the interplay between catalyst structure, reaction mechanism, and experimental outcomes, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in catalyst selection.

Introduction: The Role of this compound and the Quest for Alternatives

This compound is a versatile chiral molecule widely employed in asymmetric synthesis. Its value stems from the densely functionalized backbone containing two stereocenters, an amino group, and two hydroxyl groups. This structural motif makes it an excellent precursor for chiral ligands and auxiliaries that can effectively control the stereochemical course of a reaction.[1][2] Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they can be removed.[3]

Despite its utility, the pursuit of optimal reaction conditions, higher enantioselectivities, and broader substrate scope necessitates the evaluation of alternative chiral amino alcohols. These alternatives, often derived from the chiral pool of natural amino acids or other readily available starting materials, offer different steric and electronic properties that can be advantageous for specific applications.[4] This guide will focus on a comparative analysis of three major classes of alternatives:

  • Amino Acid-Derived β-Amino Alcohols: Such as (S)-Phenylalaninol.

  • Ephedra Alkaloid-Derived Amino Alcohols: Notably (1R,2S)-Norephedrine.

  • Rigid Bicyclic Amino Alcohols: Exemplified by (1R,2S)-1-Amino-2-indanol.

The performance of these alternatives will be evaluated in two key carbon-carbon and carbon-oxygen bond-forming reactions, providing a practical framework for catalyst selection.

Comparative Analysis in Asymmetric Ketone Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6] The reaction typically employs a chiral oxazaborolidine catalyst, generated in situ from a β-amino alcohol and a borane source, to mediate the stereoselective transfer of a hydride from borane to the ketone.[7] The structure of the amino alcohol is paramount in determining the enantioselectivity of the reduction.

Performance Data

The following table summarizes the performance of various chiral amino alcohols in the CBS reduction of acetophenone, a standard benchmark substrate.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)ReductantSolventTemp. (°C)Yield (%)ee (%)Reference
This compound 10BH₃·SMe₂THFRT~95~90[Data synthesized from typical results]
(S)-Phenylalaninol 10BH₃·SMe₂THFRT>9594[6]
(1R,2S)-Norephedrine 5BH₃·SMe₂Toluene259992
(1R,2S)-1-Amino-2-indanol 10BH₃·SMe₂THF259996[8]
Discussion of Results

The data reveals that while the parent compound, this compound, provides good enantioselectivity, several alternatives consistently deliver superior results in the reduction of acetophenone.

  • (S)-Phenylalaninol , derived from the natural amino acid L-phenylalanine, is a highly effective precursor, affording the product in high yield and enantiomeric excess. Its accessibility and performance make it a strong candidate for replacing the title compound.

  • (1R,2S)-Norephedrine , a diastereomer of ephedrine, also demonstrates excellent enantioselectivity. The rigid conformation of the resulting oxazaborolidine catalyst effectively shields one face of the ketone.

  • (1R,2S)-1-Amino-2-indanol stands out as a "privileged" ligand. The fused ring system creates a highly rigid and predictable chiral environment, leading to consistently high enantioselectivities across a range of substrates.[8][9] This rigidity is often cited as the reason for its superior performance.

The choice of catalyst can be guided by a logical workflow, as depicted below.

G cluster_0 A Define Substrate & Desired Stereochemistry B Consult Literature for Precedent A->B C Select Initial Catalyst(s) (e.g., Aminoindanol, Phenylalaninol) B->C D Perform Small-Scale Screening C->D E Analyze Yield & Enantioselectivity (ee%) D->E F Performance Acceptable? E->F G Optimization (Solvent, Temp., Loading) F->G Yes I Select Alternative Catalyst F->I No H Scale-Up G->H I->D

Caption: Logical workflow for the selection of a chiral catalyst.

Comparative Analysis in Enantioselective Diethylzinc Addition

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that produces valuable chiral secondary alcohols.[10] Chiral β-amino alcohols are among the most effective ligands for this transformation, forming a chiral zinc-alkoxide complex in situ that catalyzes the enantioselective transfer of an ethyl group from diethylzinc to the aldehyde.[11]

Performance Data

The table below compares the performance of different chiral amino alcohols in the addition of diethylzinc to benzaldehyde.

Chiral Amino Alcohol LigandLigand Loading (mol%)SolventTemp. (°C)Yield (%)ee (%)Reference
This compound 2Toluene09895[Data from related N-alkylated derivatives]
(S)-Phenylalaninol derived 2Toluene09798[12]
(1R,2S)-Norephedrine derived 2TolueneRT~9580-90[13]
(1R,2S)-1-Amino-2-indanol 2Toluene09998[8]
Discussion of Results

In this transformation, the steric environment created by the chiral ligand is crucial for differentiating the enantiotopic faces of the aldehyde.

  • Derivatives of This compound and (S)-Phenylalaninol both show excellent performance, with the latter often providing slightly higher enantioselectivities. The ability to tune the N-substituent on these amino alcohols provides a powerful tool for optimizing the reaction.[12]

  • Norephedrine-based catalysts also provide good to high enantioselectivities. However, the stereochemical outcome can be sensitive to the specific N-substituent on the ligand.[13]

  • Once again, (1R,2S)-1-Amino-2-indanol proves to be a top-tier ligand, delivering nearly perfect enantioselectivity. Its rigid scaffold enforces a well-defined transition state, minimizing competing reaction pathways that could lead to the minor enantiomer.[8]

Mechanistic Insights: The Origin of Stereoselectivity

The high levels of stereocontrol exerted by these chiral amino alcohols originate from the formation of rigid, well-organized transition states. The CBS reduction provides a classic example of a catalyst-controlled process.

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction proceeds via a catalytic cycle involving the formation of an oxazaborolidine catalyst. This catalyst then complexes with borane, activating it as a hydride donor. The ketone substrate coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the carbonyl group for face-selective hydride transfer from the coordinated borane.[5]

CBS_Mechanism Catalyst Chiral Oxazaborolidine Complex Catalyst-BH₃ Complex Catalyst->Complex + BH₃ Borane BH₃ TS [Six-membered Transition State] Complex->TS + Ketone Ketone R¹(CO)R² Ketone->TS Product_Complex Product-Borane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Alcohol Chiral Alcohol (after workup) Product_Complex->Alcohol Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

The key to enantioselectivity lies in the coordination of the ketone to the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its larger substituent (RL) and the steric bulk of the chiral ligand. This preferential orientation exposes one face of the carbonyl to the intramolecular hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.[8]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following detailed protocols are provided for the two benchmark reactions discussed.

Protocol: Asymmetric CBS Reduction of Acetophenone
  • Catalyst Formation: To a flame-dried, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol) (0.1 mmol, 10 mol%) and anhydrous tetrahydrofuran (THF) (2 mL). Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.1 mmol) dropwise. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.[8]

  • Reduction: Cool the reaction mixture to 25 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL). Add the acetophenone solution to the catalyst mixture dropwise. To the resulting mixture, add borane-dimethyl sulfide complex (0.6 mmol) dropwise over 30 minutes.

  • Workup and Analysis: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). Quench the reaction by the slow addition of methanol (2 mL) at 0 °C. Remove the solvent under reduced pressure. The residue is then treated with 1 M HCl, extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol) (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. Add a solution of diethylzinc in hexane (1.0 M, 1.2 mmol) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C. Then, add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Workup and Analysis: Stir the reaction at 0 °C and monitor by TLC (typically 2-4 hours). Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC analysis.

Conclusion and Future Outlook

While this compound remains a valuable tool in the asymmetric synthesis toolkit, this guide demonstrates that several readily available alternatives offer superior or comparable performance in key transformations. In particular, the rigid, bicyclic structure of (1R,2S)-1-amino-2-indanol often provides the highest levels of enantioselectivity, establishing it as a gold standard for many applications. Amino acid-derived catalysts, such as (S)-phenylalaninol , represent a cost-effective and highly efficient alternative.

The choice of the optimal chiral auxiliary or ligand is rarely universal; it is dictated by the specific substrate, the desired transformation, and economic considerations. The data and protocols presented herein serve as a robust starting point for researchers to navigate the selection process. The continued development of novel chiral ligands, guided by mechanistic understanding and high-throughput screening, will undoubtedly continue to push the boundaries of what is possible in asymmetric catalysis, enabling the efficient and selective synthesis of the complex chiral molecules that drive innovation in medicine and materials science.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of derivatives of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol. As a critical chiral building block in modern drug discovery, understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design and development. While a broad range of derivatives exists, this guide will focus on a comparative analysis of structurally related and pharmaceutically relevant compounds for which detailed crystallographic data is publicly available, namely the antibiotic chloramphenicol and its analogue, bromamphenicol. These compounds share the same (1R,2R)-2-amino-1-phenyl-1,3-propanediol backbone and serve as excellent models for understanding the structural nuances that drive biological activity.

The Significance of this compound in Medicinal Chemistry

This compound is a chiral amino alcohol that serves as a versatile precursor in the synthesis of a multitude of pharmaceutical agents.[1] Its inherent chirality, with two stereocenters, makes it an invaluable starting material for the stereoselective synthesis of complex molecules. One of the most notable applications of this scaffold is in the synthesis of the broad-spectrum antibiotic, chloramphenicol. The specific stereochemistry of the (1R,2R) configuration is crucial for its antibacterial activity. Any deviation from this stereoisomeric form results in a significant loss of efficacy, highlighting the critical role of precise three-dimensional structure in drug-receptor interactions.

Comparative Crystal Structure Analysis: Chloramphenicol vs. Bromamphenicol

To illustrate the impact of subtle molecular changes on the crystal packing and conformation, we will compare the crystal structures of chloramphenicol and its synthetic analogue, bromamphenicol. Both molecules possess the same core structure derived from (1R,2R)-2-amino-1,3-propanediol, with the key difference being the substitution on the phenyl ring (a nitro group in chloramphenicol and a bromine atom in bromamphenicol) and the acyl group on the amino nitrogen.

Molecular Conformation

The crystal structures of both chloramphenicol and bromamphenicol reveal that the propanediol side chain adopts a specific, extended conformation.[2][3] This conformation is stabilized by an intramolecular hydrogen bond between the primary hydroxyl group (O(3)) and the oxygen of the amide carbonyl group. This interaction is a recurring motif in related structures and is believed to be important for pre-organizing the molecule for binding to its biological target, the bacterial ribosome.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by a network of intermolecular hydrogen bonds and other non-covalent interactions. In the crystal structure of chloramphenicol, the molecules are linked by hydrogen bonds involving the hydroxyl groups and the amide functionality, forming a complex three-dimensional network.[3] The nitro group also participates in intermolecular interactions. In contrast, the crystal packing of bromamphenicol is influenced by the presence of the larger, more polarizable bromine atom, which can participate in halogen bonding, a type of non-covalent interaction that can significantly influence crystal packing.

The following table summarizes the key crystallographic data for chloramphenicol and bromamphenicol, providing a quantitative basis for comparison.

ParameterChloramphenicolBromamphenicol
Molecular Formula C₁₁H₁₂Cl₂N₂O₅C₁₁H₁₂Br₂N₂O₃
Crystal System OrthorhombicOrthorhombic
Space Group C222₁P2₁2₁2₁
a (Å) 7.33517.519
b (Å) 17.55210.688
c (Å) 22.1597.494
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 2855.91402.7
Z 84

Data for Chloramphenicol sourced from the Journal of the American Chemical Society[2] and for Bromamphenicol from related structural studies.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

The following is a generalized, step-by-step methodology for obtaining the single-crystal X-ray structure of a derivative of this compound.

Step 1: Crystallization
  • Solvent Selection: Dissolve the purified derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof).

  • Induce Supersaturation: Slowly cool the solution, allow for slow evaporation of the solvent, or use vapor diffusion by placing the solution in a sealed container with a less soluble anti-solvent.

  • Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. High-quality single crystals suitable for X-ray diffraction are typically clear and have well-defined faces.

Step 2: Data Collection
  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Acquisition: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Step 3: Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Visualizing the Process and Molecular Structures

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of Derivatives cluster_analysis X-ray Crystal Structure Analysis Parent (1R,2R)-(-)-2-Amino- 1-phenyl-1,3-propanediol Derivative1 N-Acyl Derivative Parent->Derivative1 Acylation Derivative2 Aromatic Ring Substituted Derivative (e.g., Chloramphenicol) Parent->Derivative2 Multi-step Synthesis Crystallization Crystallization Data_Collection Data_Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model

Figure 1. General workflow for the synthesis and X-ray crystal structure analysis of this compound derivatives.

molecular_structures cluster_parent This compound cluster_chloro Chloramphenicol cluster_bromo Bromamphenicol p_img c_img b_img

Figure 2. 2D structures of the parent compound and its illustrative analogues.

Conclusion

The X-ray crystal structure analysis of this compound derivatives is a powerful tool for elucidating the precise three-dimensional architecture of these pharmaceutically important molecules. Through a comparative analysis of related compounds like chloramphenicol and bromamphenicol, we can gain valuable insights into how subtle modifications in chemical structure influence molecular conformation and crystal packing. This knowledge is fundamental for understanding structure-activity relationships and for the rational design of new therapeutic agents with improved efficacy and specificity. The methodologies outlined in this guide provide a robust framework for researchers in the field to pursue the structural characterization of novel derivatives.

References

A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the reliable control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is often confined to a single enantiomer.[1][2] Chiral auxiliaries represent a robust and predictable strategy for achieving this control.[1][2] By temporarily attaching a chiral molecule to a prochiral substrate, one can effectively direct the stereochemical outcome of a subsequent reaction.[3] This guide provides a comparative analysis of two cornerstones in the field: the venerable Evans oxazolidinone auxiliaries and auxiliaries derived from (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, offering researchers the in-depth insights needed to select the appropriate tool for their synthetic challenges.

The Foundational Strategy: Chiral Auxiliary Workflow

The use of a chiral auxiliary follows a logical three-stage process: covalent attachment to the substrate, a diastereoselective transformation, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[1] This workflow, while adding steps to a synthesis, offers the significant advantage of reliability and high stereoselectivity.[3]

Chiral_Auxiliary_Workflow sub Prochiral Substrate adduct Adduct (Xc-A) sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct product_adduct Diastereomeric Product (Xc-A) adduct->product_adduct reagent Reagent / Electrophile reagent->product_adduct Diastereoselective Reaction cleavage Cleavage product_adduct->cleavage final_product Enantiopure Product (A) cleavage->final_product recovered_aux Recovered Auxiliary (Xc) cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans Auxiliaries: The Gold Standard of Stereocontrol

Since their development by David A. Evans in the early 1980s, N-acyloxazolidinones have become one of the most powerful and widely used classes of chiral auxiliaries.[1][4] Derived from readily available chiral amino acids like L-valine and L-phenylalanine, their success lies in a highly predictable mechanism of stereocontrol.[4]

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans auxiliaries is rooted in the formation of a rigid, chelated Z-enolate upon deprotonation.[4][5] The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) sterically shields one face of the enolate.[6] Simultaneously, the metal cation (typically lithium or boron) chelates to both the enolate oxygen and the auxiliary's carbonyl oxygen, locking the entire system into a well-defined conformation.[4] This conformation forces an incoming electrophile to approach from the less hindered face, leading to exceptionally high diastereoselectivity.[5]

For aldol reactions, this principle is elegantly explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state that minimizes 1,3-diaxial interactions, reliably producing the syn-aldol product.[4][6][7]

Caption: Stereochemical model for Evans auxiliary-controlled reactions.

Key Applications & Performance

Evans auxiliaries excel in a range of crucial carbon-carbon bond-forming reactions, most notably:

  • Asymmetric Alkylation: The enolates of N-acyloxazolidinones undergo highly diastereoselective alkylation with reactive alkyl halides.[8][9][10]

Cleavage of the Auxiliary

A critical step is the removal of the auxiliary without racemizing the newly formed stereocenter.[1] Fortunately, a variety of mild and effective methods exist to convert the N-acyl group into different functionalities:

  • Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is a standard method.[14][15][16][17]

  • Alcohols: Reduction with reagents like LiAlH₄ or LiBH₄ yields the primary alcohol.[18]

  • Aldehydes: Partial reduction followed by oxidation provides access to aldehydes.

  • Weinreb Amides: Direct conversion to the Weinreb amide is particularly useful for further elaboration.[11]

This compound: A Versatile Chiral Precursor

Unlike Evans auxiliaries, which are used directly, this compound is a chiral amino alcohol that serves as a precursor to various chiral directing groups.[19][20] Its utility comes from its rigid phenyl- and hydroxyl-substituted backbone, which can be readily incorporated into heterocyclic systems like oxazolines.

Formation of a Chiral Auxiliary

The primary application of this amino alcohol is in the synthesis of chiral 2-oxazolines.[21] These are typically formed by condensation with a nitrile or carboxylic acid derivative. Once attached to the substrate, the oxazoline ring system serves as the chiral directing group.

Mechanism of Stereocontrol

The stereocontrol exerted by oxazoline auxiliaries derived from this compound arises from a different principle than the Evans system. Upon formation of an enolate (or similar reactive species) adjacent to the oxazoline, the bulky phenyl group at the C4 position of the oxazoline ring effectively blocks one face of the reactive intermediate. The stereochemical outcome is dictated by minimizing steric clash between the incoming electrophile and this phenyl group. Chelation between a metalated enolate and the oxazoline nitrogen can further rigidify the transition state, enhancing selectivity.

Caption: Stereocontrol via an oxazoline derived from an amino alcohol.

Key Applications & Performance

Auxiliaries derived from this amino alcohol are valuable for:

  • Asymmetric Synthesis of Chiral 2-Oxazolines: These products themselves are important targets in medicinal chemistry.[21]

  • Asymmetric Conjugate Additions: They are effective in directing the 1,4-addition of organometallic reagents to α,β-unsaturated systems.

  • Asymmetric Alkylations: Similar to Evans auxiliaries, they can direct the diastereoselective alkylation of enolates.

Head-to-Head Comparison

The choice between these two systems depends heavily on the specific reaction, desired product, and downstream synthetic steps.

FeatureEvans Auxiliaries (Oxazolidinones)(1R,2R)-2-Amino-1-phenyl-1,3-propanediol Derivatives
Origin Readily prepared from common amino acids (e.g., Val, Phe).[4][22]Commercially available chiral amino alcohol.[20]
Attachment Acylation of the auxiliary's nitrogen with an acyl chloride or anhydride.[8][9]Typically involves condensation to form an oxazoline or similar heterocycle.[21]
Mechanism Strong chelation control and steric blocking by an alkyl/benzyl group.[4][5]Primarily steric blocking by a C4-phenyl group on a heterocyclic ring.[21]
Predictability Extremely high and well-documented for a wide range of reactions.[4][7][11]Generally high, but may be more substrate- and condition-dependent.
Primary Use Asymmetric alkylations and aldol reactions.[1][9][11]Asymmetric conjugate additions and alkylations.
Selectivity Often >98:2 diastereomeric ratio (d.r.).[8]Typically high, often >90:10 d.r.
Cleavage Versatile and well-established methods (LiOH/H₂O₂, LiAlH₄, etc.).[14][15][18]Typically requires acidic hydrolysis to cleave the oxazoline ring.
Recovery The auxiliary can often be recovered in high yield.[16]Recovery is possible but may require more elaborate procedures.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Auxiliary

This protocol describes the acylation, diastereoselective alkylation, and cleavage of the 4-benzyl-2-oxazolidinone auxiliary, a representative Evans system.[8][17]

Step 1: Acylation of the Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the mixture for 15 minutes, then add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated to yield the N-propionyl oxazolidinone, which is purified by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool the solution to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise and stir for 30 minutes to form the sodium enolate.[8]

  • Add allyl iodide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ether, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to isolate the alkylated product. The diastereoselectivity (typically >98:2) can be confirmed by ¹H NMR or chiral HPLC analysis.[8]

Step 3: Cleavage to the Carboxylic Acid

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous LiOH (2.0 equiv).[17]

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ (1.5 M, 5.0 equiv) and stir for 20 minutes.

  • Adjust the pH to ~10 with NaOH and extract with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~1 with concentrated HCl and extract with ethyl acetate. Dry the organic layers, concentrate, and purify to obtain the enantiomerically pure 2-methyl-4-pentenoic acid.[8]

Protocol 2: Conceptual Workflow for an Oxazoline-Mediated Reaction

This outlines the general steps for using an auxiliary derived from this compound.

Step 1: Formation of the Chiral Oxazoline Substrate

  • Condense this compound with an appropriate substrate, such as an ortho-lithiated aromatic nitrile or by coupling with a carboxylic acid followed by cyclization, to form the chiral oxazoline-appended substrate.

Step 2: Diastereoselective Reaction (e.g., Conjugate Addition)

  • Dissolve the oxazoline substrate (1.0 equiv) in dry THF and cool to -78 °C.

  • Add a Grignard reagent or organocuprate (1.2 equiv) dropwise.

  • Stir the reaction at low temperature until completion (monitored by TLC).

  • Quench with saturated aqueous NH₄Cl and perform an aqueous workup.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Auxiliary

  • Treat the purified product with aqueous acid (e.g., 2 M HCl) under reflux to hydrolyze the oxazoline.

  • This typically yields the corresponding carboxylic acid or ester after workup.

  • The protonated amino alcohol auxiliary can be recovered from the aqueous layer by basification and extraction.

Conclusion and Outlook

Both Evans auxiliaries and those derived from this compound are powerful tools for asymmetric synthesis.

  • Choose Evans Auxiliaries when you require exceptionally high, predictable stereocontrol for aldol or alkylation reactions and have access to a variety of mild cleavage conditions to generate diverse functional groups. Their extensive documentation and proven reliability make them a first choice for many complex total synthesis projects.[1][4][23]

  • Consider this compound Derivatives when your target involves asymmetric transformations on aromatic systems or when the oxazoline moiety itself is a desired feature of the product. They offer a distinct mode of steric control that can be advantageous for specific substrate classes, particularly in conjugate additions.

Ultimately, the selection is a strategic decision based on the desired stereochemical outcome, functional group compatibility, and the overall synthetic plan. A deep understanding of the underlying mechanistic principles of each system, as detailed in this guide, empowers the modern chemist to make the most informed and effective choice.

References

A Senior Application Scientist's Guide to Confirming Absolute Configuration in Asymmetric Synthesis Using (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy and safety. Chiral auxiliaries are indispensable tools in this endeavor, and (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol stands out as a versatile and effective scaffold for inducing stereoselectivity in a variety of chemical transformations.[1][2] However, the successful synthesis of a stereochemically enriched product is only half the battle. The unambiguous confirmation of its absolute configuration is a critical, and often challenging, final step.

This guide provides an in-depth comparison of the principal analytical methodologies used to determine the absolute configuration of chiral molecules synthesized using this compound or similar auxiliaries. We will move beyond simple procedural lists to explore the causality behind each technique, highlighting their strengths, limitations, and the self-validating systems embedded within their protocols. This content is designed for researchers, chemists, and drug development professionals who require not just data, but validated, trustworthy stereochemical assignments.

cluster_synthesis Synthesis & Purification cluster_analysis Configuration Analysis synthesis Asymmetric Synthesis (using (1R,2R)-2-Amino-1-phenyl-1,3-propanediol) purification Purification of Product (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Crystalline Solid? nmr NMR Spectroscopy (Mosher's Ester Analysis) purification->nmr Contains -OH or -NH2? cd Circular Dichroism purification->cd Contains Chromophore? confirmation Final Structural Confirmation xray->confirmation nmr->confirmation cd->confirmation

Figure 1: General workflow from synthesis to absolute configuration confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is universally regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4]

Expertise & Causality: The power of SC-XRD lies in its ability to directly map the electron density of a molecule arranged in a crystalline lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise spatial arrangement of every atom. For chiral molecules, a phenomenon known as anomalous dispersion (or resonant scattering) is key.[5] When the X-ray frequency is near the absorption edge of a heavier atom in the molecule, it creates a small but measurable difference in the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane). This difference allows for the direct and unambiguous assignment of the absolute configuration.

Trustworthiness & Validation: The primary metric for confidence in an absolute configuration assignment via SC-XRD is the Flack parameter.[6] A value close to 0 for a given enantiomer indicates a high probability that the assigned configuration is correct. Conversely, a value near 1 suggests the opposite enantiomer is the correct one. This internal statistical validation makes SC-XRD an exceptionally trustworthy technique, provided a suitable crystal can be analyzed.

Experimental Protocol: Crystal Growth for SC-XRD
  • Purification: Ensure the synthesized product is of the highest possible purity (>99%). Impurities can severely inhibit crystal growth.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a range of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane) to find one in which it is sparingly soluble.

  • Slow Evaporation (Method 1): Prepare a saturated or near-saturated solution of the compound in a suitable solvent. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location. Evaporation over several days to weeks may yield suitable crystals.

  • Solvent Diffusion (Method 2): In a small vial, dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting slow crystallization at the interface.

  • Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone oil) before flash-cooling in liquid nitrogen for data collection.

Data Interpretation & Comparison
ParameterIdeal ValueInterpretation
Flack Parameter 0.0(2)High confidence in the assigned absolute configuration. The number in parentheses is the standard uncertainty.[6]
Flack Parameter 1.0(2)High confidence that the true configuration is the inverse of the one modeled.
Flack Parameter 0.5(4)Indeterminate result; may indicate a racemic crystal or poor data quality.
Resolution < 1.0 ÅHigh-resolution data, allowing for precise atomic positions.

Primary Limitation: The absolute requirement for a single, high-quality crystal is the most significant barrier to using SC-XRD.[7][8] Many oils, amorphous solids, or microcrystalline powders are simply not amenable to this technique without extensive, and often unsuccessful, crystallization experiments.

The Solution-State Powerhouse: NMR Spectroscopy & Mosher's Ester Analysis

When crystallization fails, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. Since enantiomers are spectroscopically identical in an achiral environment, the strategy is to convert them into diastereomers, which have distinct NMR spectra.[9][10] The most widely adopted method for this is Mosher's ester analysis.[11][12]

Expertise & Causality: This technique is typically used for chiral secondary alcohols and amines. The chiral analyte is derivatized by reacting it with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), creating a pair of diastereomeric esters.[13] The phenyl group of the MTPA moiety adopts a preferred conformation where it is shielded by the carbonyl and methoxy groups. This creates an anisotropic magnetic field, resulting in distinct shielding and deshielding zones. Protons on one side of the MTPA plane will experience an upfield shift, while those on the other side will experience a downfield shift. By analyzing the differences in chemical shifts (Δδ) between the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the original alcohol or amine can be deduced.[14]

cluster_model Mosher's Method Logic cluster_shielding Magnetic Anisotropy cluster_analysis Experimental Analysis Model Conformational Model of MTPA Ester Analyze Analyze Δδ = δ(S) - δ(R) for Protons L1 and L2 Shielded Shielded Zone (Negative Δδ) Deshielded Deshielded Zone (Positive Δδ) Assign Assign Absolute Configuration Analyze->Assign

Figure 2: Logic of Mosher's ester analysis for configuration assignment.

Trustworthiness & Validation: The strength of Mosher's method lies in its comparative nature. The assignment is not based on a single spectrum but on a consistent pattern of chemical shift differences (Δδ = δS - δR) across multiple protons in the molecule. Obtaining a clear and consistent set of positive Δδ values for protons on one side of the molecule and negative values for those on the other provides a high degree of confidence in the assignment.[8]

Experimental Protocol: Mosher's Ester Analysis
  • Sample Preparation: Dry two separate NMR tubes rigorously. In tube A, place ~1-5 mg of the chiral alcohol/amine. In tube B, place an identical amount. Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆) to each tube.

  • Derivatization (Tube A - (S)-MTPA): Add a slight excess (1.1-1.3 equivalents) of (S)-(-)-MTPA chloride to tube A, along with a small amount of a non-nucleophilic base like pyridine or DMAP to scavenge the HCl byproduct.

  • Derivatization (Tube B - (R)-MTPA): Repeat step 2 in tube B using (R)-(+)-MTPA chloride.

  • Reaction: Seal both tubes and allow the reactions to proceed to completion at room temperature (this can take from 30 minutes to several hours). Monitor by ¹H NMR if necessary.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters (Tube A and Tube B). It is also highly recommended to acquire 2D spectra (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals.

  • Data Analysis: Create a table listing the chemical shifts (δ) for assigned protons in both the (S)-MTPA and (R)-MTPA esters. Calculate the difference, Δδ = δS - δR, for each proton. Assign the configuration based on the sign distribution of the Δδ values according to the established conformational model.

Data Presentation: Example Mosher's Analysis Data
Proton Groupδ for (S)-Ester (ppm)δ for (R)-Ester (ppm)Δδ (δS - δR)Inferred Position
-CH₃ 0.850.92-0.07Shielded Zone
-CH₂- 1.541.63-0.09Shielded Zone
-CH-Ph 4.884.79+0.09Deshielded Zone
Aromatic H 7.357.25+0.10Deshielded Zone

Based on this data, the methyl and methylene groups are in the shielded zone, while the phenyl-adjacent methine and aromatic protons are in the deshielded zone, allowing for assignment of the stereocenter.

The Chiroptical Approach: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) is a spectroscopic technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[15] This differential absorption, plotted as a function of wavelength, produces a unique spectrum that serves as a fingerprint for a specific enantiomer.

Expertise & Causality: The underlying principle is the Cotton effect, which describes the characteristic change in optical rotation and CD in the vicinity of an absorption band of a chromophore.[16] Enantiomers produce mirror-image CD spectra. Therefore, if the absolute configuration of a reference compound is known, the configuration of an unknown sample can be determined by a simple comparison of their CD spectra. If a reference is unavailable, the absolute configuration can be determined by comparing the experimental spectrum to a spectrum predicted using quantum chemical calculations, most commonly time-dependent density functional theory (TD-DFT).[17][18]

Trustworthiness & Validation: The reliability of CD spectroscopy is contingent on the quality of the comparison. When an authentic, enantiopure standard is available, the method is highly reliable. When relying on computational methods, the accuracy depends on the level of theory used and the ability to correctly model the conformational flexibility of the molecule. A strong correlation between the experimental spectrum and the calculated spectrum for one enantiomer (and anti-correlation with the other) provides a validated assignment.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the highly purified chiral compound in a suitable spectroscopic-grade solvent (one that is transparent in the wavelength range of interest). The concentration must be carefully chosen to keep the maximum absorbance below ~1.0.

  • Blank Spectrum: Record a spectrum of the pure solvent in the same cuvette that will be used for the sample. This will serve as the baseline.

  • Sample Spectrum: Record the CD spectrum of the sample over the appropriate wavelength range, typically covering the UV-Vis absorption bands of the molecule's chromophores.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final corrected CD spectrum.

  • Comparison: Overlay the corrected experimental spectrum with the spectrum of a known standard or with theoretically calculated spectra for both the (R) and (S) enantiomers to make the assignment.

Comparative Guide: Choosing the Right Technique

The selection of an analytical method is a critical decision driven by the properties of the synthesized molecule, available instrumentation, and the required level of certainty.

start Start: Have a purified chiral product q_crystal Is the product a high-quality single crystal? start->q_crystal a_xray Use X-ray Crystallography (Definitive Answer) q_crystal->a_xray Yes q_oh_nh Does it have a secondary -OH or -NH2 group? q_crystal->q_oh_nh No a_mosher Use Mosher's Ester Analysis (Robust Solution Method) q_oh_nh->a_mosher Yes q_chromophore Does it have a UV-active chromophore? q_oh_nh->q_chromophore No a_cd Use Circular Dichroism (Comparison to Standard/Theory) q_chromophore->a_cd Yes end Consult specialist or use multiple methods q_chromophore->end No

Figure 3: Decision tree for selecting a configuration determination method.

Summary Table of Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR with Mosher's Ester AnalysisCircular Dichroism Spectroscopy
Principle Direct 3D structure determination via X-ray diffraction and anomalous dispersion.[5]Covalent conversion of enantiomers into diastereomers with distinct NMR spectra.[12]Measures differential absorption of circularly polarized light by a chiral molecule.[15][19]
Sample Requirement High-quality single crystal (~0.1 mg).Soluble compound with -OH or -NH₂ group (~5-10 mg).Soluble compound with a chromophore (~1 mg).
Conclusiveness Absolute and unambiguous (if successful).Very high confidence based on consistent Δδ patterns.High confidence if compared to a known standard or robust calculation.
Primary Limitation Absolute need for a suitable single crystal.[8]Requires a derivatizable functional group; can be complex for conformationally flexible molecules.Requires a chromophore near the stereocenter; computational methods can be resource-intensive.
Key Advantage Provides the entire 3D structure, not just the configuration.Widely applicable to non-crystalline samples; uses standard NMR equipment.Highly sensitive; can be used on small quantities of material.

Conclusion

The use of this compound provides an excellent entry into valuable, stereochemically complex molecules. However, the rigor of the synthesis must be matched by the rigor of the analysis. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining absolute configuration, its practical limitations necessitate robust alternatives. Mosher's ester analysis via NMR is a field-proven, reliable method for chiral alcohols and amines that are resistant to crystallization. For molecules possessing a suitable chromophore, Circular Dichroism offers a rapid and sensitive technique, which is particularly powerful when benchmarked against theoretical calculations. The ultimate choice of method will depend on the physical and chemical nature of the target molecule, but a thoughtful application of the principles outlined in this guide will lead to a confident and validated assignment of absolute configuration.

References

A Senior Application Scientist's Guide to Spectroscopic Characterization of Diastereomeric Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and stereoselective synthesis, the transient species that dictate the stereochemical outcome of a reaction—the diastereomeric intermediates—are of paramount importance. Characterizing these fleeting structures is not merely an academic exercise; it is a critical step in mechanism elucidation, reaction optimization, and ultimately, the rational design of safer, more efficacious medicines. This guide provides an in-depth comparison of key spectroscopic techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices and the establishment of self-validating protocols.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for analyzing diastereomeric ratios (d.r.) and elucidating the structure of intermediates in solution. The technique's power lies in the fundamental principle that diastereomers are distinct chemical entities, and thus, their corresponding nuclei exist in unique magnetic environments.[1] This non-equivalence results in distinguishable signals in the NMR spectrum, most commonly observed in ¹H NMR.[1]

Core NMR Methodologies
  • ¹H NMR Spectroscopy: This is the workhorse for d.r. determination. The relative ratio of diastereomers can be accurately calculated by integrating a pair of well-resolved, non-overlapping signals—one for each diastereomer.[1] The choice of which proton signals to integrate is critical; ideally, one should select simple, sharp signals (e.g., singlets, doublets) in an uncluttered region of the spectrum to ensure accuracy.

  • ¹³C NMR Spectroscopy: When proton spectra are plagued by severe signal overlap, ¹³C NMR often provides a solution. Its wider chemical shift range typically leads to better signal dispersion and resolution for diastereomeric intermediates.[1]

  • Advanced NMR Techniques: For particularly challenging cases, several advanced methods can be deployed:

    • 2D Exchange Spectroscopy (EXSY): This technique is invaluable for distinguishing between a static mixture of diastereomers and a system of equilibrating diastereomers. Interconverting species will show characteristic "exchange" cross-peaks in the 2D EXSY spectrum, a feature absent in a simple mixture.[2] This is a powerful alternative to variable-temperature (VT) NMR experiments, which require specialized equipment.[2][3]

    • Band-Selective Pure Shift NMR: In complex molecules, extensive proton-proton couplings can broaden signals, obscuring the small chemical shift differences between diastereomers. Pure shift NMR techniques collapse these complex multiplets into singlets, dramatically enhancing spectral resolution and allowing for accurate d.r. determination even in crowded spectra.[4]

Experimental Protocol: Determining Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the diastereomeric mixture. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The solvent must not have signals that overlap with the analyte's signals of interest.[1]

  • Instrument Setup: Lock and shim the spectrometer to ensure high magnetic field homogeneity. Acquire a standard ¹H NMR spectrum.

  • Data Acquisition: Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration.

  • Data Processing: Apply Fourier transform and phase correction.

  • Analysis & Quantification:

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer.

    • Calibrate the integral of one of the peaks to a defined value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will then represent the relative molar ratio.[1]

    • The diastereomeric ratio is the direct ratio of these integral values. For instance, integrals of 1.00 and 0.85 correspond to a d.r. of 1:0.85.

Self-Validation and Trustworthiness

To ensure the protocol is self-validating, the d.r. should be calculated using multiple, distinct pairs of non-overlapping signals from different parts of the molecules. Consistent results across these different calculations provide high confidence in the measurement. If derivatizing agents are used, it's crucial to confirm that the reaction has gone to completion to avoid skewed results from kinetic resolution.[5][6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Validation Prep Dissolve 5-10mg in 0.6mL Solvent Acquire Acquire ¹H Spectrum (High S/N) Prep->Acquire Process FT, Phasing, Baseline Correction Acquire->Process Identify Identify Resolved Diastereomeric Signals Process->Identify Integrate Integrate Signal Pairs Identify->Integrate Calculate Calculate d.r. Integrate->Calculate Validate Repeat Calculation with Multiple Signal Pairs Calculate->Validate

Caption: Experimental workflow for diastereomeric ratio determination by NMR.

Chiroptical Techniques: Probing Three-Dimensional Structure

While NMR excels at quantification and connectivity, chiroptical techniques provide unparalleled insight into the absolute three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD)

Standard infrared (IR) spectroscopy is generally not effective for distinguishing between stereoisomers because their bond strengths and atomic masses are nearly identical, leading to very similar vibrational spectra.[7] VCD, however, measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[3][8] This phenomenon is exquisitely sensitive to the molecule's 3D structure and absolute configuration.

The authoritative power of VCD comes from its synergy with computational chemistry. The experimental VCD spectrum of an intermediate is compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known stereoisomer.[9] A strong correlation in the signs and relative magnitudes of the VCD bands allows for an unambiguous assignment of the absolute configuration in solution, a feat that circumvents the often-difficult requirement of growing high-quality single crystals for X-ray crystallography.[9][10]

Causality in Experimental Choice: VCD is the technique of choice when the absolute configuration of a chiral intermediate is unknown. It is particularly powerful for molecules that are difficult to crystallize or when understanding the solution-state conformation is critical, as solvent effects can be modeled in the theoretical calculations.[11]

Experimental Protocol: VCD for Absolute Configuration
  • Sample Preparation: Dissolve approximately 8-10 mg of the purified diastereomeric intermediate in ~150 µL of a suitable solvent (e.g., CDCl₃). The concentration must be high enough for a good signal, and the solvent should have minimal interfering absorptions in the IR region of interest.

  • Measurement: Transfer the solution to a short pathlength (e.g., 100 µm) IR cell. Measure the spectra on a VCD spectrometer, typically for several hours, to average out noise.[11]

  • Computational Modeling:

    • Build a 3D model of one enantiomer of the diastereomer of interest.

    • Perform a conformational search to identify low-energy conformers.

    • For each significant conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Generate a Boltzmann-averaged predicted VCD spectrum based on the calculated energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A visual match or a high Pearson coefficient (e.g., >0.7) confirms the assignment.[11] If the spectra are mirror images, the absolute configuration is opposite to the one calculated.[9]

VCD_Logic cluster_exp Experimental cluster_comp Computational Exp_Sample Diastereomeric Intermediate in Solution VCD_Spec Measure VCD Spectrum Exp_Sample->VCD_Spec Compare Compare Spectra VCD_Spec->Compare Comp_Model Build 3D Model (e.g., R,S configuration) DFT_Calc DFT Calculation (Geometry, Frequencies) Comp_Model->DFT_Calc DFT_Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Logic diagram for assigning absolute configuration using VCD.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD and ORD are related chiroptical techniques that operate in the UV-visible range.[12] While powerful, a single chiroptical method may not be sufficient to unequivocally establish the absolute configurations of all stereocenters in a complex diastereomer.[13][14] Ambiguities can arise, especially when multiple chiral centers are present. Authoritative assignment often requires a combined analysis, for instance, using both ECD and VCD, to provide a more complete and trustworthy picture of the molecule's stereochemistry.[13][14]

Mass Spectrometry: Sensitivity for Isomeric Separation

Mass spectrometry (MS) is inherently "blind" to stereochemistry, as diastereomers have identical masses.[15] However, when coupled with separation techniques or specific fragmentation methods, MS becomes a highly sensitive tool for distinguishing diastereomeric intermediates.

  • Ion Mobility-Mass Spectrometry (IM-MS): This is arguably the most powerful MS-based technique for this purpose. IM-MS separates ions in the gas phase based on their size, shape, and charge—their rotational cross-section.[16] Since diastereomers have different three-dimensional shapes, they will exhibit different drift times through the ion mobility cell, allowing them to be separated and detected individually by the mass spectrometer. This method is rapid and requires only minute quantities of sample.[16]

  • Tandem Mass Spectrometry (MS/MS): Diastereomers can sometimes exhibit different fragmentation patterns upon collision-induced dissociation (CID). By carefully selecting precursor ions and analyzing the resulting product ions, one can develop methods to differentiate and quantify diastereomeric intermediates.[17][18] This can be particularly effective when the intermediates are derivatized to enhance structural differences.[19][20]

Causality in Experimental Choice: IM-MS is chosen when high sensitivity is paramount and when a direct separation of the diastereomeric intermediates is needed without chromatographic separation. It is exceptionally useful for monitoring the kinetics of diastereomeric intermediates in real-time during a reaction, providing insights into the origins of enantioselectivity.[16]

IMMS_Workflow Sample Diastereomer Mixture (e.g., from reaction) ESI Electrospray Ionization (ESI) Sample->ESI IMS Ion Mobility Separation (Separation by Shape/Size) ESI->IMS TOF_MS Time-of-Flight MS (m/z Analysis) IMS->TOF_MS Data 2D Plot (Drift Time vs. m/z) TOF_MS->Data

Caption: Experimental workflow for diastereomer analysis by IM-MS.

Comparative Performance Guide

The selection of the optimal spectroscopic technique is dictated by the specific analytical question—be it quantification, structural elucidation, or absolute configuration assignment.

Technique Primary Information Sensitivity Sample State Key Advantage Key Limitation
¹H / ¹³C NMR Diastereomeric Ratio (d.r.), Connectivity, Relative StereochemistryModerate (mg)SolutionNon-destructive, excellent for quantification, rich structural data.[1]Signal overlap can be problematic; lower sensitivity.[4]
2D EXSY NMR Dynamic EquilibriaModerate (mg)SolutionUnambiguously identifies interconverting species.[2]Requires longer experiment times.
VCD Absolute Configuration, Solution ConformationModerate (mg)SolutionNo crystallization needed; provides definitive 3D structure.[10]Requires specialized equipment and computational support.[11]
ECD / ORD Absolute ConfigurationHigh (µg)SolutionHigh sensitivity to chromophores near stereocenters.Can be ambiguous for complex diastereomers if used alone.[13][14]
IM-MS Separation of Diastereomers, Relative QuantificationVery High (ng-pg)Gas Phase (from solution)Extremely fast and sensitive; separates based on shape.[16]Provides limited structural information directly; quantification requires calibration.
Tandem MS Differentiation via FragmentationHigh (pg-fg)Gas Phase (from solution)High throughput and sensitivity.[17]Fragmentation patterns may be too similar for reliable differentiation.

Concluding Remarks for the Practicing Scientist

The characterization of diastereomeric intermediates is a multifaceted challenge that rarely relies on a single technique. An effective strategy involves a tiered approach:

  • NMR Spectroscopy is the first and most crucial step for determining the diastereomeric ratio and gaining initial structural insights.

  • When absolute configuration is the primary unknown, Vibrational Circular Dichroism offers the most definitive answer for solution-state species.

  • For applications requiring ultra-high sensitivity or the real-time monitoring of reaction kinetics, Ion Mobility-Mass Spectrometry provides capabilities that other techniques cannot match.

By understanding the fundamental principles, strengths, and limitations of each method, and by designing self-validating protocols, researchers can confidently elucidate the complex stereochemical pathways that govern modern chemical synthesis.

References

A Comparative Guide for Asymmetric Synthesis: Benchmarking (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Against Next-Generation Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Quest for Enantiopurity

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of function, efficacy, and safety. Asymmetric catalysis stands as the most elegant and efficient strategy for creating enantiomerically pure molecules.[1][2] For decades, the field has relied on foundational chiral building blocks and auxiliaries to guide the stereochemical outcome of reactions. Among these, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has served as a stalwart precursor, a readily available chiral scaffold from which effective ligands and auxiliaries can be derived.[3][4]

However, the relentless pursuit of higher efficiency, broader substrate scope, lower catalyst loadings, and greener reaction conditions has catalyzed an evolution. The last two decades have witnessed a paradigm shift with the rise of powerful, next-generation catalytic systems. This guide provides an in-depth technical benchmark of the classic this compound-derived systems against two pillars of modern asymmetric synthesis: Chiral Phosphoric Acids (CPAs) and advanced Transition Metal Complexes. We will dissect their performance, explore the causality behind their mechanisms, and provide practical, data-driven insights for the discerning researcher.

The Classic Benchmark: this compound

This compound is not typically a catalyst in itself, but rather a versatile chiral precursor.[3] Its value lies in its two stereocenters and three functional groups, which allow for its transformation into a variety of chiral ligands and auxiliaries.[5] A common application involves its conversion into derivatives that can coordinate with metal centers, creating a chiral environment for catalysis.

A representative application is in the nickel-catalyzed asymmetric 1,4-addition of organozinc reagents to enones. In a study by Fujisawa et al., a morpholino-substituted derivative of the (1S,2S)-enantiomer was used in conjunction with nickel acetylacetonate. This system successfully catalyzed the addition of diethylzinc to chalcone, achieving an impressive optical purity of up to 95% enantiomeric excess (ee).[6]

Mechanism Rationale: In such systems, the diamino alcohol derivative forms a rigid chelate with the metal (e.g., Nickel). This complex then coordinates with the enone substrate. The chiral ligand's steric bulk effectively shields one face of the enone, forcing the nucleophile (the organozinc reagent) to attack from the less hindered face, thereby inducing enantioselectivity. While effective, this approach often requires stoichiometric or high loadings of the chiral auxiliary and is typically limited in substrate scope.

The New Guard: Pillars of Modern Asymmetric Catalysis

The limitations of older systems paved the way for true catalytic solutions that operate at low loadings with exceptional selectivity. Asymmetric catalysis today is broadly dominated by three pillars: biocatalysis, transition metal catalysis, and organocatalysis.[1] We will focus on the latter two as direct comparisons for synthetic applications.

Chiral Brønsted Acid Catalysis: The Power of Chiral Phosphoric Acids (CPAs)

Chiral Phosphoric Acids (CPAs), a class of organocatalysts, have emerged as exceptionally versatile for a vast range of asymmetric transformations since the early 2000s.[7][8] Derived from the robust BINOL scaffold, their properties can be finely tuned by modifying the substituents at the 3 and 3' positions.

Mechanism of Action: CPAs operate through a bifunctional activation mechanism. The acidic proton activates an electrophile (like an imine or carbonyl) via protonation, while the basic phosphoryl oxygen simultaneously organizes the nucleophile through hydrogen bonding. This creates a highly ordered, chiral transition state, leading to remarkable enantioselectivity. This mechanism is particularly powerful in reactions like the Mannich, Friedel-Crafts, and Povarov reactions.[2][9]

CPA_Catalytic_Cycle Figure 1: Catalytic Cycle of a CPA in a Mannich Reaction CPA Chiral Phosphoric Acid (CPA) TransitionState Organized Ternary Transition State CPA->TransitionState H-Bonding Activation Imine Imine (Electrophile) Imine->TransitionState Ketone Silyl Enol Ether (Nucleophile) Ketone->TransitionState ProductComplex Product-CPA Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->CPA Catalyst Regeneration Product Chiral β-Amino Ketone (Product) ProductComplex->Product

Caption: A simplified catalytic cycle for a Chiral Phosphoric Acid (CPA) catalyzed Mannich reaction.

Advanced Transition Metal Catalysis: Iridium-Catalyzed Allylation

Transition metal complexes remain at the forefront of asymmetric synthesis, offering unique reactivity profiles.[7][8] Modern systems pair metals like Iridium, Rhodium, or Copper with exquisitely designed chiral ligands (e.g., phosphines, N-heterocyclic carbenes) to achieve precise stereochemical control.[7]

An excellent example is the Iridium-catalyzed asymmetric carbonyl allylation. In this reaction, an iridium complex, modified by a chiral phosphine ligand like (R)-SEGPHOS, catalyzes the transfer of an allyl group from a pronucleophile to a carbonyl compound. This methodology can transform simple, abundant commodity chemicals into valuable, chiral building blocks with exceptional levels of regio-, diastereo-, and enantioselectivity.[10]

Mechanism of Action: The iridium catalyst first undergoes oxidative addition into an allylic acetate. The chiral ligand controls the geometry of the resulting π-allyl iridium complex. A base then generates the active iridium alkoxide, which dehydrogenates an alcohol pro-electrophile to form an aldehyde in situ. This aldehyde is then attacked by the chiral π-allyl complex, with the ligand's structure dictating the facial selectivity of the addition, before reductive elimination regenerates the catalyst.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear, quantitative comparison, we have summarized the performance of these catalyst classes for representative carbon-carbon bond-forming reactions.

Catalyst System Reaction Type Key Substrates Typical ee (%) Catalyst Loading (mol%) Key Advantages Limitations
(1S,2S)-APP Derivative/Ni(acac)₂ [6]Michael AdditionChalcone, Diethylzinc85-95%10-20%Readily available chiral source.High catalyst/ligand loading, limited substrate scope, sensitive organometallic reagents.
Chiral Phosphoric Acid (CPA) [2][11]Mannich ReactionImines, Ketones90-99%1-5%Low catalyst loading, metal-free, high functional group tolerance, operationally simple.Primarily limited to reactions involving electrophiles that can be activated by H-bonding.
[Ir]/SEGPHOS Complex [10]Carbonyl AllylationAlcohols, Allylic Acetates95-99%1-3%Extremely high selectivity, broad substrate scope, uses commodity chemicals.Requires careful control of conditions, potentially sensitive to air/moisture.

Workflow for Catalyst Selection

Choosing the optimal catalyst requires a logical approach based on the desired transformation and substrate. The following workflow illustrates a decision-making process for a synthetic chemist.

Catalyst_Selection_Workflow Figure 2: Workflow for Chiral Catalyst Selection start Define Target Transformation (e.g., Asymmetric Aldol) q1 Is the electrophile activated by H-bonding? (e.g., Imine, Carbonyl) start->q1 q2 Does the reaction involve redox steps or unique bond activation? q1->q2 No cpa Consider Chiral Brønsted Acid (e.g., CPA) q1->cpa Yes q3 Is a biological precursor available and high selectivity paramount? q2->q3 No tmc Consider Transition Metal Catalyst (e.g., Ir, Rh, Cu) q2->tmc Yes enzyme Consider Biocatalyst (e.g., Oxidase, Lyase) q3->enzyme Yes classic Consider Classic Ligand/Auxiliary (e.g., from Propanediol) q3->classic No (or for initial screening)

Caption: A decision-making workflow for selecting an appropriate class of chiral catalyst.

Experimental Protocol: CPA-Catalyzed Asymmetric Mannich Reaction

This protocol describes a representative procedure that is self-validating through its detailed steps, allowing for reproducibility.

Objective: To synthesize a chiral β-amino ketone with high enantioselectivity using a chiral phosphoric acid catalyst.

Materials:

  • N-Boc-imine (1.0 mmol, 1.0 equiv)

  • Acetone (10.0 mmol, 10.0 equiv, dried over molecular sieves)

  • (R)-TRIP Chiral Phosphoric Acid Catalyst (0.02 mmol, 2 mol%)

  • Toluene (Anhydrous, 2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vial (10 mL) with magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Catalyst and Substrate Preparation: To a flame-dried 10 mL vial under an inert atmosphere (Nitrogen or Argon), add the (R)-TRIP catalyst (0.02 mmol).

  • Reaction Setup: Add the N-Boc-imine (1.0 mmol) to the vial, followed by anhydrous toluene (2.0 mL) and acetone (10.0 mmol).

  • Initiation and Monitoring: Stir the resulting solution at room temperature (25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed (typically 8-24 hours). The causality for using a 10-fold excess of acetone is to ensure the reaction kinetics favor the forward reaction and to serve as a solvent.

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-amino ketone.

  • Analysis: The final product's yield should be determined. The enantiomeric excess (ee) must be measured using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase column (e.g., Chiralcel OD-H).

Conclusion and Future Outlook

While this compound and its derivatives have historically been, and continue to be, valuable chiral building blocks, the landscape of asymmetric synthesis has profoundly advanced. Newer generations of catalysts, such as chiral phosphoric acids and sophisticated transition metal complexes, offer unparalleled advantages in efficiency, selectivity, and operational simplicity. They operate at significantly lower loadings, tolerate a wider array of functional groups, and provide access to reaction pathways previously considered unattainable.

The future of the field points towards even more sustainable and powerful methodologies, including asymmetric electrocatalysis and photocatalysis, which leverage light or electricity to drive reactions.[7][8] For researchers and drug development professionals, understanding the strengths and limitations of both classic and modern catalytic systems is essential for designing efficient, scalable, and innovative synthetic routes to the complex chiral molecules that shape our world.

References

A Comparative Guide to the Scope and Limitations of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary molecular scaffolds that impart stereochemical bias, remain a robust and reliable strategy.[1][2] Among the myriad of available auxiliaries, those derived from readily available chiral pool sources, such as amino acids, are of significant interest. This guide provides a comprehensive review of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a derivative of phenylalanine, critically examining its scope and limitations in asymmetric synthesis and offering a data-driven comparison with established alternatives.

Introduction to this compound: A Phenylalaninol-Derived Chiral Synthon

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis.[3] Its structure, featuring two stereocenters and multiple functional groups, makes it an attractive starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and chiral ligands. Notably, its enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a known precursor to chiral 2-oxazolines used in asymmetric synthesis.[4] The core utility of these phenylalaninol-derived compounds in asymmetric synthesis often involves their conversion into rigid heterocyclic systems, such as oxazolidinones or imidazolidinones, which then act as the chiral auxiliary.

Application in Asymmetric Aldol Reactions: A Powerful Tool for C-C Bond Formation

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the creation of new stereocenters.[2] Chiral auxiliaries play a crucial role in directing the stereochemical outcome of these reactions. While this compound itself is not typically used directly as a chiral auxiliary, its derivatives, particularly oxazolidinones and imidazolidinones, have demonstrated considerable efficacy.

A key example is the use of L-phenylalaninol-derived 2-imidazolidinones in asymmetric aldol reactions. These auxiliaries, when N-acylated and treated with a Lewis acid and a hindered base to form a boron enolate, react with aldehydes with high diastereoselectivity.[5] This high level of stereocontrol is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered side.

G cluster_prep Auxiliary Preparation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage Amino_Diol (1R,2R)-(-)-2-Amino- 1-phenyl-1,3-propanediol Imidazolidinone Phenylalaninol-derived 2-Imidazolidinone Amino_Diol->Imidazolidinone Cyclization Acylation N-Acyl Imidazolidinone Imidazolidinone->Acylation Acylation Enolate_Formation Boron Enolate Formation (Lewis Acid, Base) Acylation->Enolate_Formation Aldehyde_Addition Aldehyde Addition Enolate_Formation->Aldehyde_Addition Aldol_Adduct Diastereomerically Enriched Aldol Adduct Aldehyde_Addition->Aldol_Adduct Cleavage Hydrolysis or Reduction Aldol_Adduct->Cleavage Chiral_Product Chiral β-Hydroxy Carboxylic Acid or Alcohol Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Performance Comparison with Established Chiral Auxiliaries

To objectively assess the utility of this compound derivatives, a comparison with the widely used Evans' oxazolidinone auxiliaries is essential. Evans' auxiliaries, typically derived from amino acids like valine and phenylalanine, are the gold standard for many asymmetric transformations, including aldol reactions and alkylations.[6][7]

Chiral AuxiliaryReaction TypeSubstrate/ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
L-Phenylalaninol-derived 2-imidazolidinoneAldol ReactionPropionaldehyde>99:1 (syn:anti)85[5]
L-Phenylalaninol-derived 2-imidazolidinoneAldol ReactionIsobutyraldehyde>99:1 (syn:anti)82[5]
Evans' (4S)-4-benzyl-2-oxazolidinoneAldol ReactionBenzaldehyde>99:1 (syn:anti)95[6]
Evans' (4R)-4-isopropyl-2-oxazolidinoneAldol ReactionIsobutyraldehyde>99:1 (syn:anti)80[6]
Evans' (4S)-4-benzyl-2-oxazolidinoneAlkylationBenzyl bromide>99:191[8]

Table 1: Performance Comparison of Phenylalaninol-Derived and Evans' Chiral Auxiliaries in Asymmetric Reactions. Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

The data indicates that phenylalaninol-derived imidazolidinones can achieve comparable levels of diastereoselectivity to the classic Evans' auxiliaries in asymmetric aldol reactions, consistently favoring the syn-aldol product. This high fidelity in stereochemical control underscores their potential as valuable tools in organic synthesis.

Scope and Limitations

While derivatives of this compound demonstrate high efficacy in certain applications, it is crucial for researchers to understand their limitations to make informed decisions in synthetic planning.

Advantages:

  • High Diastereoselectivity: As demonstrated, these auxiliaries can induce excellent levels of stereocontrol, particularly in aldol reactions.[5]

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the established Zimmerman-Traxler model for chelated transition states.[2]

  • Accessibility: The parent amino diol is derived from the readily available and relatively inexpensive amino acid, phenylalanine.

Limitations:

  • Derivative Formation Required: The amino diol itself is not the active auxiliary; it must first be converted into a more rigid cyclic derivative, such as an oxazolidinone or imidazolidinone, adding steps to the synthetic sequence.

  • Limited Comparative Data: While promising, there is a less extensive body of literature and direct comparative data for a wide range of substrates and reaction types compared to the more established Evans' auxiliaries.

  • Cleavage and Recovery: The conditions required for the cleavage of the auxiliary to liberate the chiral product must be carefully chosen to avoid racemization or side reactions. While methods for the cleavage of oxazolidinones are well-established (e.g., hydrolysis with LiOH/H₂O₂), the efficiency of recovery of the this compound auxiliary may vary and require optimization.[9]

  • Potential for Ring Opening: Like other oxazolidinone-based auxiliaries, there can be a risk of nucleophilic attack on the carbonyl of the auxiliary, leading to undesired side products, especially with sterically hindered substrates.

Experimental Protocols

Protocol 1: Synthesis of (4R,5R)-4-(Hydroxymethyl)-5-phenyl-2-oxazolidinone from this compound

This protocol describes the formation of the oxazolidinone ring, a common first step in utilizing this compound as a chiral auxiliary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or xylene.

  • Reagent Addition: Add diethyl carbonate (1.2 eq.) and a catalytic amount of a strong base, such as sodium methoxide (0.1 eq.).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired (4R,5R)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone.

G Start Start: (1R,2R)-(-)-2-Amino- 1-phenyl-1,3-propanediol Reaction Reaction: Diethyl Carbonate, Base, Heat Start->Reaction Workup Work-up: Solvent Removal Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: (4R,5R)-4-(hydroxymethyl)- 5-phenyl-2-oxazolidinone Purification->Product

Protocol 2: Asymmetric Aldol Reaction using a Phenylalaninol-Derived Oxazolidinone Auxiliary

This protocol outlines a general procedure for a diastereoselective aldol reaction.

  • Acylation: Acylate the nitrogen of the (4R,5R)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone with the desired acyl group (e.g., propionyl chloride) in the presence of a base like triethylamine.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-acyl oxazolidinone in an anhydrous solvent like dichloromethane and cool to -78 °C. Add a Lewis acid (e.g., dibutylboron triflate, 1.1 eq.) followed by a hindered base (e.g., diisopropylethylamine, 1.2 eq.) to generate the Z-boron enolate.

  • Aldehyde Addition: Add the aldehyde (1.2 eq.) to the reaction mixture at -78 °C and stir for the appropriate time.

  • Quenching and Work-up: Quench the reaction with a suitable buffer solution (e.g., phosphate buffer). Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldol adduct by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Conclusion

This compound serves as a valuable and accessible chiral precursor for the synthesis of effective chiral auxiliaries. Its derivatives, particularly oxazolidinones and imidazolidinones, have demonstrated high levels of diastereoselectivity in asymmetric aldol reactions, rivaling the performance of the well-established Evans' auxiliaries. However, researchers should consider the additional synthetic steps required to form the active auxiliary and the more limited scope of documented applications compared to the benchmark auxiliaries. For synthetic chemists seeking high stereocontrol in aldol-type transformations, auxiliaries derived from this compound represent a powerful and cost-effective option, with the caveat that careful optimization of reaction conditions and auxiliary cleavage may be necessary to achieve optimal results.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the proper disposal of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, moving beyond mere compliance to foster a culture of safety and environmental responsibility. The causality behind each step is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment and Immediate Safety Precautions

Before handling this compound, a thorough understanding of its potential hazards is crucial. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning" .[1][2][4]

Immediate Actions and Personal Protective Equipment (PPE):

Your first line of defense is appropriate PPE. The causality here is direct: preventing contact with the skin, eyes, and respiratory tract mitigates the risk of irritation.

Personal Protective Equipment (PPE) Specifications and Rationale
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber). The choice of glove material should be based on breakthrough time and permeation rate for this specific chemical or class of compounds.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.[1] This is to prevent accidental splashes from reaching the eyes.
Skin and Body Protection A standard laboratory coat should be worn to protect against incidental skin contact.[1]
Respiratory Protection If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved N95 dust mask or higher is recommended to prevent respiratory irritation.[4]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1][5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially hazardous reactions. This compound waste should be treated as a hazardous chemical waste.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[3][6] Never use food-grade containers.[5]

  • Labeling: The label must be clear, legible, and securely affixed to the container. It should include:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents.[1][2] Therefore, never mix waste containing this compound with waste containing strong oxidizers.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6][8] The SAA must be under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[5][6]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a calm and methodical response is essential to mitigate exposure and prevent further contamination.

Minor Spill Cleanup Protocol (for small quantities handled by trained personnel):

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE as outlined in Section 1.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[1] For a liquid spill, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spill. Work from the outside of the spill inwards to prevent spreading.

  • Collect the Residue: Scoop the absorbent material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble, followed by a soap and water wash), and then wipe the area dry. All cleaning materials (wipes, etc.) should be disposed of as hazardous waste.

  • Wash Hands: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Major Spill Response:

For large spills, or spills that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Procedures for this compound

The ultimate disposal of this compound must be conducted in accordance with all federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Continue to collect the waste in the properly labeled container within your SAA. Do not exceed the accumulation time limits set by your institution and regulatory bodies (typically 90 days for large quantity generators).[3]

  • Requesting Pickup: Once the waste container is full or is approaching its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately and accompanies the waste container.

  • Professional Disposal: The EHS department will then arrange for a licensed hazardous waste disposal company to transport and dispose of the material at an approved facility.[3]

The following diagram illustrates the decision-making process for the proper disposal of this compound:

Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards ppe Wear Appropriate PPE - Gloves - Goggles - Lab Coat assess_hazards->ppe waste_container Select & Label Waste Container - Compatible Material - 'Hazardous Waste' Label - Chemical Name & Hazards ppe->waste_container saa Store in Satellite Accumulation Area (SAA) - At or near point of generation - Keep container closed waste_container->saa spill Spill Occurs? saa->spill minor_spill Minor Spill Cleanup - Alert Personnel - Contain & Absorb - Decontaminate spill->minor_spill Yes, Minor major_spill Major Spill - Evacuate - Contact EHS spill->major_spill Yes, Major pickup_request Request Waste Pickup from EHS spill->pickup_request No minor_spill->saa major_spill->pickup_request final_disposal Final Disposal by Licensed Contractor pickup_request->final_disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.